L-Eflornithine
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2,5-diamino-2-(difluoromethyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2N2O2/c7-4(8)6(10,5(11)12)2-1-3-9/h4H,1-3,9-10H2,(H,11,12)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCYCQAOQCDTCN-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)F)(C(=O)O)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@](C(F)F)(C(=O)O)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00880061 | |
| Record name | L-Eflornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00880061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66640-93-5 | |
| Record name | L-Eflornithine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03856 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Eflornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00880061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EFLORNITHINE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C780YUS9YI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of L-Eflornithine from L-Ornithine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Eflornithine, also known as α-difluoromethylornithine (DFMO), is a crucial enzyme inhibitor with significant therapeutic applications, most notably in the treatment of African trypanosomiasis (sleeping sickness) and hirsutism. This technical guide provides a comprehensive overview of the chemical synthesis of this compound starting from the amino acid L-ornithine. It details the strategic protection of functional groups, the critical α-difluoromethylation step, and subsequent deprotection to yield the final product. This document includes detailed experimental protocols derived from established patents, quantitative data summarized in tabular format for clarity, and visual representations of the synthetic pathways to facilitate understanding for researchers and professionals in drug development.
Introduction
This compound is an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines.[1][2] Polyamines are essential for cell proliferation and differentiation, and their inhibition has been a target for various therapeutic interventions, including cancer chemotherapy and antiparasitic treatments.[2][3] The synthesis of this compound from L-ornithine presents a multi-step chemical challenge requiring careful protection and activation strategies to achieve the desired stereochemistry and functionalization. This guide focuses on the prevalent synthetic routes described in scientific literature and patents.
Overall Synthetic Strategy
The chemical synthesis of this compound from L-ornithine generally follows a three-stage process:
-
Protection of L-Ornithine: The α-amino and δ-amino groups of L-ornithine, as well as the carboxylic acid, are protected to prevent side reactions during the subsequent difluoromethylation step. A common strategy involves the formation of a Schiff base and esterification.
-
α-Difluoromethylation: This is the key step where the difluoromethyl group is introduced at the α-carbon of the protected ornithine derivative. This is typically achieved using a source of difluorocarbene or a related difluoromethylating agent in the presence of a strong base.
-
Deprotection: The protecting groups are removed to yield this compound, usually in the form of a hydrochloride salt.
The following diagram illustrates the general workflow for the synthesis of this compound from L-ornithine.
Caption: General synthetic workflow from L-ornithine to this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of this compound, based on patented procedures.
Preparation of L-Ornithine Methyl Ester Dihydrochloride
A common starting material for the synthesis is the methyl ester of L-ornithine.
-
Procedure:
-
Suspend L-ornithine monohydrochloride (25 g) in methanol (250 ml).[1]
-
Cool the mixture to 0-5°C.
-
Add acetyl chloride (42 ml) dropwise over 30 minutes while maintaining the temperature.
-
Stir the mixture for 15 minutes, then slowly add L-ornithine monohydrochloride at 10–15° C over 15 minutes.
-
Allow the reaction to warm to room temperature and then heat to reflux for 3 hours, during which the reaction mass becomes a clear solution.
-
Distill off the methanol (approximately 150 ml).
-
Cool the reaction mixture to 45–50° C and add acetone (100 ml).
-
Stir the mixture for 1 hour at 15–20° C to facilitate complete crystallization.
-
Filter the solid product and dry under vacuum.
-
Synthesis of Methyl (S)-2,5-bis((benzylidene)amino)pentanoate (Schiff Base Formation)
The amino groups of L-ornithine methyl ester are protected as Schiff bases.
-
Procedure:
-
Charge a dry 20 mL vessel with L-ornithine methyl ester dihydrochloride (1.530 g, 7.00 mmol).
-
Add chloroform (7 mL) to afford a 1 M solution, followed by the addition of benzaldehyde (1.42 mL, 13.93 mmol).
-
Cool the stirred solution to 0 °C.
-
Add triethylamine (2.13 mL, 15.4 mmol) over 10 minutes.
-
Allow the mixture to gradually warm to room temperature and stir for 24 hours.
-
Filter the reaction mixture through Na2SO4 and concentrate the filtrate under vacuum.
-
Treat the residue with diethyl ether to precipitate triethylamine hydrochloride.
-
Filter off the precipitate and concentrate the filtrate in vacuum to yield the product as a yellow viscous oil.
-
α-Difluoromethylation of the Protected Ornithine Derivative
This critical step introduces the difluoromethyl group. The following protocol uses chlorodifluoromethane as the difluoromethylating agent.
-
Procedure:
-
In a dry three-necked flask equipped with a stirrer and gas inlet/outlet, add the protected ornithine derivative (e.g., Methyl-2,5-di[1-(4-chlorophenyl)methylidene amino]pentanoate, 2.0 g) and sodium hydride (0.21 g) in dry tetrahydrofuran (THF, 20 ml).
-
Stir the resulting suspension at 50°C under a nitrogen atmosphere for 2 hours.
-
Cool the reaction mixture to 5°C and replace the nitrogen inlet with a chlorodifluoromethane gas tube.
-
Pass chlorodifluoromethane gas through the mixture for approximately 45 minutes.
-
Stir the reaction at room temperature and allow it to stand overnight.
-
Work up the reaction by quenching with water and adjusting the pH to 2 with aqueous HCl.
-
Extract the mixture with methylene dichloride (MDC).
-
An alternative and more modern approach utilizes fluoroform (CHF3) as the difluoromethyl source.
Deprotection and Isolation of Eflornithine Hydrochloride Monohydrate
The final step involves the removal of the protecting groups to yield this compound.
-
Procedure:
-
Concentrate the aqueous layer from the previous step.
-
Add 1N HCl (500 ml) to the thick mass and stir the reaction mass for 20 hours at room temperature.
-
Extract the mass with MDC and subject the aqueous layer to vacuum distillation to yield Eflornithine methyl ester hydrochloride.
-
Hydrolyze the ester with 10N HCl (400 ml) for about 6 hours.
-
Distill the aqueous reaction mixture under vacuum and add ethanol to precipitate the crude product under chilled conditions.
-
Filter the crude product and recrystallize from a water-ethanol mixture to yield Eflornithine hydrochloride monohydrate.
-
The following diagram illustrates the key chemical transformations in a common synthetic route.
Caption: Key chemical transformations in the synthesis of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data reported in the cited patent literature for various intermediates and the final product.
Table 1: Yields and Physical Properties of Intermediates
| Intermediate | Starting Material | Reagents | Yield | Melting Point (°C) | Reference |
| Methyl (S)-2,5-bis((benzylidene)amino) pentanoate | L-ornithine methyl ester dihydrochloride | Benzaldehyde, Triethylamine | 98% | Viscous oil | |
| Methyl-2-[1-(4-chlorophenyl)methylideneamino]-5-(1,3-dioxo-2,3-dihydro-1H-2-isoindolyl)pentanoate | Nδ-phthaloyl ornithine methyl ester hydrochloride | p-chlorobenzaldehyde, triethylamine | 11.3 g | 117–119 | |
| Methyl-2,5-di[1-(4-chlorophenyl) methylidene amino] pentanoate | L-ornithine methyl ester dihydrochloride | p-chloro benzaldehyde, Triethylamine | 31.5 g | 192–194 |
Table 2: Yield of Final Product, this compound Hydrochloride Monohydrate
| Starting Material (Protected Intermediate) | Difluoromethylation Reagents | Deprotection Reagent | Overall Yield | Reference |
| Ornithine dibenzaldimine methyl ester | BuLi, diisopropylamine, CHClF₂ | 12 N HCl | 37% | |
| Methyl-2-[1-(4-chlorophenyl)methylideneamino]-5-(1,3-dioxo-2,3-dihydro-1H-2-isoindolyl)pentanoate | Not specified in detail | Acid hydrolysis | 18 g (first crop) | |
| Protected dibenzaldimine ornithine ester | CHF₃, LiHMDS | Aqueous acid | 86% (continuous flow) |
Conclusion
The synthesis of this compound from L-ornithine is a well-established process, albeit one that requires careful control over protecting group chemistry and the challenging difluoromethylation step. The choice of protecting groups, difluoromethylating agent, and reaction conditions can significantly impact the overall yield and purity of the final product. While older methods relied on ozone-depleting reagents like chlorodifluoromethane, modern approaches are shifting towards more environmentally benign alternatives such as fluoroform. The detailed protocols and data presented in this guide offer a valuable resource for researchers and professionals involved in the synthesis and development of this important therapeutic agent. Further research into catalytic and enzymatic methods could provide more efficient and sustainable routes to this compound in the future.
References
The Discovery of L-Eflornithine as a Potent Ornithine Decarboxylase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Eflornithine, also known as α-difluoromethylornithine (DFMO), stands as a pivotal discovery in the field of enzyme inhibition and drug development. Initially investigated as an anti-cancer agent, its profound and irreversible inhibition of ornithine decarboxylase (ODC) has led to its successful application in treating West African sleeping sickness (human African trypanosomiasis) and hirsutism.[1][2][3] This technical guide provides an in-depth exploration of the discovery of this compound as an ODC inhibitor, detailing its mechanism of action, the quantitative parameters of its inhibitory effects, and the experimental protocols utilized in its characterization.
The Role of Ornithine Decarboxylase and Polyamines in Cellular Proliferation
Ornithine decarboxylase (ODC) is the first and rate-limiting enzyme in the biosynthesis of polyamines in eukaryotes.[1][2] This pyridoxal 5'-phosphate (PLP)-dependent enzyme catalyzes the decarboxylation of ornithine to produce putrescine, which is subsequently converted to the higher polyamines, spermidine and spermine. Polyamines are essential polycationic molecules crucial for a multitude of cellular processes, including DNA stabilization, gene expression, protein synthesis, and, most notably, cell proliferation and differentiation. Due to their critical role in cell growth, the polyamine biosynthesis pathway is often upregulated in rapidly proliferating cells, such as those found in cancerous tissues and certain protozoan parasites. This makes ODC a prime target for therapeutic intervention.
The Discovery of this compound as a "Suicide" Inhibitor
This compound was designed as a mechanism-based inhibitor, often referred to as a "suicide inhibitor," of ODC. Its structural similarity to the natural substrate, L-ornithine, allows it to enter the active site of the enzyme. The catalytic mechanism of ODC proceeds through the formation of a Schiff base between ornithine and the PLP cofactor. This compound undergoes the initial steps of this catalytic cycle, including decarboxylation. However, the presence of the difluoromethyl group at the alpha position leads to the formation of a highly reactive intermediate that covalently and irreversibly binds to a nucleophilic residue (Cys-360) in the active site of ODC. This permanent modification inactivates the enzyme, thereby halting polyamine biosynthesis.
Quantitative Analysis of ODC Inhibition by Eflornithine
The inhibitory potency of eflornithine has been quantified through various kinetic studies. The racemic mixture (D,this compound) and its individual enantiomers have been evaluated, revealing a significant stereospecificity in the inhibition of ODC.
| Inhibitor | Parameter | Value | Organism/Enzyme Source | Citation |
| This compound | KD | 1.3 ± 0.3 µM | Human ODC | |
| kinact | 0.15 ± 0.03 min-1 | Human ODC | ||
| IC50 | 5.5 µM | Trypanosoma brucei gambiense | ||
| D-Eflornithine | KD | 28.3 ± 3.4 µM | Human ODC | |
| kinact | 0.25 ± 0.03 min-1 | Human ODC | ||
| IC50 | 49.6 - 50 µM | Trypanosoma brucei gambiense | ||
| D,this compound (Racemic) | KD | 2.2 ± 0.4 µM | Human ODC | |
| kinact | 0.15 ± 0.03 min-1 | Human ODC | ||
| IC50 | 9.1 µM | Trypanosoma brucei gambiense |
Table 1: Quantitative data for the inhibition of Ornithine Decarboxylase (ODC) by Eflornithine enantiomers. KD represents the dissociation constant, kinact is the rate of inactivation, and IC50 is the half-maximal inhibitory concentration.
The data clearly indicates that the L-enantiomer of eflornithine has a significantly higher affinity (lower KD) for human ODC, being approximately 20 times more potent than the D-enantiomer in forming the initial enzyme-inhibitor complex. While the rate of irreversible inactivation is similar for both enantiomers, the superior binding affinity of this compound makes it the more effective inhibitor.
Experimental Protocols
Ornithine Decarboxylase (ODC) Activity Assay (Radiolabeling Method)
This is a widely used and highly sensitive method to determine ODC activity by measuring the release of 14CO2 from L-[1-14C]-ornithine.
Materials:
-
Purified ODC enzyme or cell/tissue lysate
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 2.5 mM DTT
-
L-[1-14C]-ornithine (specific activity ~55 mCi/mmol)
-
Pyridoxal-5-phosphate (PLP) solution (50 µM)
-
L-ornithine (unlabeled)
-
Inhibitor solution (this compound) at various concentrations
-
0.1 M NaOH
-
5 M Sulfuric Acid
-
Scintillation vials and fluid
-
Filter paper discs
Procedure:
-
Enzyme Preparation: Prepare dilutions of the purified ODC enzyme or cell/tissue lysate in assay buffer.
-
Inhibitor Incubation: In a microcentrifuge tube, pre-incubate the enzyme preparation with varying concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, 50 µM PLP, 100 µM L-ornithine, and 0.1 µCi L-[1-14C]-ornithine.
-
Initiation of Reaction: Add the enzyme/inhibitor mixture to the reaction mixture to initiate the decarboxylation reaction.
-
CO2 Trapping: Place a filter paper disc saturated with 200 µL of 0.1 M NaOH in the cap of the reaction tube or in a center well to trap the released 14CO2.
-
Incubation: Incubate the reaction tubes at 37°C for 30-60 minutes.
-
Termination of Reaction: Stop the reaction by injecting 250 µL of 5 M sulfuric acid into the reaction mixture, taking care not to touch the filter paper.
-
Complete Trapping: Continue incubation for an additional 30 minutes to ensure all the released 14CO2 is trapped by the NaOH on the filter paper.
-
Scintillation Counting: Transfer the filter paper disc to a scintillation vial containing scintillation fluid.
-
Data Analysis: Measure the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter. ODC activity is expressed as nmol of CO2 released per minute per mg of protein.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cells of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
This compound solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) in fresh medium. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of this compound.
Visualizations
Polyamine Biosynthesis Pathway and Inhibition by this compound
Caption: The polyamine biosynthesis pathway and its inhibition by this compound.
Mechanism of ODC Suicide Inhibition by this compound
Caption: Stepwise mechanism of irreversible inhibition of ODC by this compound.
Experimental Workflow for ODC Activity Assay
Caption: Workflow for determining ODC activity using the radiolabeling method.
Conclusion
The discovery of this compound as a potent and specific irreversible inhibitor of ornithine decarboxylase represents a landmark achievement in rational drug design. By targeting a key enzyme in the polyamine biosynthesis pathway, this compound provides a powerful tool for modulating cell proliferation. The detailed understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, has been instrumental in its clinical success. This technical guide serves as a comprehensive resource for researchers and scientists in the ongoing exploration of ODC inhibitors and their therapeutic potential in various diseases.
References
L-Eflornithine's Mechanism of Action on Polyamine Synthesis: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
L-Eflornithine (α-difluoromethylornithine or DFMO) is a potent, enzyme-activated, irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines. Polyamines—such as putrescine, spermidine, and spermine—are ubiquitous polycationic molecules essential for cellular proliferation, differentiation, and macromolecular synthesis. By arresting polyamine production, this compound exhibits significant cytostatic effects, which have been harnessed for therapeutic applications ranging from the treatment of African trypanosomiasis (sleeping sickness) to hirsutism and as a chemopreventive agent for certain cancers. This technical guide provides an in-depth exploration of the molecular mechanism of this compound, its biochemical consequences, quantitative inhibitory data, and detailed experimental protocols for its study.
Introduction: The Critical Role of Polyamines and Ornithine Decarboxylase
Polyamines are aliphatic polycations that play a fundamental role in a multitude of cellular processes.[1][2] Their positive charges facilitate interactions with negatively charged macromolecules like DNA, RNA, and proteins, thereby modulating DNA stabilization, gene expression, protein synthesis, and cell cycle progression.[1] The biosynthesis of polyamines is a highly regulated process, with ornithine decarboxylase (ODC) serving as the first and principal rate-limiting enzyme.[1][3] ODC, a pyridoxal 5'-phosphate (PLP)-dependent enzyme, catalyzes the decarboxylation of L-ornithine to form putrescine, the diamine precursor for the synthesis of spermidine and spermine.
Given its pivotal role in cell growth, ODC is a well-validated target for therapeutic intervention, particularly in diseases characterized by rapid cell proliferation, such as cancer and parasitic infections. This compound was specifically designed as an inhibitor of this crucial enzyme.
Molecular Mechanism of Action: Suicide Inhibition
This compound is classified as a mechanism-based inhibitor, or "suicide inhibitor". This class of inhibitors is relatively unreactive until acted upon by the target enzyme's catalytic mechanism. This compound, as a structural analog of the natural substrate L-ornithine, binds to the ODC active site. The subsequent enzymatic processing transforms this compound into a reactive intermediate that covalently and irreversibly binds to the enzyme, leading to its permanent inactivation.
The key steps of this mechanism are as follows:
-
Binding and Schiff Base Formation: this compound enters the ODC active site. Its α-amino group forms a Schiff base with the enzyme's pyridoxal 5'-phosphate (PLP) cofactor, a process analogous to the binding of the natural substrate, ornithine.
-
Enzyme-Catalyzed Decarboxylation: The enzyme catalyzes the decarboxylation of this compound. The electron-withdrawing difluoromethyl group at the α-position facilitates this step.
-
Fluoride Elimination and Reactive Intermediate Formation: Unlike the reaction with ornithine, the decarboxylation of this compound is followed by the elimination of a fluoride ion. This creates a highly reactive, electrophilic α,β-unsaturated imine intermediate.
-
Covalent Adduct Formation: This reactive intermediate is then attacked by a nucleophilic residue within the ODC active site, identified as Cysteine-360 in Trypanosoma brucei ODC. This attack forms a stable, covalent bond between this compound and the enzyme, leading to its irreversible inactivation.
Because each ODC homodimer possesses two active sites, two molecules of this compound are required to completely inhibit the enzyme.
Biochemical Consequences of ODC Inhibition
The irreversible inhibition of ODC by this compound leads to a rapid and pronounced depletion of intracellular polyamines.
-
Putrescine Depletion: As the direct product of the ODC-catalyzed reaction, putrescine levels are the first and most dramatically reduced.
-
Spermidine and Spermine Depletion: Since putrescine is the precursor for spermidine and spermine, their synthesis is subsequently halted, leading to a gradual decline in their cellular concentrations.
-
Cytostasis: The resulting polyamine-deficient state inhibits cell proliferation and division, a condition known as cytostasis. This is the primary basis for this compound's therapeutic effects. In Ewing sarcoma cells, for example, polyamine depletion leads to a G1 cell cycle arrest.
-
Induction of Apoptosis and Ferroptosis: In some cellular contexts, prolonged polyamine depletion can trigger programmed cell death. Recent studies in Ewing sarcoma have shown that polyamine depletion can induce ferroptosis, a form of iron-dependent cell death.
-
Selective Toxicity: The therapeutic success of this compound in treating African trypanosomiasis is partly due to the slower turnover rate of the ODC enzyme in the Trypanosoma brucei parasite compared to human ODC. This makes the parasite significantly more susceptible to the irreversible inhibition caused by the drug.
The overall pathway and the point of inhibition are illustrated below.
Quantitative Data on this compound Inhibition
The potency of this compound has been quantified in various systems. The data below summarizes key inhibitory parameters.
| Table 1: Inhibitory Constants of this compound against Ornithine Decarboxylase | | :--- | :--- | :--- | :--- | | Enantiomer | Organism/Enzyme Source | KD (μM) | kinact (min-1) | | L-DFMO | Human | 1.3 ± 0.3 | 0.15 ± 0.03 | | D-DFMO | Human | 28.3 ± 3.4 | 0.25 ± 0.03 | | D/L-DFMO (racemic) | Human | 2.2 ± 0.4 | 0.15 ± 0.03 |
Data sourced from a study on purified human ODC. KD represents the inhibitor dissociation constant, and kinact is the inactivation constant for the irreversible step.
| Table 2: Growth Inhibition of Leishmania infantum Promastigotes | | :--- | :--- | | Compound | EC50 (μM) | | α-DFMO (this compound) | 38 |
EC50 is the half maximal effective concentration for growth inhibition. Data sourced from a study on L. infantum.
Experimental Protocols
Accurate assessment of this compound's activity requires robust experimental methods. The following are detailed protocols for key assays.
Ornithine Decarboxylase (ODC) Activity Assay (Radiolabeling Method)
This is a widely used method to directly measure the enzymatic activity of ODC by quantifying the release of radiolabeled CO₂ from a labeled substrate.
Objective: To quantify the rate of L-ornithine decarboxylation by an enzyme sample (e.g., cell lysate or purified protein).
Materials:
-
Enzyme sample (e.g., cell lysate in a suitable buffer)
-
Assay Buffer: e.g., 25 mM Tris-HCl (pH 7.5), 0.1 mM EDTA
-
Cofactor: 50 μM Pyridoxal-5-phosphate (PLP)
-
Substrate Mix: 100 μM L-ornithine supplemented with [1-¹⁴C]-L-ornithine (e.g., specific activity 55 mCi/mmol)
-
Reaction Stop Solution: 5 M Sulfuric Acid or Citric Acid
-
CO₂ Trapping Agent: Filter paper saturated with 0.1 M NaOH or a commercial hyamine solution
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Preparation: Prepare all reagents and keep them on ice.
-
Reaction Setup: In a microcentrifuge tube, add the enzyme sample (e.g., 100 ng of purified ODC or a specific amount of cell lysate protein).
-
Initiate Reaction: Add the assay buffer, PLP, and substrate mix to the tube to a final volume (e.g., 200 μL).
-
CO₂ Trapping: Immediately place the open microcentrifuge tube inside a larger, sealed scintillation vial containing the filter paper saturated with the CO₂ trapping agent. Ensure the tube does not tip over and the solutions do not mix.
-
Incubation: Incubate the vials at 37°C with shaking for a defined period (e.g., 30 minutes).
-
Stop Reaction: Stop the enzymatic reaction by injecting the stop solution (e.g., 250 μL of 5 M sulfuric acid) directly into the microcentrifuge tube without opening the vial.
-
Complete Trapping: Continue incubation at 37°C with shaking for an additional 30-60 minutes to ensure all released ¹⁴CO₂ is trapped by the filter paper.
-
Measurement: Carefully remove the microcentrifuge tube from the scintillation vial. Add scintillation fluid to the vial (containing the filter paper) and measure the radioactivity in a liquid scintillation counter.
-
Calculation: Calculate the specific ODC activity, typically expressed as nmol of CO₂ released per minute per mg of protein.
Quantification of Intracellular Polyamines by HPLC
This method allows for the separation and quantification of putrescine, spermidine, and spermine from biological samples following derivatization to make them detectable.
Objective: To measure the concentration of individual polyamines in cells or tissues after treatment with this compound.
Materials:
-
Biological Sample: Cultured cells (~1 x 10⁶), tissue (~50 mg), or biological fluid (~10 μL).
-
Deproteinization Agent: e.g., Perchloric acid (PCA) or Trichloroacetic acid (TCA)
-
Derivatization Reagent: e.g., o-Phthalaldehyde (OPA) with N-Acetyl-L-cysteine (NAC) for fluorescence detection.
-
HPLC System: Including a pump, autosampler, C18 reversed-phase column, and a fluorescence detector (Excitation: 340 nm, Emission: 450 nm).
-
Mobile Phase A: e.g., 0.1 M sodium acetate (pH 7.2) with methanol and tetrahydrofuran.
-
Mobile Phase B: 100% HPLC-grade methanol or acetonitrile.
-
Polyamine standards: Putrescine, spermidine, and spermine of known concentrations.
Procedure:
-
Sample Preparation & Homogenization: Homogenize cell pellets or tissues in a suitable buffer (e.g., PBS) on ice.
-
Deproteinization: Add a cold deproteinization agent (e.g., PCA to a final concentration of 0.2 M) to the homogenate. Vortex and incubate on ice for 30 minutes. Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the polyamines.
-
Derivatization: The derivatization can be performed pre-column either manually or automated in-line by the autosampler. Mix a specific volume of the supernatant with the OPA/NAC derivatization reagent in a borate buffer (pH 9.5) and allow it to react for a short, defined time (e.g., 2 minutes) at room temperature.
-
HPLC Analysis:
-
Inject the derivatized sample onto the C18 column.
-
Separate the polyamine derivatives using a gradient elution program with Mobile Phases A and B. A typical run time is around 30 minutes, including column regeneration.
-
Detect the fluorescent derivatives using the fluorescence detector.
-
-
Quantification: Create a standard curve by running known concentrations of derivatized polyamine standards. Quantify the polyamine levels in the samples by comparing their peak areas to the standard curve. Results are typically expressed as nmol per mg of protein or nmol per 10⁶ cells.
References
Stereospecificity of L-Eflornithine in Ornithine Decarboxylase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eflornithine, an irreversible inhibitor of ornithine decarboxylase (ODC), is a critical therapeutic agent for conditions characterized by rapid cell proliferation, such as African trypanosomiasis and hirsutism. This technical guide provides an in-depth exploration of the stereospecificity of L-eflornithine in the inhibition of ODC. While ODC exhibits high stereospecificity for its natural substrate, L-ornithine, both enantiomers of eflornithine demonstrate the ability to inactivate the enzyme. However, the L-enantiomer exhibits a significantly higher affinity for ODC. This guide details the mechanism of ODC inhibition by eflornithine, presents quantitative kinetic data for both L- and D-enantiomers, outlines comprehensive experimental protocols for assessing ODC inhibition, and illustrates key pathways and workflows through detailed diagrams. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of polyamine biosynthesis, enzyme kinetics, and the development of novel ODC inhibitors.
Introduction
Ornithine decarboxylase (ODC) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the first and rate-limiting step in the biosynthesis of polyamines—the decarboxylation of L-ornithine to form putrescine.[1] Polyamines, such as putrescine, spermidine, and spermine, are essential polycationic molecules crucial for cell growth, differentiation, and proliferation.[1][2] Dysregulation of ODC activity and elevated polyamine levels are frequently associated with various pathological conditions, including cancer and parasitic infections.[3]
Eflornithine (α-difluoromethylornithine or DFMO) is a mechanism-based, irreversible inhibitor of ODC, often referred to as a "suicide inhibitor". It serves as a structural analog of ornithine and is processed by ODC as a substrate. During the catalytic process, eflornithine undergoes decarboxylation, leading to the formation of a highly reactive intermediate that covalently binds to a critical cysteine residue (Cys-360) in the active site of ODC, thereby permanently inactivating the enzyme.
This guide focuses on the stereochemical aspects of this inhibition, comparing the efficacy of the L- and D-enantiomers of eflornithine in targeting human ODC.
Mechanism of ODC Inhibition by Eflornithine
The catalytic cycle of ODC begins with the formation of a Schiff base between the enzyme's cofactor, pyridoxal-5'-phosphate (PLP), and the ε-amino group of a lysine residue (Lys-69) in the active site. The natural substrate, L-ornithine, then displaces the lysine to form an external aldimine with PLP. This is followed by decarboxylation to produce a quinoid intermediate, which is subsequently protonated to form a Schiff base with putrescine. Finally, the putrescine is released, and the PLP-lysine Schiff base is regenerated.
Eflornithine, as a substrate analog, enters this catalytic cycle. After forming the external aldimine with PLP, it undergoes decarboxylation. The presence of the difluoromethyl group facilitates the subsequent elimination of a fluoride ion, generating a highly electrophilic α,β-unsaturated imine intermediate. This reactive species is then attacked by the nucleophilic thiol group of the Cys-360 residue in the ODC active site, forming a stable, covalent adduct and leading to the irreversible inactivation of the enzyme.
Quantitative Analysis of Stereospecific Inhibition
While the decarboxylation of ornithine by human ODC is highly stereospecific for the L-isomer, both enantiomers of eflornithine have been shown to irreversibly inactivate the enzyme. However, kinetic studies reveal a significant difference in their affinity for ODC. The L-enantiomer binds with approximately 20 times greater affinity than the D-enantiomer.
The following table summarizes the key quantitative data for the inhibition of human ODC by the enantiomers of eflornithine.
| Inhibitor | Dissociation Constant (KD) (µM) | Inactivation Constant (kinact) (min-1) | IC50 (µM) |
| This compound | 1.3 ± 0.3 | 0.15 ± 0.03 | ~7.5 |
| D-Eflornithine | 28.3 ± 3.4 | 0.25 ± 0.03 | Not specified |
| D/L-Eflornithine (racemic) | 2.2 ± 0.4 | 0.15 ± 0.03 | Not specified |
Data sourced from a study on the inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of ODC inhibition by eflornithine.
Purification of Recombinant Human ODC
The purification of active human ODC is a prerequisite for in vitro inhibition studies.
Protocol:
-
Expression: Human ODC1 can be overexpressed in E. coli or a human cell line expression system (e.g., Expi293F™ cells) using a suitable expression vector containing the ODC1 cDNA.
-
Lysis: Harvest the cells and resuspend them in a lysis buffer (e.g., 50 mM potassium pyrophosphate, 500 mM NaCl, 5% glycerol, 0.1% Tween 20, pH 7.5) supplemented with protease inhibitors. Lyse the cells by sonication or other appropriate methods.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Affinity Chromatography: Purify the supernatant containing the recombinant ODC using an affinity chromatography system, such as a His-tag or Strep-tag system, according to the manufacturer's instructions.
-
Size-Exclusion Chromatography: Further purify the ODC homodimer using a size-exclusion chromatography column (e.g., Superose® 6 Increase 10/300 GL) to separate it from any remaining impurities and aggregates.
-
Purity Assessment: Analyze the purity of the final ODC preparation by SDS-PAGE. The expected molecular mass of the ODC monomer is approximately 53.5 kDa.
ODC Inhibition Assay (Radiolabeling Method)
This is a widely used and sensitive method for determining ODC activity and inhibition.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing an appropriate buffer (e.g., 25 mM Tris-HCl, pH 7.5), 0.1 mM EDTA, 2.5 mM dithiothreitol (DTT), and 0.1 mM pyridoxal-5'-phosphate (PLP).
-
Inhibitor Incubation: In a series of reaction vials, add varying concentrations of the test inhibitor (this compound, D-eflornithine, or racemic eflornithine). Include a control with no inhibitor.
-
Enzyme Addition: Add a known amount of purified recombinant human ODC to each vial.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period at a specific temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate, L-[1-¹⁴C]ornithine.
-
CO₂ Trapping: Seal the reaction vials with a cap containing a filter paper disc impregnated with a CO₂ trapping agent (e.g., hyamine hydroxide or sodium hydroxide).
-
Incubation: Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by injecting an acid (e.g., sulfuric acid or citric acid) into the reaction mixture. This releases the ¹⁴CO₂ from the solution.
-
CO₂ Absorption: Allow the vials to stand for an additional period (e.g., 60 minutes) to ensure complete absorption of the released ¹⁴CO₂ onto the filter paper.
-
Scintillation Counting: Transfer the filter paper discs to scintillation vials containing a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the ODC activity as nmol of CO₂ released per minute per mg of protein. Determine the IC₅₀ values for the inhibitors by plotting the percentage of inhibition against the inhibitor concentration.
Determination of KD and kinact
For irreversible inhibitors like eflornithine, determining the dissociation constant (KD) and the maximal rate of inactivation (kinact) provides a more detailed understanding of their potency.
Protocol:
-
Time-Dependent Inhibition Assay: Perform the ODC activity assay (as described in 4.2) at various concentrations of the inhibitor and for different pre-incubation times.
-
Data Plotting: For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the apparent first-order rate constant of inactivation (kobs).
-
Secondary Plot: Plot the calculated kobs values against the inhibitor concentrations.
-
Kinetic Parameter Calculation: Fit the data from the secondary plot to the following equation to determine KD and kinact: kobs = (kinact * [I]) / (KD + [I]) where [I] is the inhibitor concentration.
Cell-Based ODC Inhibition and Polyamine Analysis
This assay assesses the effect of eflornithine on ODC activity and polyamine levels in a cellular context.
Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., human cancer cell line) and treat the cells with various concentrations of L- or D-eflornithine for a specific duration (e.g., 24-48 hours).
-
Cell Lysis: Harvest the cells, wash with PBS, and lyse them in a suitable buffer (e.g., 25 mM Tris-HCl, pH 7.5, 0.1 mM EDTA, 2.5 mM DTT).
-
ODC Activity Assay: Determine the ODC activity in the cell lysates using the radiolabeling method described in 4.2.
-
Polyamine Extraction: For polyamine analysis, precipitate the protein from the cell lysate with an acid (e.g., perchloric acid).
-
Derivatization: Derivatize the polyamines in the supernatant with a fluorescent labeling agent (e.g., dansyl chloride).
-
HPLC Analysis: Separate and quantify the derivatized polyamines (putrescine, spermidine, and spermine) using high-performance liquid chromatography (HPLC) with a fluorescence detector.
-
Data Analysis: Compare the ODC activity and polyamine levels in the treated cells to those in untreated control cells.
Visualizations
Signaling Pathway: Polyamine Biosynthesis
Caption: The polyamine biosynthesis pathway and the site of inhibition by this compound.
Experimental Workflow: ODC Inhibition Assay
Caption: Workflow for determining the kinetic parameters of ODC inhibition.
Logical Relationship: Mechanism of Irreversible Inhibition
Caption: Mechanism of irreversible inhibition of ODC by eflornithine.
Conclusion
The inhibition of ornithine decarboxylase by eflornithine is a cornerstone of treatment for several proliferative diseases. This guide has provided a detailed examination of the stereospecificity of this interaction, highlighting that while ODC is selective for its L-ornithine substrate, both L- and D-enantiomers of eflornithine can irreversibly inactivate the enzyme. The significantly higher binding affinity of this compound, as evidenced by its lower KD value, underscores its greater potency. The provided experimental protocols offer a practical framework for researchers to investigate ODC inhibition and the development of novel inhibitors. The illustrative diagrams serve to clarify the complex biochemical pathways and experimental procedures involved. A thorough understanding of the stereochemical nuances of ODC inhibition is paramount for the rational design and optimization of future therapeutic agents targeting the polyamine biosynthesis pathway.
References
- 1. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Eflornithine's Profound Impact on Polyamine Metabolism in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of L-Eflornithine's effect on polyamine metabolism in cancer cells. It delves into the core mechanism of action, presents quantitative data on its efficacy, outlines detailed experimental protocols for its study, and visualizes key pathways and workflows.
Introduction: The Critical Role of Polyamines in Carcinogenesis
Polyamines—primarily putrescine, spermidine, and spermine—are ubiquitous polycationic molecules essential for cell growth, differentiation, and proliferation.[1][2][3] In neoplastic cells, the polyamine metabolic pathway is frequently dysregulated, leading to elevated intracellular polyamine levels that are critical for tumor progression and transformation.[1][3] This dependency on polyamines makes their metabolic pathway an attractive target for anticancer therapies. Key oncogenic pathways, including MYC, Akt, and mTOR, are known to drive this aberrant polyamine metabolism.
This compound, also known as α-difluoromethylornithine (DFMO), is a potent, irreversible inhibitor of ornithine decarboxylase (ODC), the first and rate-limiting enzyme in the polyamine biosynthesis pathway. By inhibiting ODC, this compound effectively depletes intracellular polyamine pools, thereby exerting a cytostatic effect on cancer cells.
Mechanism of Action: Irreversible Inhibition of Ornithine Decarboxylase
This compound acts as a "suicide inhibitor" of ODC. It enters the active site of the enzyme, where it is decarboxylated by the cofactor pyridoxal 5'-phosphate. This process generates a reactive intermediate that covalently binds to a cysteine residue (Cys-360) within the active site, leading to the irreversible inactivation of the enzyme. This targeted inhibition specifically blocks the conversion of ornithine to putrescine, the initial step in polyamine synthesis.
Quantitative Effects of this compound on ODC and Polyamine Levels
The efficacy of this compound as an ODC inhibitor is well-documented. Its enantiomers exhibit different potencies, with the L-enantiomer showing a higher affinity for ODC. The inhibitory effects of this compound on ODC activity and subsequent polyamine levels have been quantified in various cancer cell lines.
Table 1: Inhibitor Constants of Eflornithine Enantiomers for Human ODC
| Enantiomer | KD (µM) | Kinact (min-1) |
| This compound | 1.3 ± 0.3 | 0.15 ± 0.03 |
| D-Eflornithine | Not specified | 0.25 ± 0.03 |
Source:
Table 2: Effect of this compound (DFMO) on Polyamine Levels in Human Cancer Cell Lines
| Cell Line | Cancer Type | DFMO Concentration | Treatment Duration | Change in Putrescine | Change in Spermidine | Change in Spermine | Reference |
| Caco-2 | Colon Adenocarcinoma | Not specified | Not specified | Decreased | Decreased | No significant change | |
| Various | Adenocarcinoma | 1.0 - 5.0 mM | 48 hours | Not specified | Not specified | Not specified | |
| HCT116 | Colon Tumor | Concentration-dependent | Not specified | Decreased | Decreased | Decreased |
Experimental Protocols
Measurement of Ornithine Decarboxylase (ODC) Activity
Several methods are available to assess ODC activity in cell or tissue extracts. The most common are based on the detection of a product of the enzymatic reaction.
4.1.1. Radiometric Assay
This classic method measures the release of 14CO2 from L-[1-14C]ornithine.
-
Principle: ODC catalyzes the decarboxylation of ornithine, releasing CO2. By using radiolabeled ornithine, the amount of released 14CO2 is proportional to the ODC activity.
-
Protocol Outline:
-
Prepare cell or tissue lysates in a suitable buffer.
-
Incubate the lysate with L-[1-14C]ornithine in a reaction mixture containing pyridoxal 5'-phosphate.
-
The reaction is carried out in a sealed vial with a center well containing a CO2 trapping agent (e.g., hyamine hydroxide).
-
Stop the reaction by injecting an acid (e.g., citric acid or trichloroacetic acid).
-
Allow the released 14CO2 to be trapped in the center well.
-
Quantify the trapped radioactivity by liquid scintillation counting.
-
ODC activity is typically expressed as pmol or nmol of CO2 released per unit of time per mg of protein.
-
4.1.2. Spectrophotometric/Fluorometric Assays
These methods are non-radioactive and often adapted for high-throughput screening.
-
Principle: The putrescine produced by ODC is oxidized by an amine oxidase, generating hydrogen peroxide (H2O2). The H2O2 is then detected using a colorimetric or fluorometric probe.
-
Protocol Outline:
-
Perform the ODC reaction as described above (using non-radiolabeled ornithine).
-
Add a reaction mixture containing an amine oxidase (e.g., soybean amine oxidase) and a detection reagent (e.g., a chromogen or fluorogen that reacts with H2O2 in the presence of horseradish peroxidase).
-
Incubate to allow for color or fluorescence development.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Quantify ODC activity by comparing the signal to a standard curve generated with known concentrations of putrescine or H2O2.
-
Quantification of Intracellular Polyamines
High-performance liquid chromatography (HPLC) is the gold standard for separating and quantifying individual polyamines.
-
Principle: Polyamines are extracted from cells, derivatized to make them detectable (e.g., fluorescent), separated by reverse-phase HPLC, and quantified by detecting the derivatized products.
-
Protocol Outline:
-
Cell Lysis and Extraction: Harvest and lyse cells. Precipitate proteins with an acid (e.g., perchloric acid).
-
Derivatization: Neutralize the supernatant and incubate with a derivatizing agent (e.g., dansyl chloride or o-phthalaldehyde).
-
HPLC Analysis: Inject the derivatized sample into an HPLC system equipped with a C18 column.
-
Separation: Elute the polyamines using a gradient of an appropriate mobile phase (e.g., acetonitrile and water).
-
Detection: Detect the derivatized polyamines using a fluorescence detector.
-
Quantification: Calculate the concentration of each polyamine by comparing the peak areas to those of known standards.
-
More recent methods utilize hydrophilic interaction liquid chromatography coupled with mass spectrometry (HILIC-MS) for high-resolution quantification.
Cellular Consequences of this compound Treatment
The depletion of polyamines by this compound leads to several downstream effects in cancer cells, including:
-
Inhibition of Cell Proliferation: Polyamines are essential for DNA replication and protein synthesis, and their depletion leads to a cytostatic effect. This compound has been shown to inhibit the growth of various human adenocarcinoma cell lines.
-
Cell Cycle Arrest: Treatment with DFMO can induce a G1 cell cycle arrest in cancer cells, such as in MYCN-amplified neuroblastoma.
-
Induction of Apoptosis: While primarily cytostatic, prolonged polyamine depletion can lead to programmed cell death in some cancer models.
-
Inhibition of Metastasis: this compound has been shown to inhibit Ewing sarcoma metastasis, potentially through the induction of ferroptosis.
Clinical Significance and Future Directions
This compound (DFMO) has been investigated in numerous clinical trials for both cancer treatment and chemoprevention. Notably, in December 2023, the FDA approved eflornithine to reduce the risk of relapse in adult and pediatric patients with high-risk neuroblastoma. It is also being studied in other malignancies, including gliomas and colon cancer.
The synergistic potential of combining this compound with other anticancer agents is an active area of research. By depleting polyamines, this compound can sensitize cancer cells to conventional chemotherapeutics and targeted therapies.
Conclusion
This compound is a well-characterized inhibitor of polyamine biosynthesis with proven clinical utility. Its specific and irreversible inhibition of ODC leads to the depletion of intracellular polyamines, resulting in a potent anti-proliferative effect on cancer cells. The methodologies outlined in this guide provide a framework for researchers to further investigate the intricate roles of polyamines in cancer and to explore the full therapeutic potential of polyamine depletion strategies.
References
The Early Development of L-Eflornithine for Cancer Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Eflornithine, also known as α-difluoromethylornithine (DFMO), is a mechanism-based, irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines.[1][2] Polyamines, including putrescine, spermidine, and spermine, are aliphatic cations essential for cell proliferation, differentiation, and transformation.[3] Cancer cells exhibit dysregulated polyamine metabolism, often characterized by elevated ODC activity and increased intracellular polyamine levels, making ODC a compelling target for anticancer therapy.[4] This technical guide provides an in-depth overview of the early preclinical and clinical development of this compound, with a particular focus on its application in neuroblastoma, a pediatric cancer of the sympathetic nervous system.[5]
Mechanism of Action: Targeting the Polyamines Synthesis Pathway
This compound acts as a "suicide inhibitor" of ODC. It enters the catalytic site of the enzyme and undergoes decarboxylation, a process that generates a highly reactive intermediate that covalently binds to and permanently inactivates the enzyme. This irreversible inhibition leads to the depletion of intracellular polyamines, primarily putrescine and spermidine, thereby disrupting critical cellular processes that are dependent on these molecules.
In the context of neuroblastoma, particularly in cases with MYCN amplification, the mechanism of this compound is intricately linked to the LIN28/Let-7 axis. MYCN, a potent oncogene, transcriptionally upregulates ODC, leading to increased polyamine synthesis. Elevated polyamines, in turn, promote the activity of LIN28, an RNA-binding protein that inhibits the maturation of the tumor-suppressing microRNA, Let-7. By depleting polyamines, this compound disrupts this oncogenic signaling cascade, leading to the restoration of Let-7 function and subsequent tumor suppression.
Preclinical Evaluation: In Vitro and In Vivo Efficacy
The preclinical development of this compound has demonstrated its cytostatic and tumor-inhibitory effects across a range of cancer models, with a significant focus on neuroblastoma.
In Vitro Studies
-
Cell Viability and Proliferation: this compound has been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner. However, it is important to note that the cytotoxic effects are often observed at concentrations that may be higher than those readily achievable in patients, suggesting a primary cytostatic mechanism of action.
-
Cell Cycle Arrest: Treatment with this compound induces a G1 phase cell cycle arrest in cancer cells. This is a direct consequence of polyamine depletion, which is necessary for the G1 to S phase transition.
-
Induction of Senescence: In addition to cell cycle arrest, this compound has been observed to induce cellular senescence in neuroblastoma cells, a state of irreversible growth arrest.
-
Inhibition of Neurosphere Formation: A key finding in the preclinical evaluation of this compound is its ability to inhibit the formation and growth of neurospheres, which are enriched in cancer stem-like cells. This suggests a potential role for this compound in targeting the tumor-initiating cell population.
In Vivo Studies
Animal models, particularly xenograft models of neuroblastoma, have been instrumental in demonstrating the in vivo efficacy of this compound. Oral administration of this compound has been shown to significantly delay tumor growth and improve survival in mice bearing neuroblastoma xenografts.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from preclinical studies evaluating the efficacy of this compound.
| Cell Line | Cancer Type | IC50 (mM) | Reference |
| BE(2)-C | Neuroblastoma | 29 | |
| SMS-KCNR | Neuroblastoma | 28 | |
| HeLa | Cervical Cancer | 53.74 (µg/mL) | |
| DU-145 | Prostate Cancer | 75.07 (µg/mL) |
Table 1: IC50 Values of this compound in Various Cancer Cell Lines.
| Cell Line | Treatment | Putrescine Reduction | Spermidine Reduction | Reference |
| HuTu-80 | 48-72h DFMO | <1% of control | <10% of control | |
| HT-29 | 48-72h DFMO | <1% of control | <10% of control | |
| ME-180 | 48-72h DFMO | <1% of control | <10% of control | |
| A-427 | 48-72h DFMO | <1% of control | <10% of control | |
| 4T1 | DFMO | Suppressed | Suppressed |
Table 2: Effect of this compound on Intracellular Polyamine Levels.
| Animal Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Nude mice with SMS-KCNR xenografts | Neuroblastoma | DFMO in drinking water | Significant reduction in tumor volume | |
| Nude mice with BE(2)-C xenografts | Neuroblastoma | DFMO in drinking water | Delayed tumor formation | |
| BALB/c mice with 4T1 xenografts | Mammary Cancer | Oral DFMO | Delayed orthotopic growth |
Table 3: In Vivo Efficacy of this compound in Animal Models.
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.
Calcein AM Cell Viability Assay
-
Cell Seeding: Plate neuroblastoma cells in a 96-well black-walled, clear-bottom plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound for the desired duration (e.g., 72 hours).
-
Staining: Prepare a 2 µM working solution of Calcein AM in a suitable buffer (e.g., HBSS). Remove the treatment medium, wash the cells once with buffer, and then add 100 µL of the Calcein AM working solution to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~520 nm. The fluorescence intensity is directly proportional to the number of viable cells.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
-
Cell Preparation: Harvest the treated and control cells and wash them with cold PBS.
-
Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate at room temperature for 30 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of Propidium Iodide, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay for Apoptosis Detection
-
Sample Preparation: Fix and permeabilize the cells or tissue sections according to standard protocols. For cultured cells, fixation with 4% paraformaldehyde followed by permeabilization with 0.25% Triton X-100 is common.
-
TUNEL Reaction: Incubate the samples with a TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently labeled dUTP).
-
Detection: If an indirectly labeled dUTP is used, follow with a detection step, such as incubation with a fluorescently-labeled anti-BrdU antibody.
-
Microscopy: Visualize the labeled cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence due to the incorporation of the labeled dUTPs at the ends of fragmented DNA.
Neurosphere Formation Assay
-
Cell Culture: Culture neuroblastoma cells in serum-free neural stem cell medium supplemented with growth factors such as Epidermal Growth Factor (EGF) and basic Fibroblast Growth Factor (bFGF). Common media formulations include DMEM/F12 with B27 supplement.
-
Seeding: Plate the cells at a low density (e.g., 1,000-5,000 cells/mL) in non-adherent culture plates or flasks.
-
Treatment: Include this compound in the culture medium at the desired concentrations.
-
Incubation: Incubate the cultures for 7-14 days to allow for neurosphere formation.
-
Quantification: Count the number and measure the diameter of the neurospheres formed in each condition using a microscope. A significant reduction in the number and size of neurospheres in the treated group compared to the control group indicates an inhibitory effect on the cancer stem-like cell population.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its preclinical evaluation.
Caption: this compound inhibits ODC, disrupting the MYCN-driven polyamine pathway.
Caption: Preclinical workflow for evaluating this compound's anticancer effects.
Conclusion
The early development of this compound has provided a strong rationale for its clinical investigation as a targeted therapy for cancers with dysregulated polyamine metabolism, most notably neuroblastoma. Its well-defined mechanism of action, coupled with promising preclinical data demonstrating its ability to inhibit tumor cell proliferation, induce cell cycle arrest, and target cancer stem-like cells, has paved the way for its evaluation in clinical trials. The recent FDA approval of this compound to reduce the risk of relapse in high-risk neuroblastoma patients underscores the successful translation of this targeted therapeutic strategy from the laboratory to the clinic. Further research is ongoing to explore its potential in other cancer types and in combination with other therapeutic agents.
References
L-Eflornithine's Impact on Trypanosomal Polyamine Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-eflornithine, an ornithine analogue, is a crucial drug in the treatment of Human African Trypanosomiasis (HAT), particularly the late-stage disease caused by Trypanosoma brucei gambiense. Its mechanism of action is the targeted inhibition of ornithine decarboxylase (ODC), a key enzyme in the polyamine biosynthetic pathway of the parasite. This inhibition leads to the depletion of essential polyamines, putrescine and spermidine, which are vital for cell proliferation and the synthesis of trypanothione. Trypanothione is a unique dithiol that plays a central role in the parasite's defense against oxidative stress. The disruption of this pathway ultimately leads to the cessation of parasite growth and cell death. This technical guide provides an in-depth analysis of the impact of this compound on trypanosomal polyamine pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction
Human African Trypanosomiasis (HAT), or sleeping sickness, is a vector-borne parasitic disease transmitted by the tsetse fly.[1] The causative agents are protozoan parasites of the species Trypanosoma brucei. The disease progresses from a haemolymphatic stage to a meningoencephalitic stage when the parasites cross the blood-brain barrier.[1] this compound, also known as α-difluoromethylornithine (DFMO), is a cornerstone of treatment for the second stage of Gambian HAT.[2][3] It acts as a "suicide inhibitor" of ornithine decarboxylase (ODC), irreversibly binding to the enzyme and preventing the synthesis of polyamines.[3] Polyamines are essential for the growth and proliferation of eukaryotic cells, and their pathway in trypanosomes presents a validated target for chemotherapy.
The Trypanosomal Polyamine Pathway
The polyamine biosynthesis pathway in Trypanosoma brucei is a linear cascade that produces putrescine and spermidine. Unlike their mammalian hosts, trypanosomes lack a spermine synthase and a polyamine interconversion pathway. A unique feature of this pathway in trypanosomatids is the synthesis of trypanothione, a conjugate of spermidine and glutathione, which is critical for redox homeostasis.
The key steps in the pathway are:
-
Ornithine to Putrescine: The pathway is initiated by the decarboxylation of ornithine to putrescine, a reaction catalyzed by ornithine decarboxylase (ODC). This is the rate-limiting step in polyamine biosynthesis.
-
Putrescine to Spermidine: Spermidine is synthesized from putrescine and decarboxylated S-adenosylmethionine (dcAdoMet) by the enzyme spermidine synthase.
-
Spermidine to Trypanothione: Spermidine is then conjugated with glutathione to form trypanothione, a critical molecule for the parasite's antioxidant defense system.
Mechanism of Action of this compound
This compound is a structural analogue of ornithine and acts as an irreversible inhibitor of ODC. The inhibitory mechanism is a classic example of "suicide inhibition," where the enzyme converts the inhibitor into a reactive species that covalently binds to the active site, leading to its permanent inactivation.
The steps involved in the inhibition are:
-
Binding to ODC: this compound enters the active site of ODC.
-
Schiff Base Formation: It forms a Schiff base with the pyridoxal phosphate (PLP) cofactor.
-
Decarboxylation and Fluorine Elimination: The enzyme catalyzes the decarboxylation of this compound, which is followed by the elimination of a fluoride ion, generating a highly reactive intermediate.
-
Covalent Adduct Formation: This intermediate then forms a covalent bond with a cysteine residue in the active site of ODC, leading to irreversible inactivation of the enzyme.
Quantitative Impact of this compound
The inhibition of ODC by this compound has a profound and quantifiable impact on the parasite's biology.
In Vitro Efficacy
The efficacy of this compound is typically quantified by its 50% inhibitory concentration (IC50) against T. brucei in vitro. The L-enantiomer is significantly more potent than the D-enantiomer.
| Compound | T. brucei gambiense Strain | IC50 (µM) [95% CI] | Citation |
| This compound | Combined three strains | 5.5 [4.5; 6.6] | |
| D-Eflornithine | Combined three strains | 50 [42; 57] | |
| Racemic Eflornithine | Combined three strains | 9.1 [8.1; 10] |
Impact on Polyamine and Trypanothione Levels
Treatment with this compound leads to a significant reduction in the intracellular concentrations of putrescine, spermidine, and trypanothione.
| Metabolite | Treatment Duration | % Decrease from Control | Citation |
| Putrescine | 12 hours | Undetectable | |
| Spermidine | 48 hours | 76% | |
| Dihydrotrypanothione | 48 hours | 66% | |
| Glutathionylspermidine | 48 hours | 41% |
Pharmacokinetic Parameters
The pharmacokinetic properties of this compound are crucial for its efficacy, particularly its ability to cross the blood-brain barrier.
| Species | Parameter | This compound Value | D-Eflornithine Value | Citation |
| Rat | Oral Bioavailability | 30% | 59% | |
| Clearance (mL/min) | 3.36 | 3.09 | ||
| Human | Oral Clearance (L/h) | 17.4 [15.5, 19.3] | 8.23 [7.36, 9.10] | |
| CSF/Plasma Ratio | Not stereoselective | Not stereoselective |
Experimental Protocols
In Vitro Cultivation of Trypanosoma brucei Bloodstream Forms
This protocol describes the axenic culture of T. brucei bloodstream forms, essential for in vitro drug screening.
Materials:
-
HMI-9 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
2-mercaptoethanol
-
T. brucei bloodstream form stabilate
-
T-25 culture flasks
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer
Procedure:
-
Prepare complete HMI-9 medium by supplementing with 10% (v/v) heat-inactivated FBS, 1% (v/v) Penicillin-Streptomycin, and 0.001% (v/v) 2-mercaptoethanol.
-
Rapidly thaw a cryopreserved stabilate of T. brucei bloodstream forms in a 37°C water bath.
-
Transfer the thawed trypanosomes to a 15 mL conical tube containing 10 mL of pre-warmed complete HMI-9 medium.
-
Centrifuge at 1,000 x g for 10 minutes at room temperature.
-
Carefully aspirate the supernatant and resuspend the cell pellet in 5 mL of fresh complete HMI-9 medium.
-
Transfer the cell suspension to a T-25 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor the culture daily using an inverted microscope and maintain the cell density between 1 x 10^5 and 2 x 10^6 cells/mL by passaging as needed.
Determination of IC50 using AlamarBlue Assay
This protocol outlines the determination of the 50% inhibitory concentration (IC50) of a compound against T. brucei.
Materials:
-
96-well microtiter plates (black, clear bottom)
-
Complete HMI-9 medium
-
T. brucei bloodstream form culture
-
Test compound (this compound)
-
AlamarBlue reagent
-
Plate reader (fluorescence)
Procedure:
-
Prepare a serial dilution of the test compound in complete HMI-9 medium in a 96-well plate. Typically, a 2-fold dilution series is prepared.
-
Adjust the density of a log-phase T. brucei culture to 2 x 10^5 cells/mL in complete HMI-9 medium.
-
Add 100 µL of the cell suspension to each well of the 96-well plate containing the serially diluted compound, resulting in a final cell density of 1 x 10^5 cells/mL.
-
Include control wells with cells only (positive control) and medium only (negative control).
-
Incubate the plate at 37°C with 5% CO2 for 48 hours.
-
Add 20 µL of AlamarBlue reagent to each well.
-
Incubate for an additional 4-6 hours.
-
Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Calculate the percentage of growth inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.
Quantification of Polyamines by HPLC
This protocol describes the analysis of intracellular polyamine levels in trypanosomes.
Materials:
-
T. brucei culture treated with this compound
-
Perchloric acid (PCA), 0.2 M
-
Dansyl chloride solution
-
Proline
-
Ammonia
-
Toluene
-
HPLC system with a fluorescence detector and a C18 reverse-phase column
Procedure:
-
Harvest approximately 1 x 10^8 trypanosomes by centrifugation at 1,500 x g for 10 minutes.
-
Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 500 µL of ice-cold 0.2 M PCA.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein precipitate.
-
Transfer the supernatant to a new tube for derivatization.
-
To 100 µL of the supernatant, add 200 µL of dansyl chloride solution and 100 µL of a saturated sodium carbonate solution.
-
Incubate at 60°C for 1 hour in the dark.
-
Add 100 µL of proline solution to remove excess dansyl chloride and incubate for 30 minutes.
-
Extract the dansylated polyamines with 500 µL of toluene.
-
Evaporate the toluene phase to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of acetonitrile.
-
Inject an aliquot into the HPLC system for analysis.
-
Quantify the polyamines by comparing the peak areas to those of known standards.
Experimental Workflow for Drug Efficacy Testing
The evaluation of a potential antitrypanosomal compound typically follows a standardized workflow, from initial in vitro screening to in vivo efficacy studies.
Conclusion
This compound's targeted inhibition of ornithine decarboxylase in Trypanosoma brucei provides a compelling example of successful rational drug design. By disrupting the essential polyamine biosynthetic pathway, this compound effectively halts parasite proliferation and clears the infection. The unique features of the trypanosomal polyamine pathway, particularly its link to trypanothione metabolism, underscore its importance as a drug target. The quantitative data and detailed protocols presented in this guide offer valuable resources for researchers and drug development professionals working to combat Human African Trypanosomiasis and other parasitic diseases. Further research into the mechanisms of this compound resistance and the development of new inhibitors of the polyamine pathway remain critical for the future control of this devastating disease.
References
An In-depth Technical Guide to the Molecular Structure and Chemical Properties of L-Eflornithine
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Eflornithine, also known as (2S)-2,5-diamino-2-(difluoromethyl)pentanoic acid or L-α-difluoromethylornithine (L-DFMO), is a specific, irreversible inhibitor of the enzyme ornithine decarboxylase (ODC).[1][2][3] ODC is the first and rate-limiting enzyme in the biosynthesis of polyamines, which are molecules essential for cellular proliferation and differentiation.[4][5] Initially developed for the treatment of human African trypanosomiasis (sleeping sickness), its mechanism of action has led to its investigation and use in other conditions characterized by rapid cell growth, including hirsutism and, more recently, as a maintenance therapy for high-risk neuroblastoma.
This technical guide provides a comprehensive overview of the molecular structure, chemical properties, mechanism of action, and pharmacology of this compound. It includes quantitative data, detailed experimental methodologies, and visualizations to support researchers and professionals in the field of drug development.
Molecular Structure and Physicochemical Properties
This compound is an analog of the amino acid L-ornithine, distinguished by the substitution of a difluoromethyl group at the alpha-carbon position. This structural modification is critical to its function as a suicide inhibitor of ODC.
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (2S)-2,5-diamino-2-(difluoromethyl)pentanoic acid | |
| Synonyms | L-DFMO, (-)-2-difluoromethylornithine | |
| CAS Number | 66640-93-5 | |
| Molecular Formula | C₆H₁₂F₂N₂O₂ | |
| Molecular Weight | 182.17 g/mol | |
| Boiling Point | 347 °C at 760 mmHg | |
| Water Solubility | >10 mg/mL; Soluble to 75 mM in water | |
| LogP | 1.17310 |
Mechanism of Action
This compound's therapeutic effects are derived from its potent and irreversible inhibition of ornithine decarboxylase (ODC), which disrupts the polyamine biosynthesis pathway.
The Polyamine Biosynthesis Pathway
Polyamines, including putrescine, spermidine, and spermine, are aliphatic polycations essential for cell growth, division, and differentiation. The biosynthesis pathway is initiated by the ODC-catalyzed decarboxylation of ornithine to form putrescine. Putrescine is subsequently converted into the higher polyamines, spermidine and spermine, through the action of spermidine synthase and spermine synthase, respectively. This compound acts as a competitive inhibitor at the start of this critical pathway.
Caption: The Polyamine Biosynthesis Pathway and the inhibitory action of this compound on ODC.
Irreversible Inhibition of Ornithine Decarboxylase
This compound functions as a "suicide inhibitor." It binds to the active site of ODC as a substrate analog. The enzyme then catalyzes the decarboxylation of this compound, which generates a highly reactive intermediate. This intermediate subsequently forms a covalent bond with a critical cysteine residue (Cys-360) in the active site, leading to the irreversible inactivation of the enzyme. This mechanism is highly specific and is the basis for its therapeutic efficacy. The L-enantiomer has a significantly higher affinity for ODC compared to the D-enantiomer.
References
Methodological & Application
L-Eflornithine In Vitro Experimental Protocols for Neuroblastoma Cells: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Eflornithine, also known as α-difluoromethylornithine (DFMO), is an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis.[1][2] Polyamines, such as putrescine, spermidine, and spermine, are essential for cell proliferation and differentiation. In neuroblastoma, a common pediatric solid tumor, the MYCN oncogene is frequently amplified, leading to the upregulation of ODC and subsequent increases in polyamine levels, which contribute to tumor growth.[2][3] this compound's mechanism of action involves depleting intracellular polyamine pools, which in turn inhibits cell proliferation, induces a G1 cell cycle arrest, and modulates key signaling pathways implicated in neuroblastoma pathogenesis.[3] Recent clinical trials have shown that this compound can improve event-free and overall survival in patients with high-risk neuroblastoma. This document provides detailed in vitro experimental protocols for researchers investigating the effects of this compound on neuroblastoma cells.
Mechanism of Action
This compound acts as a "suicide inhibitor" by irreversibly binding to ODC. This enzymatic blockade leads to a significant reduction in the intracellular concentrations of polyamines. The depletion of polyamines has several downstream consequences in neuroblastoma cells, including:
-
Downregulation of MYCN: this compound treatment has been shown to decrease the protein levels of MYCN, a key driver of neuroblastoma.
-
Accumulation of p27Kip1: The cyclin-dependent kinase inhibitor p27Kip1, which plays a crucial role in cell cycle regulation, accumulates in response to this compound, contributing to G1 arrest.
-
Modulation of the LIN28/Let-7 Axis: By reducing polyamine levels, this compound helps to restore the balance of the LIN28/Let-7 signaling pathway, which is often dysregulated in neuroblastoma.
The following diagram illustrates the proposed signaling pathway of this compound in neuroblastoma cells.
Caption: this compound inhibits ODC, leading to polyamine depletion, MYCN downregulation, and p27Kip1 accumulation, ultimately causing cell cycle arrest.
Data Presentation
Table 1: IC50 Values of this compound in Neuroblastoma Cell Lines
| Cell Line | MYCN Status | IC50 (mM) after 72h | Reference |
| BE(2)-C | Amplified | 3.0 | |
| SMS-KCNR | Amplified | 10.6 | |
| CHLA-90 | Non-amplified | 25.8 |
Table 2: Effect of this compound on Polyamine Levels
| Cell Line | Treatment | Putrescine Reduction | Spermidine Reduction | Spermine Reduction | Reference |
| CHLA-119 | 100 µM DFMO | Significant | Not Significant | Not Significant | |
| COG-N-452h | 100 µM DFMO | Significant | Not Significant | Not Significant | |
| SK-N-BE(2) | 100 µM DFMO | Significant | Not Significant | Not Significant | |
| TH-MYCN tumors | DFMO + Pro/Arg-free diet | - | >10-fold | - |
Note: Quantitative fold-change data for individual polyamines in cell lines is limited in the reviewed literature.
Table 3: Effect of this compound on Protein Expression and Apoptosis
| Cell Line | Treatment | MYCN Protein Level | p27Kip1 Protein Level | Apoptosis Induction | Reference |
| MYCN2 (+) | 5 mM DFMO, 72h | Significantly Decreased | Increased | Not Significant | |
| IMR-32 | DFMO, 72h | No significant change | No significant change | Not Assessed | |
| CHP-134 | DFMO, 72h | No significant change | No significant change | Not Assessed | |
| Various | Clinically relevant doses | - | - | Not Significant |
Note: Specific fold-change quantification for protein expression is not consistently reported.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is adapted from a method used to assess the effect of this compound on neuroblastoma cell proliferation.
Materials:
-
Neuroblastoma cell lines (e.g., BE(2)-C, SMS-KCNR, CHLA-90)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (DFMO)
-
96-well clear, flat-bottom microplates
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed neuroblastoma cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium at desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or control medium to the respective wells.
-
Incubate the cells for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for determining cell viability using the MTS assay after this compound treatment.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is a standard method for quantifying apoptosis by flow cytometry.
Materials:
-
Neuroblastoma cells
-
Complete culture medium
-
This compound (DFMO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed neuroblastoma cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or control medium for 72 hours.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Caption: Step-by-step workflow for the Annexin V/PI apoptosis assay.
Western Blot Analysis for MYCN and p27Kip1
This protocol is based on methods described for analyzing protein expression in neuroblastoma cells treated with this compound.
Materials:
-
Neuroblastoma cells
-
This compound (DFMO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-MYCN, anti-p27Kip1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in culture dishes and treat with this compound for the desired time.
-
Wash cells with cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Polyamine Analysis by HPLC
This protocol is a standard approach for the quantification of intracellular polyamines.
Materials:
-
Neuroblastoma cells
-
This compound (DFMO)
-
Perchloric acid (PCA)
-
Dansyl chloride
-
Proline
-
Toluene
-
HPLC system with a C18 reverse-phase column and a fluorescence detector
Procedure:
-
Treat neuroblastoma cells with this compound.
-
Harvest and wash the cells.
-
Homogenize the cell pellet in PCA.
-
Centrifuge and collect the supernatant.
-
To the supernatant, add dansyl chloride and proline, then incubate.
-
Extract the dansylated polyamines with toluene.
-
Evaporate the toluene and reconstitute the residue in a suitable solvent.
-
Inject the sample into the HPLC system.
-
Separate the polyamines using a C18 column with an appropriate mobile phase gradient.
-
Detect the fluorescently labeled polyamines and quantify them based on standard curves.
Conclusion
The provided protocols and data offer a comprehensive resource for researchers investigating the in vitro effects of this compound on neuroblastoma cells. These experimental designs will enable the systematic evaluation of this compound's impact on cell viability, apoptosis, protein expression, and polyamine metabolism, thereby facilitating further research into its therapeutic potential for neuroblastoma.
References
Application Notes and Protocols for L-Eflornithine in Animal Models of Glioma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of L-Eflornithine (α-difluoromethylornithine, DFMO), an irreversible inhibitor of ornithine decarboxylase (ODC), in preclinical animal models of glioma. This document outlines detailed protocols for tumor induction, drug administration, and efficacy assessment, along with critical data on dosages and expected outcomes.
Introduction
Gliomas are aggressive primary brain tumors with a poor prognosis. The polyamine biosynthesis pathway is a critical driver of cell proliferation and is often dysregulated in cancer.[1] this compound targets ornithine decarboxylase, the first and rate-limiting enzyme in this pathway, thereby depleting the cellular polyamines necessary for tumor growth.[2][3] Preclinical studies in animal models are essential for evaluating the therapeutic potential of this compound and optimizing its clinical application.
Mechanism of Action
This compound acts as a suicide inhibitor of ornithine decarboxylase (ODC). ODC catalyzes the conversion of ornithine to putrescine, the first step in the synthesis of polyamines such as spermidine and spermine.[2] These polyamines are crucial for cell growth, proliferation, and differentiation.[3] By irreversibly binding to and inactivating ODC, this compound depletes intracellular polyamine pools, leading to cytostatic effects on rapidly dividing tumor cells.
Quantitative Data Summary
The following table summarizes reported dosages of this compound in various animal models of glioma. It is crucial to note that optimal dosage can vary depending on the animal model, tumor cell line, and specific experimental goals.
| Animal Model | Glioma Cell Line | This compound Dosage | Administration Route | Key Findings |
| Rat | G-XII | Not specified in abstract | Not specified in abstract | Combined with cisplatin, significantly decreased BrdU labeling index. |
| Rat | Not specified | 750, 1,500, 2,000, or 3,000 mg/kg | Oral gavage (single dose) | Investigated enantioselective and nonlinear intestinal absorption. |
| Spontaneously Hypertensive Rats (SHR) | Not a glioma model, but relevant for in vivo effects | 1% solution in drinking water for 6 weeks | Oral | Lowered vascular polyamine content. |
| Mouse (transgenic) | TH-MYCN (Neuroblastoma model) | 1% in drinking water from birth | Oral | Increased tumor-free survival and prevented tumor formation. |
| Mouse | MYCN-amplified Neuroblastoma cells | 2% in drinking water | Oral | Prevented or delayed tumor formation and improved event-free survival. |
| Mouse | Pancreatic tumor | 0.5% (w/v) for two weeks | Oral | Significantly increased survival. |
Note: Dosages from clinical trials are often reported in g/m² and may require allometric scaling for translation to animal models.
Experimental Protocols
The following are detailed protocols for a typical preclinical study evaluating this compound in a rodent model of glioma.
Protocol 1: Induction of Orthotopic Glioma in Mice
This protocol describes the stereotactic intracranial injection of glioma cells to establish an orthotopic tumor model.
Materials:
-
Murine glioma cells (e.g., GL261)
-
Complete cell culture medium
-
Stereotactic apparatus
-
Anesthesia machine (e.g., isoflurane)
-
Micro-syringe pump and Hamilton syringe
-
Surgical instruments (scalpel, forceps, drill)
-
Analgesics (e.g., Carprofen) and anesthetics
-
Ophthalmic lubricant
-
Betadine and alcohol wipes
Procedure:
-
Cell Preparation: Culture glioma cells to ~80% confluency. On the day of surgery, harvest and resuspend the cells in sterile, serum-free medium or PBS at a concentration of 1 x 10^5 cells/µL. Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize the mouse using isoflurane (5% for induction, 1-2% for maintenance). Administer a pre-operative analgesic (e.g., Carprofen, 5 mg/kg, subcutaneously).
-
Surgical Procedure:
-
Mount the anesthetized mouse in the stereotactic frame, ensuring the head is level.
-
Apply ophthalmic lubricant to the eyes to prevent drying.
-
Shave the fur on the head and sterilize the surgical area with alternating scrubs of Betadine and 70% alcohol.
-
Make a midline sagittal incision (~1 cm) in the scalp to expose the skull.
-
Identify the bregma (the intersection of the sagittal and coronal sutures).
-
Using the stereotactic coordinates for the desired injection site (e.g., for the striatum in a mouse: +0.5 mm anterior, +2.2 mm lateral from bregma), mark the injection point on the skull.
-
Carefully drill a small burr hole at the marked location, avoiding damage to the underlying dura mater.
-
-
Cell Injection:
-
Lower the Hamilton syringe needle through the burr hole to the desired depth (e.g., -3.0 mm from the skull surface for the striatum).
-
Inject the cell suspension (e.g., 2 µL containing 2 x 10^5 cells) at a slow, controlled rate (e.g., 0.5 µL/min) using the micro-syringe pump.
-
Leave the needle in place for 5 minutes post-injection to prevent reflux, then slowly withdraw it.
-
-
Closure and Post-operative Care:
-
Close the incision with surgical sutures or staples.
-
Administer post-operative analgesics as required and monitor the animal closely until it has fully recovered from anesthesia.
-
House the animals individually with easy access to food and water.
-
Protocol 2: Administration of this compound
This compound can be administered through various routes. Oral administration in drinking water is a common and less stressful method for long-term studies.
Materials:
-
This compound hydrochloride
-
Sterile drinking water
-
Water bottles
Procedure (Oral Administration):
-
Prepare a stock solution of this compound in sterile water. For a 1% solution, dissolve 1 g of this compound in 100 mL of water.
-
Provide the this compound solution as the sole source of drinking water to the treatment group of animals.
-
Prepare fresh this compound solution weekly.
-
Monitor the daily water intake to estimate the drug dosage received by each animal.
Procedure (Intraperitoneal Injection):
-
Dissolve this compound in sterile saline to the desired concentration.
-
Restrain the animal appropriately. For rats, tilt the body downwards.
-
Inject the solution into the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Use an appropriate needle size (e.g., 25-27 gauge for mice, 23-25 gauge for rats).
Protocol 3: Monitoring Tumor Growth and Efficacy
In Vivo Imaging (MRI):
-
Anesthetize the tumor-bearing animal.
-
Position the animal in an MRI-compatible cradle.
-
Perform T2-weighted and T1-weighted contrast-enhanced imaging to visualize the tumor.
-
Acquire images at regular intervals (e.g., weekly) to monitor tumor growth.
-
Tumor volume can be calculated from the images using appropriate software.
Survival Analysis:
-
Monitor the animals daily for clinical signs of tumor progression (e.g., weight loss, neurological deficits, lethargy).
-
Euthanize animals when they reach pre-defined humane endpoints.
-
Record the date of euthanasia or death.
-
Construct Kaplan-Meier survival curves to compare the survival of treated and control groups.
Protocol 4: Biochemical Analysis of Polyamine Levels
This protocol describes the quantification of polyamines in tumor tissue using High-Performance Liquid Chromatography (HPLC) to confirm the on-target effect of this compound.
Materials:
-
Tumor tissue
-
Perchloric acid (PCA)
-
Dansyl chloride
-
HPLC system with a fluorescence detector
-
Polyamine standards (putrescine, spermidine, spermine)
Procedure:
-
Sample Preparation:
-
Excise the tumor tissue and immediately freeze it in liquid nitrogen.
-
Homogenize the frozen tissue in cold 0.2 M PCA.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the polyamines.
-
-
Derivatization:
-
Mix the supernatant with dansyl chloride solution.
-
Incubate the mixture in the dark at room temperature to allow for derivatization.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the dansylated polyamines on a reverse-phase C18 column using a suitable mobile phase gradient.
-
Detect the fluorescent derivatives using a fluorescence detector.
-
-
Quantification:
-
Generate a standard curve using known concentrations of polyamine standards.
-
Quantify the polyamine levels in the tumor samples by comparing their peak areas to the standard curve.
-
Experimental Workflow
References
- 1. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism of action of Eflornithine - The Science Snail [sciencesnail.com]
- 3. What is the mechanism of Eflornithine Hydrochloride? [synapse.patsnap.com]
Application Notes and Protocols for Enhanced Delivery of L-Eflornithine via Microneedle Application
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Eflornithine is a selective, irreversible inhibitor of the enzyme ornithine decarboxylase (ODC), which is pivotal in the biosynthesis of polyamines.[1][2][3] Polyamines are essential for cell division and differentiation, and their inhibition in the hair follicle leads to a reduction in the rate of hair growth.[1][4] Specifically, this compound is understood to shorten the anagen phase of the hair growth cycle. Commercially available as a 13.9% topical cream (Vaniqa®), it is indicated for the reduction of unwanted facial hair (hirsutism) in women.
Despite its proven efficacy, the therapeutic effect of topical this compound can be limited by the barrier function of the stratum corneum, which restricts its penetration to the hair follicles located in the dermis. Microneedle technology offers a minimally invasive method to bypass this barrier by creating transient microchannels in the skin, thereby enhancing the delivery of therapeutic agents. Pre-treatment of the skin with a microneedle roller has been shown to significantly increase the permeation of this compound and enhance its hair growth inhibitory activity.
These application notes provide a comprehensive overview and detailed protocols for researchers investigating the enhanced topical delivery of this compound using microneedles.
Mechanism of Action: this compound
This compound's primary mechanism of action is the irreversible inhibition of ornithine decarboxylase (ODC), the first and rate-limiting enzyme in the polyamine synthesis pathway. This pathway is crucial for the proliferation of cells within the hair follicle.
References
- 1. Dynamic expression of ornithine decarboxylase in hair growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eflornithine - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of polyamine synthesis alters hair follicle function and fiber composition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of L-Eflornithine in Human Serum by Reversed-Phase High-Performance Liquid Chromatography with UV Detection
Abstract
This application note describes a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of L-Eflornithine in human serum samples. This compound, the active enantiomer of Eflornithine (α-difluoromethylornithine or DFMO), is an irreversible inhibitor of ornithine decarboxylase with applications in the treatment of trypanosomiasis and as a potential agent in cancer therapy. The method involves a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column with UV detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring the accurate measurement of this compound in a biological matrix.
Introduction
This compound is a crucial pharmaceutical agent, and its accurate quantification in biological fluids is essential for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the determination of drug concentrations in complex matrices like serum. This application note provides a detailed protocol for an RP-HPLC method coupled with UV detection, which offers a balance of sensitivity, specificity, and accessibility for most analytical laboratories.
Experimental
Materials and Reagents
-
This compound hydrochloride reference standard
-
Internal Standard (IS), e.g., Norvaline
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Trichloroacetic acid (TCA)
-
Purified water (18.2 MΩ·cm)
-
Human serum (drug-free)
Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from serum samples.
-
Pipette 200 µL of serum sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 400 µL of 10% (w/v) trichloroacetic acid to precipitate proteins.
-
Vortex thoroughly for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
Chromatographic Conditions
The separation is achieved using a reversed-phase C18 column with a gradient elution.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
Gradient Program:
-
0-5 min: 5% B
-
5-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (re-equilibration)
-
Results and Discussion
The developed HPLC method demonstrated good separation of this compound and the internal standard from endogenous serum components. The retention times for this compound and Norvaline were approximately 6.8 minutes and 8.2 minutes, respectively.
Method Validation
The method was validated according to standard bioanalytical method validation guidelines.
-
Linearity: The calibration curve was linear over the concentration range of 1 to 200 µg/mL with a correlation coefficient (r²) of >0.999.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) concentrations (low, medium, and high). The accuracy was within 85-115%, and the precision (%CV) was less than 15%.
-
Limit of Quantification (LLOQ): The LLOQ was determined to be 1 µg/mL, with acceptable accuracy and precision.
-
Selectivity: The method was found to be selective, with no significant interference from endogenous components in blank serum samples.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Retention Time (this compound) | ~ 6.8 min |
| Retention Time (Internal Standard) | ~ 8.2 min |
| Lower Limit of Quantification (LLOQ) | 1 µg/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Accuracy (%) | 85 - 115% |
| Inter-day Accuracy (%) | 85 - 115% |
Conclusion
This application note details a simple, rapid, and reliable RP-HPLC method for the quantification of this compound in human serum. The method is suitable for use in clinical and research settings for pharmacokinetic and therapeutic drug monitoring of this compound.
Detailed Protocol: HPLC Quantification of this compound in Serum
Scope and Applicability
This protocol outlines the procedure for the quantitative determination of this compound in human serum samples using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.
Materials and Equipment
2.1 Reagents
-
This compound hydrochloride (purity ≥ 98%)
-
Norvaline (Internal Standard, purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trichloroacetic acid (TCA), ACS grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Deionized water (18.2 MΩ·cm)
-
Drug-free human serum
2.2 Equipment
-
High-Performance Liquid Chromatography (HPLC) system with:
-
Quaternary or Binary Pump
-
Autosampler with temperature control
-
Column compartment with temperature control
-
UV-Vis Detector
-
-
Analytical balance
-
Vortex mixer
-
Refrigerated microcentrifuge
-
Pipettes (various volumes)
-
Volumetric flasks
-
Microcentrifuge tubes (1.5 mL)
-
HPLC vials and caps
Preparation of Solutions
3.1 Stock Solutions (1 mg/mL)
-
This compound Stock: Accurately weigh approximately 10 mg of this compound hydrochloride and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of methanol and water.
-
Internal Standard (IS) Stock: Accurately weigh approximately 10 mg of Norvaline and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of methanol and water.
Store stock solutions at -20°C.
3.2 Working Solutions
-
Calibration Standards and Quality Control (QC) Samples: Prepare working solutions of this compound by serial dilution of the stock solution with a 50:50 methanol/water mixture. Use these working solutions to spike drug-free human serum to prepare calibration standards and QC samples at the desired concentrations.
-
Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution with a 50:50 methanol/water mixture.
3.3 Mobile Phase
-
Mobile Phase A: Add 1 mL of TFA to 1 L of deionized water (0.1% TFA).
-
Mobile Phase B: Acetonitrile.
Degas the mobile phases before use.
Experimental Procedure
4.1 Sample Preparation Workflow
Application Notes and Protocols for In Vivo Efficacy Studies of L-Eflornithine in Trypanosoma brucei gambiense Infection
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-eflornithine, an ornithine analogue, is a crucial drug for the treatment of late-stage Human African Trypanosomiasis (HAT), also known as sleeping sickness, caused by Trypanosoma brucei gambiense. It functions as an irreversible inhibitor of ornithine decarboxylase (ODC), a key enzyme in the biosynthesis of polyamines.[1][2] Polyamines are essential for cell division and differentiation in both host and parasite cells.[1] The trypanostatic effect of this compound stems from the significantly slower turnover rate of ODC in T. b. gambiense compared to mammalian cells, leading to the disruption of parasite growth and replication and ultimately, parasite death.[1]
Eflornithine is administered as a racemic mixture of L- and D-enantiomers.[2] However, the L-enantiomer exhibits significantly higher potency against the parasite. In vitro studies have shown that this compound has a substantially greater affinity for ODC and is more effective at inhibiting parasite growth than the D-enantiomer. Despite its efficacy, challenges related to its intravenous administration and the emergence of resistance have led to the development of combination therapies, most notably the Nifurtimox-Eflornithine Combination Therapy (NECT), which is now the recommended first-line treatment for second-stage gambiense HAT.
These application notes provide an overview of the methodologies and protocols for conducting in vivo efficacy studies of this compound in rodent models of T. b. gambiense infection, along with a summary of key clinical efficacy data.
Data Presentation: Efficacy of Eflornithine-Based Therapies
While detailed dose-response data from preclinical in vivo studies with this compound monotherapy are not extensively available in the public domain, the following tables summarize the significant efficacy data from key clinical trials of racemic eflornithine monotherapy and its combination with nifurtimox (NECT). This clinical data provides the foundational evidence for the drug's utility and the basis for preclinical research.
Table 1: Efficacy of Eflornithine Monotherapy in Late-Stage T. b. gambiense HAT
| Study/Regimen | Number of Patients | Dosage | Duration | Cure Rate (%) | Relapse Rate (%) | Reference |
| Open-trial in Zaire | 207 | 100 mg/kg IV every 6 hours | 14 days | Not specified | 9% (at 1 year) | |
| Cohort study in Sudan | 1055 | 400 mg/kg/day IV | 14 days | 89.1% (confirmed and probable cure at 24 months) | 7.6% | |
| Randomized trial in Congo (Control Arm) | 51 | 400 mg/kg/day IV every 6 hours | 14 days | 94.1% (at 18 months) | Not specified | |
| Relapse treatment in Congo | 47 | 100 mg/kg IV every 6 hours | 7 days | Not specified | 6.5% (failure rate) |
Table 2: Comparative Efficacy of Nifurtimox-Eflornithine Combination Therapy (NECT) vs. Eflornithine Monotherapy
| Study | Treatment Arm | Number of Patients | Dosage | Duration | Cure Rate (%) (at 18 months) | Reference |
| Phase III trial in Congo | NECT | 52 | E: 400 mg/kg/day IV every 12h; N: 15 mg/kg/day oral | E: 7 days; N: 10 days | 96.2% | |
| Eflornithine | 51 | 400 mg/kg/day IV every 6h | 14 days | 94.1% | ||
| Phase III trial in Congo and DRC | NECT | 143 | E: 400 mg/kg/day IV every 12h; N: 15 mg/kg/day oral | E: 7 days; N: 10 days | 96.5% | |
| Eflornithine | 143 | 400 mg/kg/day IV every 6h | 14 days | 91.6% | ||
| Phase III trial in Uganda | NECT | 54 | E: 200 mg/kg IV every 12h; N: 5 mg/kg oral every 8h | E: 7 days; N: 10 days | 90.9% | |
| Eflornithine | 55 | 100 mg/kg IV every 6h | 14 days | 88.9% |
E: Eflornithine; N: Nifurtimox; IV: Intravenous
Experimental Protocols
Protocol 1: Murine Model of Late-Stage T. b. gambiense Infection
This protocol describes the establishment of a late-stage central nervous system (CNS) infection in mice, which is essential for evaluating the efficacy of drugs like this compound that need to cross the blood-brain barrier.
1. Materials:
-
Animals: Female Swiss white mice (or other appropriate strain), 6-8 weeks old.
-
Parasites: Trypanosoma brucei gambiense bloodstream forms (e.g., specific strains known to induce chronic infections).
-
Culture Medium: Appropriate medium for trypanosome propagation (if applicable).
-
Phosphate Buffered Saline with Glucose (PSG): For parasite dilution.
-
Immunosuppressant: Cyclophosphamide (optional, for certain parasite strains to establish infection).
-
Anesthetic: Isoflurane or other suitable anesthetic for animal procedures.
2. Procedure:
-
Parasite Preparation:
-
If using cryopreserved stabilates, thaw rapidly and dilute in PSG.
-
Propagate parasites in donor mice to obtain a high parasitemia.
-
Collect blood from highly parasitemic donor mice via cardiac puncture under terminal anesthesia.
-
Determine the parasite concentration using a hemocytometer.
-
Dilute the parasites in PSG to the desired inoculum concentration (e.g., 1 x 10^4 trypanosomes per 0.2 mL).
-
-
Infection:
-
Administer the parasite suspension to experimental mice via intraperitoneal (IP) injection (0.2 mL per mouse).
-
House the infected animals under standard laboratory conditions.
-
-
Monitoring and Staging:
-
Parasitemia: Monitor the presence of trypanosomes in the blood starting from day 3 post-infection. This can be done by microscopic examination of a tail blood smear or by flow cytometry for more precise quantification.
-
Progression to Late-Stage: The establishment of a CNS infection can be confirmed by examining the cerebrospinal fluid (CSF) for the presence of trypanosomes and an elevated white blood cell count at a later time point (e.g., 21-30 days post-infection), although this is technically challenging in mice. Alternatively, brain tissue can be analyzed for the presence of parasites at the end of the study.
-
Protocol 2: In Vivo Efficacy Assessment of this compound
This protocol outlines the procedure for evaluating the anti-trypanosomal activity of this compound in the established murine model.
1. Materials:
-
Infected mice (from Protocol 1) with established late-stage infection.
-
This compound: Pharmaceutical grade.
-
Vehicle: Sterile saline or other appropriate vehicle for drug formulation.
-
Dosing syringes and needles (appropriate for the route of administration).
2. Procedure:
-
Drug Preparation:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Prepare serial dilutions to achieve the desired final concentrations for different dose groups. The clinical intravenous dose for racemic eflornithine is 400 mg/kg/day. Preclinical doses should be selected to bracket the anticipated efficacious range.
-
-
Treatment Administration:
-
Randomly assign infected mice to different treatment groups (including a vehicle control group).
-
Administer this compound at the predetermined doses and schedule. The route of administration can be intravenous (IV) or intraperitoneal (IP). A typical treatment duration in preclinical studies might be 7 to 14 days to mimic clinical regimens.
-
-
Efficacy Evaluation:
-
Parasitemia Monitoring: Continue to monitor parasitemia levels in all groups throughout the treatment period and for a follow-up period (e.g., up to 60-90 days) to detect any relapses. A cure is generally defined as the complete and permanent absence of detectable parasites in the blood.
-
Survival Analysis: Record the survival of mice in each group daily. Plot Kaplan-Meier survival curves to compare the efficacy of different treatment regimens.
-
CNS Examination (Terminal): At the end of the follow-up period, or if animals show severe signs of disease, euthanize the animals. Collect brain tissue and/or CSF to assess the presence of parasites, which is a key indicator of efficacy in a late-stage infection model.
-
Clinical Signs: Monitor the general health of the animals, including weight changes, activity levels, and any signs of drug toxicity.
-
Visualizations
This compound Mechanism of Action
Caption: this compound irreversibly inhibits ODC, blocking polyamine synthesis and parasite replication.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for evaluating this compound efficacy in a mouse model of HAT.
References
L-Eflornithine (DFMO) for High-Risk Neuroblastoma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Eflornithine, also known as DFMO, is an orally administered irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis. Polyamines are essential for cell proliferation and their synthesis is often dysregulated in cancer. In high-risk neuroblastoma, particularly in cases with MYCN amplification, ODC is a downstream target of the MYCN oncoprotein, making it a compelling therapeutic target.[1][2][3] Preclinical and clinical studies have demonstrated the potential of DFMO to prevent relapse and improve survival in patients with high-risk neuroblastoma.[4][5] This document provides detailed application notes, including summaries of clinical and preclinical data, and standardized protocols for key experimental assays to evaluate the efficacy of DFMO in neuroblastoma research.
Introduction
Neuroblastoma is the most common extracranial solid tumor in children, and high-risk disease is characterized by poor prognosis despite aggressive multimodal therapy. The MYCN oncogene is amplified in a significant subset of high-risk neuroblastomas and is associated with aggressive tumor growth and treatment failure. MYCN drives the expression of ODC, leading to increased polyamine production, which is critical for tumor cell proliferation and survival.
This compound (DFMO) acts by irreversibly inhibiting ODC, thereby depleting intracellular polyamine pools. This depletion has been shown to be cytostatic, inducing G1 cell cycle arrest and senescence in neuroblastoma cells. Furthermore, DFMO can modulate the LIN28/Let-7 axis, a critical regulatory pathway in cancer stem cells, leading to decreased expression of MYCN and LIN28B and increased levels of the tumor-suppressive microRNA, Let-7. Clinical trials have shown that DFMO maintenance therapy following standard treatment for high-risk neuroblastoma is associated with improved event-free survival (EFS) and overall survival (OS).
Data Summary
Clinical Trial Data
| Clinical Trial Phase | Patient Population | DFMO Dosage | Treatment Duration | Key Outcomes | Reference |
| Phase I | Relapsed/Refractory Neuroblastoma | 500-1500 mg/m² twice daily | Up to 2 years | Well-tolerated, no dose-limiting toxicities observed. | |
| Phase I (Combination) | Relapsed/Refractory Neuroblastoma | Up to 9000 mg/m²/day (MTD: 6750 mg/m²/day) with chemotherapy | Up to 1 year | High-dose DFMO is tolerable with chemotherapy. | |
| Phase II (Maintenance) | High-Risk Neuroblastoma in Remission | 750 ± 250 mg/m² twice daily | 2 years | 2-year EFS: 84%, 2-year OS: 97%. | |
| Phase II (Maintenance) | High-Risk Neuroblastoma in Remission | Not specified | 2 years | 5-year EFS: 85.2%, 5-year OS: 95.1% (compared to historical controls). | |
| Phase II (Combination) | Relapsed/Refractory Neuroblastoma | 6750 mg/m² divided TID (discontinuous dosing) with chemoimmunotherapy | 21-day cycles | Objective Response Rate (ORR) was not significantly different from the control arm. |
Preclinical Data
| Neuroblastoma Cell Lines | DFMO Concentration | Effect | Reference |
| BE(2)-C, SMS-KCNR, CHLA-90, SHSY5Y, NGP | 0-2500 µM | Dose-dependent decrease in neurosphere formation; G1 to S phase cell cycle arrest. | |
| BE(2)-C, SMS-KCNR, CHLA-90 | 5-10 mM | Decreased LIN28B and MYCN protein levels; increased Let-7 miRNA expression. | |
| BE(2)-C | IC50: 3.0 mM | Cell viability reduction. | |
| SMS-KCNR | IC50: 10.6 mM | Cell viability reduction. | |
| CHLA-90 | IC50: 25.8 mM | Cell viability reduction. |
Signaling Pathways and Experimental Workflows
DFMO Mechanism of Action
Caption: DFMO inhibits ODC, disrupting polyamine synthesis and downstream oncogenic processes.
Experimental Workflow for In Vitro DFMO Evaluation
Caption: Workflow for assessing DFMO's in vitro effects on neuroblastoma cells.
Experimental Protocols
Cell Viability Assay (Calcein AM)
Objective: To determine the cytostatic or cytotoxic effects of DFMO on neuroblastoma cell lines.
Materials:
-
Neuroblastoma cell lines (e.g., BE(2)-C, SMS-KCNR, CHLA-90)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (DFMO) stock solution
-
96-well plates
-
Calcein AM reagent
-
Plate reader with fluorescence capabilities
Protocol:
-
Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of DFMO in complete culture medium. A suggested range is 0.156 mM to 80 mM.
-
Remove the overnight culture medium and add 100 µL of the DFMO dilutions to the respective wells. Include untreated wells as a control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, remove the medium and wash the cells gently with PBS.
-
Add Calcein AM solution (prepared according to the manufacturer's instructions) to each well and incubate for 30 minutes at 37°C.
-
Measure the fluorescence at an excitation of ~490 nm and an emission of ~520 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Neurosphere Formation Assay
Objective: To assess the effect of DFMO on the self-renewal capacity and tumor-initiating potential of neuroblastoma cells.
Materials:
-
Neuroblastoma cell lines
-
Serum-free neural stem cell medium (e.g., DMEM/F12 supplemented with B27, N2, EGF, and bFGF)
-
This compound (DFMO)
-
Ultra-low attachment 96-well plates
-
Incubator (37°C, 5% CO₂)
-
Microscope
Protocol:
-
Culture neuroblastoma cells to 70-80% confluency.
-
Harvest and dissociate the cells into a single-cell suspension.
-
Resuspend the cells in serum-free neural stem cell medium.
-
Seed the cells in ultra-low attachment 96-well plates at a very low density (e.g., 2 cells/well).
-
Add DFMO to the wells at desired concentrations (e.g., 0, 100, 500, 2500 µM).
-
Incubate the plates for 1-4 weeks. Monitor neurosphere formation weekly.
-
Image the wells and count the number of neurospheres formed. The size of the neurospheres can also be measured.
-
Analyze the data to determine the frequency and size of neurospheres in treated versus untreated wells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by DFMO in neuroblastoma cells.
Materials:
-
Neuroblastoma cell lines
-
Complete culture medium
-
This compound (DFMO)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with DFMO at various concentrations for 48-72 hours.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
In Vivo Xenograft Model
Objective: To evaluate the in vivo efficacy of DFMO in inhibiting neuroblastoma tumor growth.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Neuroblastoma cell lines (e.g., BE(2)-C, SMS-KCNR)
-
This compound (DFMO)
-
Sterile PBS
-
Matrigel (optional)
-
Calipers
Protocol:
-
Harvest neuroblastoma cells and resuspend them in sterile PBS or a PBS/Matrigel mixture.
-
Subcutaneously inject the cell suspension (e.g., 1 x 10⁶ to 1 x 10⁷ cells) into the flank of each mouse.
-
Once tumors are palpable, randomize the mice into treatment and control groups.
-
Administer DFMO to the treatment group. A common method is through drinking water (e.g., 2% DFMO solution). The control group receives regular drinking water.
-
Measure tumor volume using calipers (Volume = 0.5 x Length x Width²) two to three times per week.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Western Blot Analysis for MYCN and LIN28B
Objective: To determine the effect of DFMO on the protein expression levels of MYCN and LIN28B.
Materials:
-
Neuroblastoma cell lysates from DFMO-treated and untreated cells
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-MYCN, anti-LIN28B, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
qRT-PCR for Let-7 miRNA
Objective: To quantify the expression of Let-7 family miRNAs in response to DFMO treatment.
Materials:
-
Total RNA isolated from DFMO-treated and untreated neuroblastoma cells
-
miRNA-specific reverse transcription kit (with stem-loop primers for Let-7)
-
SYBR Green or TaqMan-based qPCR master mix
-
Let-7 specific forward and universal reverse primers
-
Real-time PCR instrument
Protocol:
-
Isolate total RNA, including small RNAs, from the cells.
-
Perform reverse transcription using a miRNA-specific kit with stem-loop primers for the Let-7 miRNA of interest.
-
Set up the qPCR reaction using the cDNA, SYBR Green/TaqMan master mix, and the specific primers.
-
Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method, normalizing the expression of Let-7 to a stable small RNA control (e.g., U6 snRNA).
-
Calculate the fold change in Let-7 expression in DFMO-treated cells compared to untreated controls.
References
- 1. oncotarget.com [oncotarget.com]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Neurosphere Protocol - A rapid and detailed method for the isolation of spheres in-vitro [protocols.io]
- 4. DFMO inhibition of neuroblastoma tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A subset analysis of a phase II trial evaluating the use of DFMO as maintenance therapy for high‐risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Using L-Eflornithine to Study Polyamine Deprivation in Cell Culture: Application Notes and Protocols
Application Notes
Introduction to L-Eflornithine
This compound, also known as α-difluoromethylornithine (DFMO), is a highly specific, irreversible inhibitor of ornithine decarboxylase (ODC), the first and rate-limiting enzyme in the biosynthesis of polyamines in eukaryotic cells.[1][2] Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycations essential for cell growth, proliferation, and differentiation.[3] By inhibiting ODC, this compound effectively depletes intracellular polyamine pools, leading to a cytostatic effect on rapidly dividing cells.[4][5] This property makes it an invaluable tool for studying the roles of polyamines in various cellular processes and a potential therapeutic agent, particularly in oncology.
Mechanism of Action
This compound acts as a "suicide inhibitor" of ODC. It enters the active site of the enzyme and is decarboxylated in a manner similar to the natural substrate, ornithine. This process, however, generates a reactive intermediate that covalently binds to a cysteine residue in the active site, leading to the irreversible inactivation of the enzyme. This targeted inhibition specifically blocks the conversion of ornithine to putrescine, thereby halting the downstream synthesis of spermidine and spermine.
Applications in Cell Culture
The primary application of this compound in a cell culture setting is to induce a state of polyamine deprivation. This allows researchers to investigate the multifaceted roles of polyamines in:
-
Cell Proliferation and Growth: By depleting polyamines, this compound typically causes a dose-dependent inhibition of cell proliferation.
-
Cell Cycle Progression: Polyamine depletion often leads to cell cycle arrest, most commonly in the G1 phase.
-
Apoptosis: Under certain conditions and in specific cell types, prolonged polyamine deprivation can induce programmed cell death.
-
Signal Transduction: Polyamines are known to modulate various signaling pathways, and their depletion can impact pathways regulated by oncogenes like c-Myc.
-
Drug Development: this compound is used to study the potential of targeting the polyamine pathway for cancer therapy and to investigate synergistic effects with other anti-cancer agents.
Quantitative Data on the Effects of this compound
The following tables summarize quantitative data on the effects of this compound from various cell culture studies, providing a comparative overview for experimental design.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (mM) | Notes |
| BE(2)-C | Neuroblastoma | 3.0 | Highly sensitive |
| SMS-KCNR | Neuroblastoma | 10.6 | Moderately sensitive |
| CHLA90 | Neuroblastoma | 25.8 | Least sensitive |
| HCT116 | Colon Tumor | ~7.5 µM for D-DFMO | D-enantiomer shown to be a potent inhibitor. |
| A549 | Lung Adenocarcinoma | > 3.9 µg/mL | Compared to cisplatin (IC50= 26.00±3.00 µg/mL). |
| Trypanosoma brucei gambiense | Protozoan Parasite | 5.5 µM (this compound) | L-enantiomer is more potent than the D-enantiomer (50 µM). |
Table 2: Effect of this compound on Intracellular Polyamine Levels
| Cell Line | This compound Concentration | Treatment Duration | Effect on Polyamine Levels |
| Clone A (Human Colon Adenocarcinoma) | 1 mM | 96 h | Putrescine and spermidine reduced to non-detectable levels; spermine decreased by ~50%. |
| Human Colon Tumor-derived HCT116 | Concentration-dependent | Not specified | Decreased cellular polyamine contents. |
| Neuroblastoma Cells | 5 mM | 72 h | Depleted intracellular polyamine levels. |
| Ewing Sarcoma Cells (TC-71, MHH-ES-1, SK-ES-1) | 2% in vivo | Not specified | Significant reduction in putrescine and spermidine; spermine levels not diminished. |
Table 3: Effects of this compound on Cell Proliferation and Cell Cycle
| Cell Line | This compound Concentration | Effect on Proliferation | Effect on Cell Cycle |
| Human Adenocarcinoma Cell Lines | 0.1 - 5.0 mM | Dose-dependent inhibition of growth. | Not specified |
| Neuroblastoma Cells | 5 mM | Significantly inhibited proliferation. | Increased percentage of cells in the G1 phase. |
| L1210 (Murine Leukemia) | 740 µM (with CGP 48664A) | Decreased percentage of S-phase from 58% to 26%. | G1 arrest. |
| Ewing Sarcoma Cells | 1 mM | Completely eliminated soft agar colony growth. | Not specified |
Diagrams
Caption: Polyamine biosynthesis pathway and the inhibitory action of this compound on ODC.
Caption: General experimental workflow for studying the effects of this compound in cell culture.
Caption: Signaling consequences of polyamine deprivation induced by this compound.
Experimental Protocols
Protocol 1: Cell Treatment with this compound
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA analysis, or larger flasks for polyamine analysis) at a density that will not lead to over-confluence during the treatment period. Allow cells to adhere and resume logarithmic growth for 24 hours.
-
Preparation of this compound Stock Solution: Prepare a sterile stock solution of this compound (e.g., 100 mM in sterile PBS or culture medium) and store at -20°C.
-
Treatment: Thaw the this compound stock solution and dilute it to the desired final concentrations in fresh, pre-warmed culture medium. Remove the old medium from the cells and replace it with the medium containing the appropriate concentration of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, 72, or 96 hours) under standard cell culture conditions (37°C, 5% CO2).
Protocol 2: Assessment of Cell Viability using MTT Assay
-
Cell Treatment: Seed cells in a 96-well plate and treat with this compound as described in Protocol 1.
-
MTT Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Filter-sterilize the solution.
-
MTT Addition: At the end of the treatment period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
Protocol 3: Determination of Intracellular Polyamine Levels by HPLC
-
Cell Harvesting: After treatment with this compound, wash the cells with ice-cold PBS and harvest them by scraping or trypsinization. Centrifuge to pellet the cells.
-
Cell Lysis and Deproteinization: Resuspend the cell pellet in a known volume of a suitable lysis buffer (e.g., 0.2 M perchloric acid). Sonicate or vortex vigorously to lyse the cells. Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Derivatization: Transfer the supernatant containing the polyamines to a new tube. Derivatize the polyamines with a fluorescent agent such as o-phthalaldehyde (OPA) in the presence of a thiol-containing compound like N-acetyl-L-cysteine.
-
HPLC Analysis: Inject the derivatized sample into an HPLC system equipped with a C18 reverse-phase column and a fluorescence detector.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1 M sodium acetate (pH 7.2), methanol, and tetrahydrofuran.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A gradient elution is typically used to separate the different polyamines.
-
Detection: Set the fluorescence detector to an excitation wavelength of 340 nm and an emission wavelength of 450 nm.
-
-
Quantification: Quantify the polyamine levels by comparing the peak areas of the samples to those of known standards.
Protocol 4: Western Blot Analysis of ODC and c-Myc
-
Cell Lysis: Following this compound treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for ODC and c-Myc overnight at 4°C with gentle agitation. Also, probe for a loading control protein (e.g., β-actin or GAPDH).
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative expression levels of ODC and c-Myc.
Protocol 5: Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting and Fixation: After this compound treatment, harvest the cells (including any floating cells) and wash them with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the DNA dye fluorescence is proportional to the DNA content of the cells.
-
Data Analysis: Use appropriate software to generate a histogram of cell count versus fluorescence intensity. Deconvolute the histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 6: Apoptosis Analysis by Annexin V/PI Staining
-
Cell Harvesting: Following this compound treatment, harvest both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and then resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry immediately after staining.
-
Data Analysis:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive. Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
-
References
- 1. medipol.edu.tr [medipol.edu.tr]
- 2. broadpharm.com [broadpharm.com]
- 3. Enantiospecific antitrypanosomal in vitro activity of eflornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of polyamine biosynthesis using difluoromethylornithine acts as a potent immune modulator and displays therapeutic synergy with PD1-blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Depletion of cellular polyamines, spermidine and spermine, causes a total arrest in translation and growth in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-Eflornithine in Combination with Immunotherapy for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Eflornithine, also known as α-difluoromethylornithine (DFMO), is an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines.[1][2] Polyamines, such as putrescine, spermidine, and spermine, are essential for cell proliferation and differentiation and are often found at elevated levels in cancer cells, contributing to tumor growth and progression.[3][4][5] By inhibiting ODC, this compound depletes intracellular polyamine levels, leading to a cytostatic effect on tumor cells.
Recent research has unveiled a compelling immunomodulatory role for this compound, positioning it as a promising candidate for combination therapy with immunotherapy, particularly immune checkpoint inhibitors. Polyamines within the tumor microenvironment (TME) have been shown to suppress the function of immune cells, including T cells and dendritic cells, and promote an immunosuppressive M2 macrophage phenotype. Depletion of polyamines by this compound can alleviate this immunosuppression, thereby enhancing anti-tumor immune responses. This has led to the investigation of this compound in combination with immunotherapies like PD-1 blockade, with the goal of achieving synergistic anti-cancer effects.
These application notes provide a comprehensive overview of the scientific rationale and detailed protocols for studying the combination of this compound and immunotherapy in a preclinical cancer research setting.
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the irreversible inhibition of Ornithine Decarboxylase (ODC), which catalyzes the conversion of ornithine to putrescine, the first step in polyamine synthesis. This leads to the depletion of downstream polyamines, spermidine and spermine. The reduction in polyamines has two major anti-cancer effects: direct inhibition of tumor cell proliferation and modulation of the tumor immune microenvironment.
Figure 1: this compound inhibits the polyamine biosynthesis pathway.
By depleting polyamines, this compound can reverse the immunosuppressive tumor microenvironment. This includes reducing the activity of myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), which are known to dampen T-cell responses. This modulation of the TME can render tumors more susceptible to immune checkpoint inhibitors like anti-PD-1 antibodies.
Figure 2: Synergistic anti-tumor effect of this compound and Anti-PD-1 therapy.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies investigating this compound alone or in combination with other therapies.
Table 1: Preclinical Efficacy of this compound in Combination with Anti-PD-1
| Cancer Model | Treatment Groups | Key Findings | Reference |
| Pancreatic Ductal Adenocarcinoma (PDAC) - Syngeneic Mouse Model | Control, GW5074 (c-RAF inhibitor), DFMO, DFMO + GW5074 | DFMO alone significantly increased median survival by 1.4-fold (p=0.005). DFMO treatment increased infiltration of CD4+ and CD8+ T cells into the tumor. | |
| Melanoma (B16/F10) & Lung Cancer (LLC-A9F1) - Syngeneic Mouse Models | Control, DFMO, Anti-PD-1, DFMO + Anti-PD-1 | Combination therapy significantly inhibited tumor growth compared to single agents in both models. In the LLC-A9F1 model, 40% of mice in the combination group achieved a complete response. |
Table 2: Clinical Efficacy of this compound in Neuroblastoma
| Study | Patient Population | Treatment | Efficacy Outcome | Result | Reference |
| Study 3b (NCT02395666) vs. ANBL0032 (External Control) | High-Risk Neuroblastoma (HRNB) patients with at least a partial response to prior therapy | Eflornithine (maintenance) vs. No maintenance | 4-Year Event-Free Survival (EFS) | 84% (Eflornithine) vs. 73% (Control) | |
| Study 3b vs. ANBL0032 | HRNB | Eflornithine vs. No maintenance | Event-Free Survival (EFS) Hazard Ratio (HR) | HR: 0.48 (95% CI: 0.27-0.85) | |
| Study 3b vs. ANBL0032 | HRNB | Eflornithine vs. No maintenance | Overall Survival (OS) Hazard Ratio (HR) | HR: 0.32 (95% CI: 0.15-0.70) |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to evaluate the combination of this compound and immunotherapy.
Protocol 1: In Vitro Cancer Cell Viability Assay
Objective: To determine the direct effect of this compound on the viability and proliferation of cancer cells in vitro.
Materials:
-
Cancer cell line of interest (e.g., B16-F10 melanoma, PAN02 pancreatic cancer)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound hydrochloride (DFMO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
Drug Preparation: Prepare a stock solution of this compound in sterile PBS or culture medium. Perform serial dilutions to create a range of concentrations to be tested (e.g., 0.1 mM to 10 mM).
-
Treatment: Add 100 µL of the prepared this compound dilutions to the appropriate wells. Include wells with medium only as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control wells. Plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: In Vitro T-Cell Mediated Cytotoxicity Assay
Objective: To assess the ability of this compound to enhance the killing of cancer cells by immune T-cells.
Materials:
-
Cancer cell line (target cells)
-
Activated T-cells (effector cells, e.g., OT-I T-cells for B16-OVA cells, or activated human PBMCs)
-
Complete T-cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Pen-Strep, IL-2)
-
This compound (DFMO)
-
Anti-PD-1 antibody (optional, for combination studies)
-
Fluorescent dyes for cell labeling (e.g., CFSE for target cells, and a different color for effector cells)
-
Flow cytometer
-
96-well U-bottom plates
Procedure:
-
Target Cell Preparation: Label cancer cells with CFSE according to the manufacturer's protocol. Seed 1 x 10^4 labeled target cells per well in a 96-well U-bottom plate.
-
Effector Cell Preparation: Activate T-cells prior to the assay (e.g., using anti-CD3/CD28 beads).
-
Co-culture Setup: Add activated T-cells to the wells containing target cells at different effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Treatment: Add this compound and/or anti-PD-1 antibody at desired concentrations to the co-culture wells.
-
Incubation: Incubate the co-culture for 24-48 hours at 37°C and 5% CO2.
-
Cell Staining: Add a viability dye (e.g., Propidium Iodide or 7-AAD) to each well to identify dead cells.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer.
-
Data Analysis: Gate on the target cell population (CFSE-positive). Within this gate, determine the percentage of dead cells (viability dye-positive). Calculate the percentage of specific lysis.
Protocol 3: In Vivo Syngeneic Mouse Tumor Model
Objective: To evaluate the in vivo efficacy of this compound in combination with an immune checkpoint inhibitor in a syngeneic mouse model.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6)
-
Syngeneic tumor cell line (e.g., B16/F10, MC38)
-
This compound hydrochloride (for administration in drinking water)
-
Anti-mouse PD-1 antibody (e.g., clone RMP1-14)
-
Phosphate-buffered saline (PBS)
-
Calipers for tumor measurement
Procedure:
-
Tumor Inoculation: Subcutaneously inject 1 x 10^5 to 5 x 10^5 tumor cells in 100 µL of PBS into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the tumor dimensions with calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Anti-PD-1 alone, Combination).
-
This compound Administration: Provide this compound in the drinking water at a concentration of 1% (w/v). Prepare fresh solution weekly.
-
Anti-PD-1 Administration: Administer the anti-PD-1 antibody via intraperitoneal (i.p.) injection at a dose of 100-200 µg per mouse, typically every 3-4 days for a specified number of doses.
-
Efficacy Assessment: Continue to monitor tumor growth and body weight throughout the experiment. The primary endpoint is typically tumor growth delay or overall survival.
-
Tumor and Spleen Analysis (Optional): At the end of the study, tumors and spleens can be harvested for further analysis, such as flow cytometry to characterize the immune cell infiltrate.
Protocol 4: Flow Cytometry for Tumor Immune Infiltrate Analysis
Objective: To characterize the immune cell populations within the tumor microenvironment following treatment.
Materials:
-
Tumor tissue harvested from the in vivo study
-
Enzyme digestion buffer (e.g., Collagenase D, DNase I in RPMI)
-
FACS buffer (PBS with 2% FBS)
-
Red blood cell lysis buffer
-
Fc block (anti-CD16/32)
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, Gr-1, F4/80)
-
Flow cytometer
Procedure:
-
Single-Cell Suspension Preparation: Mince the tumor tissue and digest it in the enzyme buffer for 30-60 minutes at 37°C with agitation. Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Red Blood Cell Lysis: If necessary, treat the cell suspension with red blood cell lysis buffer.
-
Cell Staining: a. Resuspend the cells in FACS buffer and count them. b. Block Fc receptors with Fc block for 10-15 minutes on ice. c. Add the antibody cocktail for surface markers and incubate for 30 minutes on ice in the dark. d. For intracellular staining (e.g., FoxP3), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibody.
-
Flow Cytometry Acquisition: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Use flow cytometry analysis software to gate on different immune cell populations and quantify their frequencies and activation status.
Experimental Workflow Visualization
The following diagram illustrates a typical preclinical workflow for evaluating the combination of this compound and immunotherapy.
Figure 3: Preclinical workflow for evaluating this compound and immunotherapy.
Conclusion
The combination of this compound with immunotherapy represents a promising strategy in cancer research. By targeting both tumor cell proliferation and the immunosuppressive tumor microenvironment, this approach has the potential to enhance the efficacy of immunotherapy and improve patient outcomes. The protocols and data presented in these application notes provide a framework for researchers to further investigate this synergistic combination in a preclinical setting. Careful experimental design and comprehensive analysis of both tumor and immune responses will be crucial for advancing this therapeutic strategy towards clinical application.
References
- 1. Protocol for assessing T cell receptor-mediated human T cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for assessing T cell receptor-mediated human T cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyamine pathway inhibition as a novel therapeutic approach to treating neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.psu.edu [pure.psu.edu]
Application Notes and Protocols for L-Eflornithine Skin Permeation using Franz Diffusion Cell Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro skin permeation studies of L-Eflornithine using Franz diffusion cells. This guide is intended to assist in the preclinical assessment of topical and transdermal formulations containing this compound.
Introduction
This compound is a topical drug used for the treatment of facial hirsutism by irreversibly inhibiting the enzyme ornithine decarboxylase, which is crucial for hair growth. The efficacy of topical this compound formulations is dependent on their ability to permeate the stratum corneum and reach the hair follicles. The Franz diffusion cell assay is a widely accepted in vitro method for evaluating the skin permeation and retention of topical drug products.[1] It provides crucial data on the rate and extent of drug absorption through the skin, aiding in formulation development, optimization, and bioequivalence studies.[2]
This document outlines the standard procedures for setting up and executing a Franz diffusion cell experiment for this compound, including skin membrane preparation, experimental conditions, and analytical quantification.
Data Presentation: Quantitative Analysis of this compound Skin Permeation
The following tables summarize quantitative data from in vitro skin permeation studies of this compound from different formulations. These values are essential for comparing the performance of various formulations and understanding the factors influencing skin delivery.
Table 1: Ex-vivo Skin Permeation of this compound Hydrochloride from a Gel Formulation
| Formulation Component | Polymer Concentration | Permeation after 8 hours (%) |
| Optimized Gel | Carbopol 934 | 76.88 ± 0.35[3] |
Data obtained from an ex-vivo study using Wistar rat skin.[3]
Table 2: Estimated Permeation Parameters of this compound Hydrochloride from an Aqueous Solution through Mouse Skin
| Time (hours) | Cumulative Amount Permeated (µg/cm²) | Steady-State Flux (Jss) (µg/cm²/h) | Lag Time (tL) (hours) | Permeability Coefficient (Kp) (cm/h x 10⁻³) |
| 1 | ~15 | |||
| 3 | ~45 | |||
| 6 | ~90 | ~15.6 | ~0.5 | ~1.95 |
| 8 | ~125 | |||
| 24 | ~375 |
Data estimated from graphical representation in a study by Kumar et al. (2014) using mouse skin with a donor concentration of 4 mg in 500 µl water (8000 µg/mL) over a 0.64 cm² diffusion area.[4] Calculations for Jss, tL, and Kp are based on the linear portion of the permeation profile. The permeability coefficient is a measure of the ease with which a drug can pass through the membrane, calculated by dividing the flux by the initial drug concentration in the donor compartment.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in a Franz diffusion cell assay for this compound skin permeation.
Skin Membrane Preparation
The choice of skin membrane is critical for the relevance of the in vitro data. Excised human or animal skin is commonly used.
-
Source: Human skin can be obtained from elective surgeries (e.g., abdominoplasty) with ethical approval and patient consent. Animal skin, such as porcine ear skin or rodent skin, is often used as a surrogate due to its structural similarity to human skin.
-
Preparation:
-
Upon acquisition, remove any subcutaneous fat and connective tissue from the dermal side of the skin using a scalpel.
-
For full-thickness skin, carefully shave the hair. For split-thickness skin, a dermatome is used to obtain a uniform thickness (typically 200-400 µm).
-
Wash the prepared skin with phosphate-buffered saline (PBS) to remove any adhering blood or debris.
-
The skin can be used fresh or stored frozen at -20°C or below until use. Before the experiment, thaw the skin slowly at room temperature and hydrate it in PBS.
-
Franz Diffusion Cell Setup and Procedure
The Franz diffusion cell is a simple, reproducible, and cost-effective apparatus for measuring drug release from topical formulations.
-
Apparatus: A typical Franz diffusion cell consists of a donor chamber, a receptor chamber, and a membrane support.
-
Setup:
-
Receptor Chamber: Fill the receptor chamber with a suitable receptor medium. For this compound, which is hydrophilic, phosphate-buffered saline (PBS) at pH 7.4 is a common choice. The receptor medium should be degassed to prevent bubble formation.
-
Stirring: Place a magnetic stir bar in the receptor chamber and maintain constant stirring (e.g., 600 rpm) throughout the experiment to ensure a uniform concentration in the receptor fluid.
-
Temperature: Maintain the temperature of the receptor medium at 32°C ± 1°C to mimic physiological skin temperature. This is typically achieved using a circulating water bath connected to the jacketed Franz cells.
-
Membrane Mounting: Carefully mount the prepared skin membrane between the donor and receptor chambers, ensuring the stratum corneum side faces the donor chamber. Clamp the chambers together securely to prevent leakage. The diffusion area typically ranges from 0.5 to 2 cm².
-
-
Procedure:
-
Equilibration: Allow the mounted skin to equilibrate with the receptor medium for a defined period (e.g., 30-60 minutes).
-
Dosing: Apply a precise amount of the this compound formulation (e.g., a finite dose of 5-10 mg/cm²) evenly onto the surface of the skin in the donor chamber.
-
Occlusion: The donor chamber can be occluded with parafilm or a glass cover slip to prevent evaporation of the formulation.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 200-500 µL) of the receptor medium from the sampling arm.
-
Replacement: Immediately after each sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.
-
Analysis: Analyze the collected samples for this compound concentration using a validated analytical method.
-
Analytical Method: this compound Quantification
High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying this compound in the receptor solution.
-
Chromatographic Conditions (Example 1):
-
Column: C18 (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.02 M potassium dihydrogen phosphate) in a 70:30 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 205 nm
-
-
Chromatographic Conditions (Example 2):
-
Column: C18
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer.
-
Flow Rate: 0.8 ml/min
-
Detection: UV at 210 nm
-
-
Method Validation: The analytical method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the Franz diffusion cell assay.
Data Analysis Pathway
Caption: Logical flow for skin permeation data analysis.
References
- 1. Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scottishmedicines.org.uk [scottishmedicines.org.uk]
- 3. norlab.com [norlab.com]
- 4. A method to improve the efficacy of topical eflornithine hydrochloride cream - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing L-Eflornithine for In Vitro Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Eflornithine in in vitro cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, also known as α-difluoromethylornithine (DFMO), is a specific and irreversible "suicide inhibitor" of the enzyme ornithine decarboxylase (ODC).[1][2][3] ODC is the rate-limiting enzyme in the biosynthesis of polyamines (putrescine, spermidine, and spermine).[4][5] Polyamines are essential for cell proliferation, differentiation, and transformation. By irreversibly binding to ODC, this compound prevents the conversion of ornithine to putrescine, thereby depleting intracellular polyamine pools and inhibiting cell growth.
Q2: What is the difference between this compound and D-Eflornithine in terms of activity?
This compound is the more potent enantiomer for inhibiting ODC. Studies have shown that this compound has a significantly lower IC50 value compared to D-Eflornithine, indicating greater potency in in vitro assays. While both enantiomers can irreversibly inactivate ODC, the formation of the enzyme-inhibitor complex is about 20 times more probable with this compound than with D-Eflornithine.
Q3: What are typical concentration ranges for this compound in cell viability assays?
The optimal concentration of this compound can vary significantly depending on the cell line. IC50 values have been reported to range from micromolar to millimolar concentrations. For example, in some neuroblastoma cell lines, IC50 values can be in the low millimolar range, while for other cancer cell lines, they can be in the micromolar range. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q4: How long should I incubate cells with this compound?
Incubation times can vary depending on the cell line's doubling time and the specific experimental goals. Typically, incubation periods for cell viability assays range from 48 to 72 hours to allow for sufficient time for polyamine depletion to manifest as an anti-proliferative effect.
Troubleshooting Guide
Issue 1: No significant effect on cell viability is observed.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Perform a dose-response curve with a wide range of this compound concentrations to determine the IC50 for your specific cell line. Concentrations can range from low micromolar to high millimolar.
-
-
Possible Cause 2: Insufficient Incubation Time.
-
Solution: Increase the incubation time. The cytostatic effects of this compound are dependent on the depletion of intracellular polyamines, which takes time. Consider extending the incubation period to 72 hours or longer.
-
-
Possible Cause 3: Cell Line Resistance.
-
Solution: Some cell lines may be inherently resistant to this compound. This could be due to lower ODC expression or alternative polyamine uptake pathways. Consider using a positive control cell line known to be sensitive to this compound.
-
Issue 2: High variability between replicate wells.
-
Possible Cause 1: Uneven Cell Seeding.
-
Solution: Ensure a single-cell suspension before seeding and use appropriate techniques to ensure even distribution of cells in each well of the microplate.
-
-
Possible Cause 2: Edge Effects.
-
Solution: Minimize "edge effects" in microplates by not using the outer wells for experimental data. Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
-
-
Possible Cause 3: Inconsistent Drug Concentration.
-
Solution: Ensure thorough mixing of this compound stock solutions before diluting and adding to the wells.
-
Issue 3: Inconsistent results with MTT assay.
-
Possible Cause 1: Incomplete Solubilization of Formazan Crystals.
-
Solution: Ensure complete solubilization of the formazan crystals by adding the solubilization solution and incubating for a sufficient period with gentle mixing. The formazan crystals are insoluble in water and must be dissolved before reading the absorbance.
-
-
Possible Cause 2: Interference from Phenol Red.
-
Solution: Use a culture medium without phenol red, as it can interfere with absorbance readings. If this is not possible, use appropriate blanks to correct for background absorbance.
-
Data Presentation
Table 1: Reported IC50 Values of Eflornithine (DFMO) in Various Cell Lines
| Cell Line | Cancer Type | IC50 | Incubation Time | Assay |
| BE(2)-C | Neuroblastoma | 3.0 mM | 72 hours | Calcein AM |
| SMS-KCNR | Neuroblastoma | 10.6 mM | 72 hours | Calcein AM |
| CHLA90 | Neuroblastoma | 25.8 mM | 72 hours | Calcein AM |
| A549 | Lung Adenocarcinoma | > 3.9 µg/mL (approx. > 21.4 µM) | 24 hours | MTT |
| NIH/3T3 | Mouse Embryonic Fibroblast | > 380 µg/mL (approx. > 2.08 mM) | 24 hours | MTT |
| HCT116 | Colon Tumor | Not explicitly stated, but showed decreased polyamine content | - | - |
| Trypanosoma brucei gambiense | - | Racemic: 9.1 µM, this compound: 5.5 µM, D-Eflornithine: 50 µM | - | - |
Note: The data presented are compiled from various sources and experimental conditions may differ. It is essential to determine the IC50 for your specific experimental setup.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a colorimetric assay that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Protocol 2: MTS Cell Viability Assay
This is a similar colorimetric assay that uses a tetrazolium salt that is reduced by viable cells to a soluble formazan product, eliminating the need for a solubilization step.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Incubation: Incubate for the desired period.
-
MTS Reagent Addition: Add the combined MTS/PMS solution to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate cell viability as a percentage of the control.
Visualizations
Caption: Workflow for determining the optimal this compound concentration.
Caption: this compound inhibits ODC, blocking polyamine synthesis.
Caption: Decision tree for troubleshooting unexpected experimental results.
References
- 1. Eflornithine - Wikipedia [en.wikipedia.org]
- 2. Topical eflornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eflornithine (DFMO) prevents progression of pancreatic cancer by modulating ornithine decarboxylase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Eflornithine stability and proper storage conditions for research
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of L-Eflornithine for research applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder?
A1: For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[1] For short-term storage, it can be kept in a tightly sealed container in a dry, cool, and well-ventilated place.[2]
Q2: How should I store this compound solutions?
A2: this compound solutions are known to be unstable and it is highly recommended to prepare them fresh for each experiment.[1] If short-term storage is necessary, solutions can be kept at 4°C. For longer-term storage of solutions in a solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month, ensuring the container is sealed and protected from moisture.[3]
Q3: Is this compound sensitive to light or oxidation?
A3: Yes, forced degradation studies have shown that this compound hydrochloride (EFH) is slightly susceptible to both photo-degradation and oxidative degradation.[4] Therefore, it is crucial to protect both the solid compound and its solutions from light and oxidizing agents.
Q4: What are the signs of this compound degradation?
A4: Degradation may not be visible. The most reliable way to assess the stability and purity of your this compound sample is through analytical methods such as High-Performance Liquid Chromatography (HPLC). A change in the physical appearance of the powder, such as discoloration, may also indicate degradation.
Q5: Can I use this compound after the expiration date?
A5: It is not recommended to use this compound after the expiration date provided by the manufacturer. The stability and purity of the compound cannot be guaranteed beyond this date, which could lead to inaccurate and unreliable experimental results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected or inconsistent experimental results | Degradation of this compound due to improper storage or handling. | 1. Confirm that the this compound powder has been stored at -20°C. 2. Always prepare fresh solutions before each experiment. 3. Protect solutions from light and exposure to air to minimize photo and oxidative degradation. 4. Verify the purity of your this compound stock using an appropriate analytical method like HPLC. |
| Precipitation in this compound solutions | Poor solubility in the chosen solvent or supersaturation. | 1. This compound hydrochloride is highly soluble in water. 2. Ensure the solvent is appropriate for your experimental needs and that the concentration is not exceeding the solubility limit. 3. Gentle warming or sonication may help to dissolve the compound completely. For aqueous solutions, using a buffer at an appropriate pH can also enhance solubility. |
| Loss of inhibitory activity in cell culture | Degradation of this compound in the culture medium. | 1. Prepare fresh this compound stock solutions for each experiment. 2. Add the this compound solution to the cell culture medium immediately before use. 3. Consider the stability of this compound at 37°C in your specific culture medium over the duration of your experiment. For long-term experiments, it may be necessary to replenish the this compound-containing medium periodically. |
Stability and Storage Data Summary
This compound Powder
| Storage Condition | Duration | Stability Notes |
| -20°C | Up to 3 years | Recommended for long-term storage. |
| Room Temperature (cool, dry, well-ventilated) | Short-term | Keep container tightly closed. |
This compound Solutions
| Storage Condition | Duration | Stability Notes |
| 4°C (in solvent) | Short-term | Sealed storage, away from moisture. |
| -20°C (in solvent) | Up to 1 month | Sealed storage, away from moisture. |
| -80°C (in solvent) | Up to 6 months | Sealed storage, away from moisture. |
Forced Degradation Profile of this compound Hydrochloride
| Condition | Stability |
| Heat | Good stability. |
| Oxidation | Slightly prone to degradation. |
| Photolysis | Slightly prone to degradation. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (Aqueous)
-
Materials:
-
This compound hydrochloride powder
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Sterile conical tube or vial
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Allow the this compound hydrochloride powder to equilibrate to room temperature before opening the container to prevent condensation.
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound hydrochloride powder.
-
Add the appropriate volume of sterile, purified water to achieve the desired stock solution concentration. This compound hydrochloride has high solubility in water.
-
Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Use the freshly prepared solution immediately for your experiments.
-
Protocol for Stability Testing of this compound by HPLC
This is a general guideline; specific parameters may need to be optimized for your equipment and application.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typically 0.8 to 1.2 mL/min.
-
Detection: UV detection at a wavelength where this compound has absorbance (e.g., around 210 nm).
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
-
Sample Preparation:
-
Prepare a standard solution of this compound of known concentration in the mobile phase or a compatible solvent.
-
For stability testing, subject this compound solutions to the desired stress conditions (e.g., heat, light, oxidizing agent).
-
At specified time points, withdraw an aliquot of the stressed sample, dilute it to an appropriate concentration with the mobile phase, and inject it into the HPLC system.
-
-
Data Analysis:
-
Quantify the peak area of this compound in the chromatograms.
-
Compare the peak area of the stressed samples to that of the initial (time zero) sample to determine the percentage of degradation.
-
Monitor for the appearance of new peaks, which would indicate the formation of degradation products.
-
Visualizations
Caption: this compound inhibits Ornithine Decarboxylase (ODC), a key enzyme in the polyamine biosynthesis pathway.
Caption: Recommended workflow for handling this compound in a research setting.
References
Technical Support Center: Mitigating L-Eflornithine-Induced Hearing Loss in Animal Studies
Welcome to the technical support center for researchers investigating L-Eflornithine (DFMO)-induced ototoxicity. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and conducting your animal studies, as well as exploring potential mitigation strategies.
Frequently Asked Questions (FAQs)
General Knowledge
Q1: What is this compound and why is it used in research?
A1: this compound, also known as α-difluoromethylornithine (DFMO), is an irreversible inhibitor of the enzyme ornithine decarboxylase (ODC).[1][2] ODC is the rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cellular proliferation and differentiation.[1][3] Due to its ability to inhibit cell growth, this compound has been investigated as a chemotherapeutic and chemopreventive agent.[1]
Q2: Is hearing loss a known side effect of this compound?
A2: Yes, ototoxicity, manifesting as hearing loss, is a recognized side effect of this compound administration in both clinical and preclinical studies. The hearing loss is often reversible upon discontinuation of the drug, and its incidence and severity are typically dose-dependent. However, there has been a reported case of irreversible hearing loss in a clinical trial participant.
Q3: What is the proposed mechanism of this compound-induced hearing loss?
A3: The exact mechanism of this compound-induced ototoxicity is not fully elucidated. It is believed to be related to the drug's primary function of inhibiting ornithine decarboxylase, thereby depleting polyamines in the cochlea. Polyamines are crucial for maintaining cellular function and protecting against stress in the inner ear. While a definitive link to oxidative stress has not been established specifically for this compound, this is a common pathway for many other ototoxic drugs.
Animal Model Selection
Q4: Which animal models are most suitable for studying this compound ototoxicity?
A4: Guinea pigs and gerbils have been successfully used to model this compound-induced hearing loss. Rats have been shown to be less susceptible to DFMO-induced ototoxicity at comparable doses. One study found that while D,L-DFMO did not cause auditory dysfunction in rats, it did induce substantial ototoxicity in guinea pigs.
Q5: Are there stereoisomer-specific differences in this compound ototoxicity?
A5: Yes, a study in guinea pigs demonstrated that the L-enantiomer of DFMO is significantly more ototoxic than the D-enantiomer. This is a critical consideration for study design and interpretation.
Troubleshooting Guides
Experimental Design & Protocol
Problem: High variability in hearing loss observed at a given this compound dose.
| Possible Cause | Troubleshooting Step |
| Animal Strain/Species Differences | Ensure you are using a consistent animal strain and species known to be susceptible to this compound ototoxicity (e.g., guinea pig, gerbil). |
| Stereoisomer Purity | Verify the stereoisomer composition of your this compound supply. The L-enantiomer is more potent in inducing hearing loss. |
| Route and Frequency of Administration | Standardize the route of administration (e.g., intraperitoneal, subcutaneous, oral gavage) and dosing schedule, as these can influence drug exposure and toxicity. |
| Baseline Hearing Acuity | Conduct baseline auditory function tests (e.g., ABR, DPOAE) to screen out animals with pre-existing hearing deficits. |
Problem: Difficulty in establishing a dose-response relationship for hearing loss.
| Possible Cause | Troubleshooting Step |
| Inadequate Dose Range | Broaden the range of this compound doses tested. Published studies have used doses ranging from 750 mg/kg to 1 g/kg/day in gerbils and guinea pigs. |
| Insufficient Duration of Treatment | Ensure the treatment duration is sufficient to induce measurable hearing loss. Studies have reported effects after several weeks of daily administration. |
| Timing of Auditory Assessments | Perform auditory assessments at multiple time points during and after treatment to capture the onset and potential recovery of hearing loss. |
Investigating Mitigation Strategies
Problem: Unsure which potential otoprotective agents to test against this compound-induced hearing loss.
As there are currently no published studies specifically on mitigating this compound ototoxicity, researchers must extrapolate from general otoprotection literature.
| Potential Strategy | Rationale & Recommended Action |
| Antioxidant Therapy | Oxidative stress is a common mechanism in drug-induced hearing loss. Consider co-administration of antioxidants that have shown efficacy in other ototoxicity models (e.g., N-acetylcysteine (NAC), D-methionine, Coenzyme Q10, Vitamins C and E). |
| Targeting Apoptotic Pathways | Investigate the role of apoptosis in this compound-induced hair cell damage. If implicated, consider testing caspase inhibitors. Some ototoxic drugs have been shown to activate caspase-8 or caspase-9 pathways. |
| D-Eflornithine Isomer | Given that the D-enantiomer is less ototoxic, if the therapeutic goals can be achieved with the D-isomer or a racemic mixture with a higher proportion of the D-isomer, this could be a built-in mitigation strategy. |
Quantitative Data Summary
Table 1: this compound (DFMO) Ototoxicity in Animal Models
| Animal Model | Dose | Route | Duration | Auditory Assessment | Observed Effects | Reference |
| Guinea Pig | 1 g/kg/day (L-enantiomer) | IP | Not specified | Compound Action Potential | Significant threshold shift | |
| Guinea Pig | 1 g/kg/day (D-enantiomer) | IP | Not specified | Compound Action Potential | No significant hearing impairment | |
| Gerbil (neonatal) | 1 g/kg/day | SC | 18 days | ABR | 21-29 dB threshold shift; reversible | |
| Gerbil (neonatal) | 750 mg/kg/day | SC | 18 days | ABR | 11-17 dB threshold shift; reversible | |
| Rat | 200 mg/kg/day - 1.2 g/kg/day | Intubation | Up to 8 weeks | Not specified | No auditory dysfunction |
Experimental Protocols
Auditory Brainstem Response (ABR) Measurement
-
Anesthesia: Anesthetize the animal (e.g., ketamine/xylazine cocktail, isoflurane) and monitor vital signs throughout the procedure.
-
Electrode Placement: Place subdermal needle electrodes at the vertex (active), ipsilateral mastoid (reference), and contralateral mastoid (ground).
-
Acoustic Stimuli: Present click stimuli and tone pips at various frequencies (e.g., 4, 8, 16, 32 kHz) through a calibrated sound source inserted into the ear canal.
-
Signal Averaging: Record and average the electrical responses (typically 512-1024 sweeps) for each stimulus intensity.
-
Threshold Determination: Decrease the stimulus intensity in 5-10 dB steps until the characteristic ABR waveforms are no longer discernible. The lowest intensity at which a repeatable waveform can be identified is the hearing threshold.
Histological Analysis of Cochlear Hair Cells
-
Tissue Harvest: Following euthanasia, perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde). Dissect the cochleae from the temporal bones.
-
Decalcification (if necessary): Decalcify the cochleae in a suitable agent (e.g., EDTA).
-
Microdissection: Under a dissecting microscope, carefully remove the bony labyrinth to expose the organ of Corti.
-
Staining: Stain the tissue with a fluorescent dye that labels hair cells (e.g., phalloidin for actin in stereocilia) and a nuclear stain (e.g., DAPI).
-
Imaging and Quantification: Image the cochlear whole mounts using fluorescence microscopy. Count the number of inner and outer hair cells in different regions of the cochlea (apex, middle, base) to create a cytocochleogram.
Visualizations
Caption: A typical experimental workflow for evaluating this compound ototoxicity and potential otoprotective agents.
References
Troubleshooting L-Eflornithine solubility issues for in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with L-Eflornithine in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as α-difluoromethylornithine (DFMO), is a specific, irreversible inhibitor of the enzyme ornithine decarboxylase (ODC).[1][2][3] ODC is the rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell proliferation and differentiation.[1][4] By inhibiting ODC, this compound depletes intracellular polyamines, leading to a cytostatic effect on rapidly dividing cells.
Q2: I am observing precipitation after adding this compound to my cell culture medium. What is the likely cause?
A2: While this compound hydrochloride hydrate is generally considered water-soluble, precipitation in complex aqueous solutions like cell culture media can still occur. Several factors could contribute to this issue:
-
High Concentration: You may be exceeding the solubility limit of this compound in your specific cell culture medium, which can differ from its solubility in pure water.
-
Interaction with Media Components: Components in the media, such as salts, proteins (especially in serum-containing media), and other supplements, can interact with this compound and reduce its solubility.
-
pH Shifts: The pH of your final solution can influence the solubility of this compound.
-
Improper Dissolution Technique: The method of diluting a concentrated stock solution into the aqueous media is critical. Improper mixing can cause the compound to "crash out" of the solution.
-
Temperature Fluctuations: Freeze-thaw cycles of stock solutions or adding the compound to cold media can decrease its solubility.
Q3: In what solvents should I dissolve this compound?
A3: this compound hydrochloride hydrate is readily soluble in water. It is reported to be insoluble or poorly soluble in organic solvents like DMSO and ethanol. Therefore, preparing a stock solution in sterile, distilled water or phosphate-buffered saline (PBS) is recommended.
Data Presentation
Table 1: Solubility of this compound Hydrochloride Hydrate in Various Solvents
| Solvent | Reported Solubility | Source(s) |
| Water | >10 mg/mL | |
| Water | up to 25 mg/mL | |
| Water | 50 mg/mL | |
| Water | 83.33 mg/mL (with sonication) | |
| PBS | 100 mg/mL (with sonication) | |
| DMSO | Insoluble or <1 mg/mL | |
| Ethanol | Insoluble or slightly soluble |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of this compound Hydrochloride Hydrate
-
Materials:
-
This compound hydrochloride hydrate powder
-
Sterile, distilled water or sterile Phosphate-Buffered Saline (PBS)
-
Sterile conical tube
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
-
Procedure: a. Weigh the desired amount of this compound hydrochloride hydrate powder in a sterile conical tube. b. Add the appropriate volume of sterile water or PBS to achieve the desired stock concentration (e.g., 50 mg/mL). c. Vortex the solution vigorously until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary. d. Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. e. Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. Solutions in distilled water may be stored at -20°C for up to 3 months.
Protocol 2: Determining the Maximum Soluble Concentration in Your Cell Culture Medium
-
Materials:
-
Prepared this compound stock solution (from Protocol 1)
-
Your specific cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Incubator (37°C)
-
-
Procedure: a. Prepare a series of dilutions of the this compound stock solution in your cell culture medium in sterile microcentrifuge tubes. Aim for a range of final concentrations that bracket your intended experimental concentration. b. Include a control tube containing only the cell culture medium and the highest volume of the solvent (water or PBS) used for the stock solution. c. Vortex each tube gently for 10-15 seconds to mix thoroughly. d. Incubate the tubes at 37°C for a duration that mimics your experimental conditions (e.g., 2-24 hours). e. Visually inspect each tube for any signs of precipitation or cloudiness against a dark background. f. The highest concentration that remains clear is the approximate solubility limit of this compound in your specific medium under your experimental conditions.
Mandatory Visualizations
Signaling Pathway
Caption: this compound's Mechanism of Action.
Troubleshooting Workflow
References
Identifying and minimizing off-target effects of L-Eflornithine in research
<
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target effects of L-Eflornithine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a specific and irreversible inhibitor of ornithine decarboxylase (ODC).[1] ODC is the rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell proliferation and differentiation.[2][3][4] By inhibiting ODC, this compound depletes intracellular polyamines like putrescine, spermidine, and spermine, thereby impeding cell growth.[5] It acts as a "suicide inhibitor," meaning it is catalytically activated within the ODC active site to form a covalent bond with the enzyme, leading to its permanent inactivation.
Q2: Are there known off-target effects of this compound I should be aware of in my in vitro experiments?
A2: While this compound is highly specific for ODC, high concentrations or prolonged exposure may lead to effects not directly related to polyamine depletion. The most common issue is a cytostatic (growth-inhibiting) rather than cytotoxic (cell-killing) effect. However, systemic use in clinical settings has been associated with hematologic abnormalities and reversible hearing loss, though these are less likely to be observed in typical cell culture experiments. Researchers should carefully titrate the concentration to find the optimal balance between ODC inhibition and minimal off-target effects.
Q3: My cells are showing unexpected levels of apoptosis after this compound treatment. Is this a known off-target effect?
A3: While the primary effect of this compound is cytostatic, some studies suggest that the polyamine synthesis pathway is linked to programmed cell death. Depletion of polyamines can, in some cell types, trigger apoptosis. To determine if the observed apoptosis is a direct off-target effect or a consequence of on-target polyamine depletion, a "rescue" experiment is recommended. See the Troubleshooting Guide below for a detailed protocol.
Q4: How can I confirm that the observed cellular phenotype is due to ODC inhibition and not an off-target effect?
A4: The gold standard for confirming on-target activity is a rescue experiment. By adding back the downstream products of ODC (polyamines like putrescine or spermidine) to your this compound-treated cells, you can determine if the phenotype is reversed. If the addition of polyamines rescues the cells from the effects of this compound, it strongly indicates the effects are on-target.
Q5: What is the difference between this compound and D-Eflornithine?
A5: this compound and D-Eflornithine are enantiomers (mirror images) of the same molecule. Both can inhibit ODC, but the L-enantiomer has a significantly higher affinity for the enzyme, making it more potent. Studies on Trypanosoma brucei gambiense have shown this compound to be considerably more potent than D-eflornithine, with lower IC50 values. For research purposes, using the L-enantiomer allows for lower effective concentrations, which can help minimize potential off-target effects.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect on Cell Proliferation
-
Possible Cause 1: Insufficient Concentration. The effective concentration of this compound can vary significantly between cell lines.
-
Solution: Perform a dose-response curve to determine the optimal IC50 (half-maximal inhibitory concentration) for your specific cell line. Start with a broad range of concentrations (e.g., 1 µM to 10 mM).
-
-
Possible Cause 2: High Levels of Polyamines in Media. Standard cell culture media, particularly those supplemented with serum, can contain polyamines that counteract the effect of this compound.
-
Solution: Use a polyamine-depleted serum or switch to a serum-free medium if your cell line can tolerate it. Alternatively, increase the concentration of this compound to overcome the external polyamine supply.
-
-
Possible Cause 3: Drug Inactivation. this compound solutions may not be stable over long periods.
-
Solution: Prepare fresh stock solutions of this compound for each experiment and store them appropriately, as recommended by the manufacturer.
-
Issue 2: High Levels of Cell Death (Cytotoxicity)
-
Possible Cause 1: Off-Target Effects at High Concentrations. While primarily cytostatic, very high concentrations of this compound may induce cytotoxicity through off-target mechanisms.
-
Solution: Refer to your dose-response curve and use the lowest effective concentration that inhibits proliferation without causing widespread cell death.
-
-
Possible Cause 2: On-Target Effect in Polyamine-Dependent Cells. Some cell lines are exquisitely dependent on polyamines for survival, and their depletion can trigger apoptosis.
-
Solution: Perform a putrescine rescue experiment (see Protocol 2). If the addition of putrescine prevents cell death, the effect is on-target. This means your model system is highly sensitive to polyamine depletion.
-
Quantitative Data Summary
| Parameter | Value | Cell Line / Organism | Reference |
| This compound KD | 1.3 ± 0.3 µM | Human ODC | |
| This compound Kinact | 0.15 ± 0.03 min-1 | Human ODC | |
| This compound IC50 | 5.5 µM | T. b. gambiense (combined strains) | |
| D-Eflornithine IC50 | 50 µM | T. b. gambiense (combined strains) | |
| Racemic Eflornithine IC50 | 9.1 µM | T. b. gambiense (combined strains) |
Key Experimental Protocols
Protocol 1: Determining IC50 using a Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 2,000-10,000 cells/well). Allow cells to adhere overnight.
-
Drug Preparation: Prepare a 2x concentrated serial dilution of this compound in your cell culture medium. A typical range would be from 20 mM down to 1 µM.
-
Treatment: Remove the old medium from the cells and add an equal volume of the 2x this compound dilutions to the corresponding wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period relevant to your cell line's doubling time (e.g., 72 hours).
-
Viability Assessment: Use a standard cell viability reagent such as WST-1 or AlamarBlue. Add the reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus drug concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Putrescine Rescue Experiment
-
Cell Seeding: Plate cells as you would for a standard proliferation or apoptosis assay.
-
Treatment Groups: Prepare the following treatment groups:
-
Vehicle Control (medium only)
-
This compound (at a concentration known to produce the phenotype of interest, e.g., 2x IC50)
-
This compound + Putrescine (e.g., 10 µM putrescine)
-
Putrescine only (as a control for putrescine's effects)
-
-
Treatment and Incubation: Add the respective treatments to the cells and incubate for the desired experimental duration.
-
Endpoint Analysis: Perform your primary assay (e.g., cell counting, apoptosis assay, western blot for a specific marker).
-
Interpretation: If the phenotype observed with this compound alone is reversed or significantly diminished in the "this compound + Putrescine" group, this confirms the effect is on-target and due to polyamine depletion.
Visualizations
Caption: On-target mechanism of this compound via inhibition of ODC.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Logical workflow for confirming on-target effects.
References
Technical Support Center: Enhancing L-Eflornithine Delivery Across the Blood-Brain Barrier for Neuro-Oncology Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-eflornithine in neuro-oncology.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments aimed at evaluating and enhancing this compound delivery across the blood-brain barrier (BBB).
| Problem/Question | Possible Cause(s) | Suggested Solution(s) |
| Low in vitro BBB permeability of this compound | 1. Inadequate transport across the endothelial cell monolayer. 2. Efflux transporter activity. 3. Suboptimal experimental conditions. | 1. Optimize transport conditions: this compound utilizes the cationic amino acid transporter system y+ and organic cation transporters (OCTs) to cross the BBB.[1][2] Ensure the in vitro model expresses these transporters (e.g., using hCMEC/D3 cells).[1] Consider co-administration with a competitive inhibitor of other transporters to favor this compound's pathway. 2. Assess efflux: While some studies suggest this compound is not a major substrate for P-glycoprotein, it's prudent to verify in your specific model.[1][3] Use known P-gp inhibitors (e.g., verapamil, cyclosporin A) to see if permeability increases. 3. Review experimental parameters: Check pH of the medium (should be ~7.4), incubation time, and this compound concentration. |
| High variability in this compound brain concentration in vivo | 1. Inconsistent oral bioavailability. 2. Animal-to-animal physiological differences. 3. Issues with the analytical method for quantification. | 1. Improve oral formulation: this compound has inadequate oral bioavailability. Consider co-administration with absorption enhancers like the E-cadherin peptide HAV6, which can increase oral bioavailability. 2. Standardize animal models: Ensure consistency in animal age, weight, and health status. For studies involving brain tumors, monitor tumor progression as it can affect BBB integrity. 3. Validate analytical method: Ensure your LC-MS/MS or other quantification method is validated for linearity, accuracy, and precision in brain tissue homogenates and plasma. |
| This compound shows lower than expected efficacy in brain tumor models | 1. Insufficient drug concentration at the tumor site. 2. Tumor heterogeneity and resistance mechanisms. 3. Inappropriate combination therapy. | 1. Enhance BBB penetration: Employ strategies to increase brain uptake, such as co-administration with agents that modulate intercellular junctions (e.g., HAV6 peptide). Alternatively, explore novel formulations like nanoparticles. 2. Characterize the tumor model: this compound's efficacy is linked to tumors with upregulated ornithine decarboxylase (ODC) activity, often driven by oncogenes like MYC. Ensure your tumor model has this characteristic. 3. Rational combination strategies: this compound has shown promise in combination with agents like lomustine in clinical trials for anaplastic astrocytoma. Consider synergistic combinations relevant to your tumor model's molecular profile. |
| Difficulty in establishing a reliable in vitro BBB model | 1. Poor tight junction formation. 2. Low transendothelial electrical resistance (TEER). 3. High permeability to paracellular markers. | 1. Optimize cell culture conditions: Use specialized media and consider co-culture with astrocytes and pericytes to promote a tighter barrier. 2. Monitor TEER: Regularly measure TEER to assess barrier integrity. Aim for values consistent with published data for your chosen cell line. 3. Perform permeability assays: Use fluorescently labeled dextrans of varying molecular weights to assess paracellular permeability. |
Frequently Asked Questions (FAQs)
About this compound
1. What is this compound and what is its mechanism of action in neuro-oncology?
This compound, also known as α-difluoromethylornithine (DFMO), is an irreversible inhibitor of the enzyme ornithine decarboxylase (ODC). ODC is the first and rate-limiting enzyme in the biosynthesis of polyamines. Polyamines are crucial for cell proliferation, and their levels are often elevated in cancer cells. By inhibiting ODC, this compound depletes polyamines, leading to a cytostatic effect and suppression of tumor growth. It is being investigated for various brain tumors, including anaplastic astrocytoma and neuroblastoma.
2. What are the main challenges in delivering this compound to the brain?
The primary challenge is its limited ability to cross the blood-brain barrier (BBB). This compound is a hydrophilic molecule, which inherently restricts its passive diffusion across the lipid-rich BBB. While it can utilize specific transporters, this transport is not efficient enough to achieve high concentrations in the brain. Additionally, it has inadequate oral bioavailability, further complicating its systemic administration for CNS targets.
3. How is this compound transported across the blood-brain barrier?
Studies using in vitro models of the human BBB have shown that this compound transport is:
-
Sodium-independent.
-
Mediated by the cationic amino acid transporter system y+ (protein: CAT1).
-
Also likely involves organic cation transporters (OCTs) .
-
It is not a substrate for the B0,+ system .
4. What is the difference between this compound and D-eflornithine?
This compound is the L-enantiomer of eflornithine. In vitro studies have shown that this compound has a significantly higher potency in inhibiting the growth of Trypanosoma brucei gambiense parasites compared to the D-enantiomer. For neuro-oncology applications, the L-form is the biologically active isomer.
Experimental Considerations
5. What are some strategies to enhance this compound delivery to the brain?
-
Modulating Intercellular Junctions: Co-administration with peptides like the E-cadherin peptide HAV6 can transiently open tight junctions, increasing paracellular transport.
-
Utilizing Transporter-Mediated Delivery: Designing this compound prodrugs that target other BBB transporters could be a viable strategy.
-
Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles can potentially improve its BBB penetration and biodistribution.
-
Intranasal Delivery: This route bypasses the BBB to some extent, offering a more direct path to the CNS.
6. What in vitro models are suitable for studying this compound transport across the BBB?
-
hCMEC/D3 cell line: This is a well-characterized immortalized human cerebral microvascular endothelial cell line that expresses relevant transporters for this compound, such as CAT1.
-
Primary brain endothelial cells: These provide a more physiologically relevant model but are more challenging to culture.
-
iPSC-derived brain endothelial-like cells: These offer a human-based, reproducible model with good barrier properties.
-
3D microfluidic models: These advanced models can recapitulate the shear stress and complex cellular interactions of the neurovascular unit.
7. What clinical trials have been conducted with this compound in neuro-oncology?
The most prominent is the Phase III STELLAR trial (NCT02796261) , which evaluated the efficacy and safety of eflornithine in combination with lomustine versus lomustine alone in patients with recurrent anaplastic astrocytoma. The results showed a clinically meaningful improvement in overall and progression-free survival for patients with IDH mutant grade 3 astrocytoma. This compound has also received breakthrough therapy designation from the FDA for anaplastic glioma.
Quantitative Data Summary
Table 1: In Vitro Permeability Enhancement of Eflornithine with HAV6 Peptide
| Cell Line | Treatment | Permeability Increase (Fold) | Reference |
| Madin-Darby canine kidney (MDCK) | Co-administration with HAV6 | 5 | |
| Caco-2 | Co-administration with HAV6 | Up to 8.5 |
Table 2: In Vivo Brain and CSF Concentration Enhancement of Eflornithine with HAV6 Peptide in Rats
| Parameter | Treatment | Increase | Reference |
| Oral Bioavailability | Co-administration with HAV6 | From 38% to 54% | |
| Brain Concentration | Co-administration with HAV6 | Up to 83% | |
| Cerebrospinal Fluid (CSF) Concentration | Co-administration with HAV6 | 40% |
Table 3: In Vitro Inhibitory Concentrations of Eflornithine Enantiomers
| Enantiomer | 50% Inhibitory Concentration (IC50) | Reference |
| This compound | 5.5 µM | |
| D-eflornithine | 50 µM | |
| Racemic eflornithine | 9.1 µM |
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assay using a Transwell System
-
Cell Seeding: Seed human cerebral microvascular endothelial cells (e.g., hCMEC/D3) onto the apical side of a Transwell insert (e.g., 0.4 µm pore size) coated with an appropriate extracellular matrix protein (e.g., collagen).
-
Barrier Formation: Culture the cells until a confluent monolayer is formed and a stable, high transendothelial electrical resistance (TEER) is achieved. This indicates the formation of tight junctions.
-
Experiment Initiation: Replace the medium in the apical (donor) and basolateral (receiver) chambers with fresh, serum-free medium.
-
Drug Addition: Add this compound (with or without potential enhancers) to the apical chamber.
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber. Replace the collected volume with fresh medium.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the flux of this compound across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.
Protocol 2: In Situ Brain Perfusion in Rodents
-
Animal Preparation: Anesthetize the rodent (e.g., rat) and expose the common carotid artery.
-
Catheterization: Ligate the external carotid artery and insert a catheter into the common carotid artery directed towards the brain.
-
Perfusion: Begin perfusion with a physiological buffer (e.g., Krebs-Ringer) to wash out the blood from the brain vasculature.
-
Drug Infusion: Switch to the perfusion buffer containing a known concentration of radiolabeled or unlabeled this compound and a vascular space marker (e.g., [14C]-sucrose). Perfuse for a short, defined period (e.g., 1-5 minutes).
-
Termination and Sample Collection: Decapitate the animal, collect the brain, and dissect different brain regions.
-
Quantification: Homogenize the brain tissue and determine the concentration of this compound and the vascular marker.
-
Brain Uptake Calculation: Calculate the brain uptake clearance (K_in) or the volume of distribution (V_d) after correcting for the drug remaining in the vascular space.
Visualizations
Caption: this compound transport across the blood-brain barrier.
Caption: Mechanism of action of this compound.
Caption: Workflow for in vitro BBB permeability assay.
References
- 1. Identification of transport systems involved in eflornithine delivery across the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of transport systems involved in eflornithine delivery across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving Eflornithine Oral Bioavailability and Brain Uptake by Modulating Intercellular Junctions With an E-cadherin Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for monitoring L-Eflornithine-induced hepatotoxicity in preclinical models
This guide provides researchers, scientists, and drug development professionals with a comprehensive protocol for monitoring L-Eflornithine-induced hepatotoxicity in preclinical models. It includes frequently asked questions, troubleshooting advice, and detailed experimental methodologies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is an irreversible inhibitor of the enzyme ornithine decarboxylase (ODC).[1][2] ODC is the first and rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell differentiation and proliferation.[1] By inhibiting ODC, this compound depletes polyamines, which can suppress the growth of cancer cells, particularly in tumors like neuroblastoma where the MYCN oncogene is a key driver.[1][3] It was initially developed as an anticancer agent and is also approved to treat African trypanosomiasis (sleeping sickness).
Q2: Why is monitoring for hepatotoxicity crucial when working with this compound in preclinical models? A2: Monitoring for drug-induced liver injury (DILI) is a critical component of preclinical safety assessment for any new drug candidate. Although this compound is generally considered to have a manageable safety profile, it can cause hepatotoxicity. Clinical data has shown that Grade 3 or 4 events of increased Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) can occur in patients. Therefore, rigorous monitoring in preclinical models is essential to understand the potential for liver damage, establish a safe dosing range, and identify potential mechanisms of injury before human trials.
Q3: What are the primary biomarkers for detecting drug-induced liver injury (DILI) in preclinical models? A3: The primary and most common biomarkers for hepatocellular injury are the serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). ALT is considered more specific to the liver, while AST can also be found in cardiac and skeletal muscle. Other important markers include alkaline phosphatase (ALP) and total bilirubin (TBIL), which are often indicative of cholestatic injury. Emerging biomarkers like microRNA-122 (miR-122) and glutamate dehydrogenase (GLDH) are gaining attention for their high sensitivity and specificity for liver injury.
Q4: What are the typical signs of hepatotoxicity in animal models? A4: Signs of hepatotoxicity can be observed through clinical observations, changes in blood chemistry, and gross and microscopic examination of the liver.
-
Clinical Signs: Lethargy, weight loss, changes in appetite, and abdominal distension.
-
Clinical Chemistry: Elevated serum levels of liver enzymes such as ALT, AST, and ALP.
-
Gross Pathology: Changes in liver weight, color, or texture.
-
Histopathology: Microscopic examination may reveal hepatocyte degeneration or necrosis, inflammation, cholestasis, steatosis (fatty liver), and fibrosis.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process.
| Problem / Question | Potential Causes | Recommended Solutions & Next Steps |
| Elevated ALT/AST levels are observed in the control (vehicle-treated) group. | 1. Vehicle Toxicity: The vehicle itself may be causing liver injury. 2. Animal Stress: Improper handling, housing conditions, or procedural stress can elevate liver enzymes. 3. Underlying Health Issues: Pre-existing, subclinical infections or conditions in the animal colony. 4. Diet: Contaminants in food or water. | 1. Test Vehicle: Run a separate control group with no treatment (naïve) to compare against the vehicle group. 2. Refine Handling: Ensure all animal handling procedures are consistent and minimally stressful. Acclimate animals properly before the study begins. 3. Health Screening: Use certified healthy animals from a reputable vendor. Consult with a veterinarian to rule out infections. 4. Standardize Diet: Ensure a consistent and high-quality diet for all animals. |
| There is high variability in biomarker levels within the same treatment group. | 1. Inconsistent Dosing: Inaccurate dose administration (e.g., gavage errors). 2. Sampling Errors: Hemolysis of blood samples can falsely elevate AST/ALT. Inconsistent timing of sample collection. 3. Biological Variation: Natural differences in metabolism and response between individual animals. 4. Analytical Errors: Pipetting errors or issues with the assay kit/instrument. | 1. Standardize Dosing Technique: Ensure all technicians are properly trained. Verify dose calculations and administration volumes. 2. Improve Sampling Technique: Use appropriate collection tubes (e.g., with EDTA or heparin for plasma). Centrifuge samples promptly. Standardize the time of day for blood collection relative to dosing. 3. Increase Sample Size: A larger number of animals per group can help overcome individual variability. 4. Validate Assays: Run quality controls and standards with each assay. Ensure equipment is calibrated. |
| Histopathology shows no significant liver damage, but serum ALT/AST levels are elevated. | 1. Early/Mild Injury: Enzyme elevation can precede observable morphological changes. The injury may be acute and reversible. 2. Extra-Hepatic Source: AST and, to a lesser extent, ALT can be released from other tissues like skeletal muscle, especially after physical exertion or injection-site inflammation. 3. Mitochondrial Injury: Some mechanisms of toxicity may primarily affect mitochondria without causing widespread necrosis initially. | 1. Time-Course Study: Include earlier and later time points in your study to capture the full dynamic range of the injury and potential recovery. 2. Measure Additional Markers: Analyze creatine kinase (CK) to rule out muscle damage. Consider more sensitive liver-specific markers like miR-122. 3. Specialized Stains/Analysis: Use specific stains (e.g., TUNEL for apoptosis) or analyze mechanistic biomarkers like glutamate dehydrogenase (GLDH) for mitochondrial damage. |
| How should I interpret a concurrent elevation in both ALT and Alkaline Phosphatase (ALP)? | This "mixed" injury pattern suggests both hepatocellular and cholestatic (bile duct-related) damage. The R-value can be calculated to classify the type of injury: R = (ALT ÷ ALT ULN) / (ALP ÷ ALP ULN) , where ULN is the upper limit of normal. - R > 5: Hepatocellular - R < 2: Cholestatic - R = 2-5: Mixed | 1. Comprehensive Histology: Pay close attention to both hepatocytes and bile ducts in the pathological evaluation. Look for evidence of bile plugging, ductular reaction, and portal inflammation. 2. Measure Bilirubin: Assess total and direct bilirubin levels, as elevation is a key indicator of cholestasis. 3. Review Compound Characteristics: Investigate if the compound or its metabolites are known to be excreted via bile, which could increase the risk of cholestatic injury. |
Experimental Protocols & Data Presentation
Key Biomarkers for Monitoring Hepatotoxicity
| Biomarker | Sample Type | Indication | Advantages | Limitations |
| Alanine Aminotransferase (ALT) | Serum, Plasma | Hepatocellular Injury | Highly sensitive; considered more liver-specific than AST. | Can be elevated by extreme physical exertion. |
| Aspartate Aminotransferase (AST) | Serum, Plasma | Hepatocellular Injury | Sensitive marker of liver damage. | Not liver-specific; also present in heart, muscle, and kidney. |
| Alkaline Phosphatase (ALP) | Serum, Plasma | Cholestatic Injury | Key marker for bile duct obstruction or damage. | Not liver-specific; also present in bone and other tissues. |
| Total Bilirubin (TBIL) | Serum, Plasma | Liver Function / Cholestasis | Elevation indicates impaired hepatic conjugation or excretion. | Can be affected by hemolysis. |
| Glutamate Dehydrogenase (GLDH) | Serum, Plasma | Mitochondrial Injury | Specific marker for liver mitochondrial damage. | Less commonly used in routine panels; requires specific assays. |
| microRNA-122 (miR-122) | Serum, Plasma | Hepatocellular Injury | Highly specific to the liver; may be more sensitive than ALT for early injury detection. | Requires specialized qPCR or sequencing techniques for measurement. |
Protocol 1: Serum Biomarker Analysis (ALT/AST)
This protocol provides a general method for quantifying ALT levels using a commercially available colorimetric assay kit. The procedure for AST is analogous.
1. Sample Collection and Preparation:
- Collect whole blood from animals (e.g., via cardiac puncture or tail vein) into a serum separator tube.
- Allow blood to clot at room temperature for 30-60 minutes.
- Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C.
- Carefully aspirate the supernatant (serum) and transfer it to a clean microcentrifuge tube.
- Use serum immediately or store at -80°C. Avoid repeated freeze-thaw cycles.
2. Assay Procedure (Example based on a typical kit):
- Prepare reagents, standards, and samples according to the kit manufacturer's instructions.
- Add 10 µL of each sample or standard in duplicate to the wells of a 96-well microplate.
- Add 50 µL of the ALT Reagent Solution to each well.
- Cover the plate and incubate at 37°C for 30 minutes.
- Add 50 µL of the DNPH Color Solution to the wells and incubate for 10 minutes at 37°C.
- Add 200 µL of 0.5 M NaOH to each well to stop the reaction.
- Read the absorbance on a microplate reader at the wavelength specified by the kit (e.g., 510 nm).
3. Data Analysis:
- Construct a standard curve by plotting the absorbance of the pyruvate standards against their concentrations.
- Calculate the ALT concentration (U/L) of the unknown samples by interpolating their absorbance values from the standard curve.
Protocol 2: Liver Histopathological Analysis
1. Tissue Collection and Fixation:
- At the study endpoint, euthanize the animal using an approved method.
- Perform a necropsy and carefully excise the entire liver.
- Weigh the liver and note any gross abnormalities (color, nodules, size).
- Rinse the liver gently in ice-cold phosphate-buffered saline (PBS) to remove excess blood.
- Take representative sections from multiple liver lobes (e.g., left and median lobes).
- Immediately place the tissue sections in 10% neutral buffered formalin for fixation for at least 24 hours. The volume of formalin should be 10-20 times the volume of the tissue.
2. Tissue Processing and Staining:
- After fixation, the tissue is dehydrated through a series of graded ethanol solutions, cleared with xylene, and embedded in paraffin wax.
- Cut 4-5 µm thick sections from the paraffin blocks using a microtome.
- Mount the sections on glass slides.
- Deparaffinize and rehydrate the sections.
- Stain the slides with Hematoxylin and Eosin (H&E) for general morphological assessment.
- (Optional) Perform special stains as needed, such as Masson's trichrome for fibrosis or Periodic acid-Schiff (PAS) for glycogen.
3. Microscopic Evaluation:
- A board-certified veterinary pathologist should evaluate the slides in a blinded manner.
- Assess for various features of liver injury, including:
- Hepatocellular Injury: Necrosis (zonal, focal, massive), apoptosis, degeneration (e.g., hydropic, ballooning).
- Inflammation: Infiltration of inflammatory cells (neutrophils, lymphocytes, macrophages) in portal areas or lobules.
- Steatosis: Presence of fat droplets (microvesicular or macrovesicular).
- Cholestasis: Bile plugs in canaliculi, bile duct proliferation.
- Score the findings semi-quantitatively (e.g., 0=normal, 1=minimal, 2=mild, 3=moderate, 4=marked) for each feature.
Visualizations
Caption: Preclinical experimental workflow for monitoring hepatotoxicity.
References
Best practices for preparing L-Eflornithine stock solutions for cell culture
This technical support center provides researchers, scientists, and drug development professionals with best practices for preparing and troubleshooting L-Eflornithine stock solutions for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions for cell culture?
A1: The choice of solvent depends on the specific form of this compound you are using.
-
This compound hydrochloride hydrate is soluble in aqueous solutions like sterile water or phosphate-buffered saline (PBS).[1] Given its high solubility in PBS (100 mg/mL), this is often a preferred solvent to maintain physiological pH.[1]
-
For the free base or other forms , Dimethyl Sulfoxide (DMSO) can be used. One protocol suggests preparing a 10 mM stock solution of DL-alpha-Difluoromethylornithine Hydrochloride (DFMO) in DMSO.[2] However, it is crucial to note that Eflornithine hydrochloride hydrate is reported to be insoluble in DMSO.[3] Always verify the solubility of your specific compound from the manufacturer's datasheet.
Q2: What is a typical stock solution concentration for this compound?
A2: A common stock solution concentration is 10 mM.[2] However, the optimal concentration may vary depending on the experimental requirements and the solubility of the specific this compound form. It is advisable to prepare a concentrated stock solution that can be diluted at least 1:1000 into your cell culture medium to minimize solvent toxicity, especially when using DMSO.
Q3: How should I sterilize my this compound stock solution?
A3: After dissolving the this compound powder in the appropriate solvent, it is essential to sterilize the solution. Use a 0.22 µm syringe filter to ensure the removal of any potential microbial contaminants.
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: this compound solutions are known to be unstable. Therefore, it is recommended to prepare fresh solutions when possible. If storage is necessary, aliquot the sterile stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Recommended storage temperatures and durations are:
-
-20°C for up to 1 month
-
-80°C for up to 6 months
Always seal the vials tightly and protect them from moisture.
Troubleshooting Guide
Problem 1: The this compound powder is not dissolving.
-
Possible Cause: The concentration may be too high for the chosen solvent.
-
Solution: Refer to the solubility data table below. Ensure you are not exceeding the solubility limit. If necessary, increase the volume of the solvent.
-
-
Possible Cause: The wrong solvent is being used for your specific form of this compound.
-
Solution: Verify the recommended solvent on the product's technical datasheet. Remember that the hydrochloride hydrate form is soluble in aqueous buffers like PBS, while other forms might require DMSO.
-
-
Possible Cause: The dissolution process may need assistance.
-
Solution: Gentle warming and/or sonication can aid in the dissolution of the compound.
-
Problem 2: The this compound stock solution appears cloudy or has precipitates after preparation or storage.
-
Possible Cause: The solution may be supersaturated or has precipitated out of solution due to temperature changes.
-
Solution: Try gently warming the solution in a water bath to see if the precipitate redissolves. If preparing a stock in an aqueous buffer, ensure the powder is completely dissolved before storage. Avoid repeated freeze-thaw cycles by making single-use aliquots.
-
Problem 3: A precipitate forms when I add the this compound stock solution to my cell culture medium.
-
Possible Cause: The high concentration of the drug in the stock solution is causing it to crash out when diluted into the aqueous, buffered environment of the cell culture medium. This is more common with DMSO stocks.
-
Solution: To minimize precipitation, add the stock solution dropwise to the medium while gently swirling. It can also be beneficial to pre-warm the cell culture medium to 37°C before adding the stock solution.
-
-
Possible Cause: Interaction with components in the cell culture medium.
-
Solution: Try diluting the stock solution in a small volume of sterile PBS or serum-free medium before adding it to the final culture volume.
-
Problem 4: I am not observing the expected biological effect of this compound in my cell culture.
-
Possible Cause: The this compound may have degraded due to improper storage or handling.
-
Solution: this compound solutions are unstable. It is always best to use a freshly prepared stock solution. If using a stored aliquot, ensure it has not undergone multiple freeze-thaw cycles and has been stored at the correct temperature for the appropriate duration.
-
-
Possible Cause: The working concentration is too low.
-
Solution: Review the literature for effective concentrations in your specific cell line and assay. You may need to perform a dose-response experiment to determine the optimal concentration.
-
Quantitative Data Summary
| Compound Form | Solvent | Solubility | Reference |
| This compound hydrochloride hydrate | Water | 47 mg/mL | |
| This compound hydrochloride hydrate | PBS | 100 mg/mL (422.58 mM) | |
| DL-alpha-Difluoromethylornithine Hydrochloride | DMSO | Soluble (for 10 mM stock) | |
| This compound monohydrochloride | DMSO | ≥ 5 mg/mL (22.87 mM) |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Hydrochloride Stock Solution in PBS
Materials:
-
This compound hydrochloride hydrate powder
-
Sterile, 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile, single-use cryovials
Procedure:
-
Calculate the required mass: Determine the amount of this compound hydrochloride hydrate needed to prepare your desired volume of a 100 mM stock solution. (Molecular Weight of the hydrochloride hydrate form can vary, check the manufacturer's specifications. For this example, we will use the molecular weight of the hydrochloride form which is approximately 236.64 g/mol ).
-
Dissolution: In a sterile conical tube, add the calculated mass of this compound hydrochloride hydrate. Add the corresponding volume of sterile 1X PBS.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquoting: Dispense the sterile stock solution into single-use cryovials.
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Visualizations
Caption: Workflow for preparing and using this compound stock solutions.
References
Validation & Comparative
L-Eflornithine vs. D-Eflornithine: A Comparative Guide to Ornithine Decarboxylase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of L-Eflornithine and D-Eflornithine as inhibitors of ornithine decarboxylase (ODC), a critical enzyme in polyamine biosynthesis. The information presented is supported by experimental data to aid in research and development decisions.
Introduction to Eflornithine and ODC Inhibition
Eflornithine, also known as α-difluoromethylornithine (DFMO), is an irreversible inhibitor of ornithine decarboxylase (ODC).[1][2][3] ODC is the rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth and differentiation.[2][4] By inhibiting ODC, eflornithine disrupts polyamine synthesis, thereby impeding cell proliferation. This mechanism of action makes it a valuable therapeutic agent for conditions characterized by rapid cell growth, such as African trypanosomiasis (sleeping sickness) and certain cancers, as well as for reducing unwanted facial hair (hirsutism). Eflornithine exists as two stereoisomers, or enantiomers: this compound and D-Eflornithine. While the commercially available drug is a racemic mixture (D,this compound), studies have shown significant differences in the inhibitory potency of the individual enantiomers.
Comparative Efficacy in ODC Inhibition
Experimental data reveals a significant disparity in the affinity of this compound and D-Eflornithine for human ornithine decarboxylase. This compound demonstrates a substantially higher affinity for the enzyme, as indicated by its lower dissociation constant (K(D)).
Key Findings:
-
The probability of forming an enzyme-inhibitor complex is approximately 20 times greater for this compound compared to D-Eflornithine.
-
Despite the difference in affinity, the rate of the irreversible inactivation of ODC is similar for both enantiomers.
-
Both enantiomers have been shown to decrease cellular polyamine content in a concentration-dependent manner.
The following table summarizes the quantitative data on the inhibition of purified human ODC by this compound and D-Eflornithine.
| Parameter | This compound | D-Eflornithine | D,this compound (Racemic) |
| Inhibitor Dissociation Constant (K(D)) | 1.3 ± 0.3 µM | 28.3 ± 3.4 µM | 2.2 ± 0.4 µM |
| Inhibitor Inactivation Constant (k(inact)) | 0.15 ± 0.03 min⁻¹ | 0.25 ± 0.03 min⁻¹ | 0.15 ± 0.03 min⁻¹ |
| IC₅₀ | Not explicitly stated in the source, but D-DFMO was reported to have an IC₅₀ of ~7.5 µM against L-ornithine decarboxylation. | ~7.5 µM | Not explicitly stated in the source. |
Data sourced from a study on the inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine.
Mechanism of ODC Inhibition by Eflornithine Enantiomers
Eflornithine acts as a "suicide inhibitor" of ODC. Both L- and D-enantiomers follow the same general mechanism. The inhibitor, being structurally similar to the natural substrate ornithine, binds to the active site of the enzyme. Within the active site, the enzyme's catalytic machinery initiates the decarboxylation of eflornithine. This process, however, leads to the formation of a reactive intermediate that covalently binds to a cysteine residue (Cys-360) in the active site, permanently and irreversibly inactivating the enzyme.
Caption: ODC Inhibition by Eflornithine.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of L- and D-Eflornithine efficacy.
Ornithine Decarboxylase (ODC) Inhibition Assay (Radiolabeling Method)
This protocol is a widely used method for determining ODC activity and the inhibitory potential of compounds like eflornithine.
a. Materials and Reagents:
-
Purified human ODC enzyme
-
L-[1-¹⁴C]ornithine (radiolabeled substrate)
-
L-ornithine (unlabeled substrate)
-
Pyridoxal-5'-phosphate (PLP) (cofactor)
-
Dithiothreitol (DTT)
-
Tris-HCl buffer (pH 7.5)
-
EDTA
-
This compound and D-Eflornithine
-
Hyamine hydroxide or sodium hydroxide
-
Scintillation vials and fluid
-
Filter paper discs
-
Sulfuric acid or citric acid (to stop the reaction)
b. Procedure:
-
Enzyme Preparation: Prepare a solution of purified human ODC in a suitable buffer (e.g., Tris-HCl with DTT and EDTA).
-
Inhibitor Incubation: Pre-incubate the ODC enzyme with varying concentrations of this compound or D-Eflornithine for a specific time (e.g., 10-30 minutes) at 37°C. A control with no inhibitor should be included.
-
Reaction Initiation: Start the enzymatic reaction by adding a reaction mixture containing Tris-HCl buffer, PLP, DTT, and L-[1-¹⁴C]ornithine to the enzyme-inhibitor solution.
-
CO₂ Trapping: The reaction is carried out in a sealed vial containing a filter paper disc impregnated with hyamine hydroxide or NaOH, which traps the ¹⁴CO₂ released during the decarboxylation of L-[1-¹⁴C]ornithine.
-
Reaction Termination: After a defined incubation period (e.g., 30-60 minutes) at 37°C, stop the reaction by injecting an acid (e.g., sulfuric or citric acid) into the reaction mixture. This releases any dissolved ¹⁴CO₂.
-
Scintillation Counting: Remove the filter paper disc containing the trapped ¹⁴CO₂ and place it in a scintillation vial with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the ODC activity. Calculate the percentage of inhibition for each concentration of L- and D-Eflornithine relative to the control. Determine the IC₅₀, K(D), and k(inact) values by fitting the data to appropriate enzyme kinetic models.
Caption: ODC Inhibition Assay Workflow.
Cellular Polyamine Depletion Assay
This assay measures the effect of ODC inhibitors on the polyamine levels within cells.
a. Materials and Reagents:
-
Human cell line (e.g., HCT116 human colon tumor cells)
-
Cell culture medium and supplements
-
This compound and D-Eflornithine
-
Reagents for cell lysis
-
Reagents for polyamine derivatization (e.g., dansyl chloride)
-
High-performance liquid chromatography (HPLC) system with a fluorescence or UV detector
-
Polyamine standards (putrescine, spermidine, spermine)
b. Procedure:
-
Cell Culture and Treatment: Culture the chosen cell line to a desired confluency. Treat the cells with varying concentrations of this compound or D-Eflornithine for a specified period (e.g., 24-72 hours). Include an untreated control group.
-
Cell Harvesting and Lysis: After treatment, harvest the cells and lyse them to release the intracellular contents.
-
Polyamine Extraction: Extract the polyamines from the cell lysate, often using acid precipitation to remove proteins.
-
Derivatization: Derivatize the extracted polyamines with a fluorescent or UV-absorbing agent (e.g., dansyl chloride) to enable detection by HPLC.
-
HPLC Analysis: Separate and quantify the derivatized polyamines using a reverse-phase HPLC column.
-
Data Analysis: Compare the levels of putrescine, spermidine, and spermine in the treated cells to the untreated control cells. This will demonstrate the concentration-dependent effect of each eflornithine enantiomer on cellular polyamine pools.
Conclusion
The available experimental evidence strongly indicates that This compound is a more potent inhibitor of human ornithine decarboxylase than D-Eflornithine , primarily due to its significantly higher binding affinity for the enzyme's active site. While both enantiomers lead to the irreversible inactivation of ODC and a reduction in cellular polyamine levels, the greater affinity of the L-enantiomer suggests it is the more pharmacologically active form. These findings are critical for the development of new therapeutic strategies targeting ODC, where the use of the purified L-enantiomer could potentially offer improved efficacy and a better therapeutic index compared to the racemic mixture. Further research into the clinical implications of using enantiomerically pure this compound is warranted.
References
- 1. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 2. DMSO-tolerant ornithine decarboxylase (ODC) tandem assay optimised for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-pressure liquid chromatographic analysis of eflornithine in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-proliferative Effects of L-Eflornithine and DFMO
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of L-Eflornithine and its racemic counterpart, DFMO (D,L-α-difluoromethylornithine). Both compounds are irreversible inhibitors of ornithine decarboxylase (ODC), a rate-limiting enzyme in polyamine biosynthesis, which is a critical pathway for cell proliferation. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying biological pathways and experimental workflows.
Executive Summary
This compound, the levorotatory enantiomer of eflornithine, demonstrates a significantly higher affinity for the target enzyme, ornithine decarboxylase (ODC), compared to the racemic mixture DFMO. While both compounds effectively inhibit ODC and lead to a reduction in cellular polyamines, the enhanced enzymatic inhibition by this compound suggests potentially greater anti-proliferative potency. DFMO has been shown to induce cytostatic effects in various cancer cell lines, primarily through G1 phase cell cycle arrest, rather than inducing widespread apoptosis. The downstream signaling cascade involves the depletion of polyamines, leading to the accumulation of the cyclin-dependent kinase inhibitor p27Kip1 and downregulation of the MYCN oncogene.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data comparing the enzymatic inhibition and anti-proliferative effects of this compound and DFMO.
Table 1: Comparative Inhibition of Human Ornithine Decarboxylase (ODC)
| Compound | Dissociation Constant (KD) (µM) | Inactivation Constant (kinact) (min-1) | Reference |
| This compound (L-DFMO) | 1.3 ± 0.3 | 0.15 ± 0.03 | [1] |
| Eflornithine (DFMO/D,L-DFMO) | 2.2 ± 0.4 | 0.15 ± 0.03 | [1] |
| D-Eflornithine (D-DFMO) | 28.3 ± 3.4 | 0.25 ± 0.03 | [1] |
Data from a study on purified human ODC. The L-enantiomer (this compound) exhibits a significantly lower KD, indicating a much higher affinity for ODC, approximately 20-fold greater than the D-enantiomer. The racemic mixture (DFMO) shows an intermediate affinity. The rate of irreversible inactivation (kinact) is similar for this compound and DFMO.
Table 2: Anti-proliferative Activity (IC50) of DFMO in Neuroblastoma Cell Lines
| Cell Line | IC50 (mM) | Treatment Duration | Reference |
| BE(2)-C | 3.0 | 72 hours | |
| SMS-KCNR | 10.6 | 72 hours | |
| CHLA-90 | 25.8 | 72 hours | |
| SK-N-BE(2) | > 0.1 (modest cytotoxicity) | Not specified | |
| CHLA-90 | > 0.1 (modest cytotoxicity) | Not specified |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Proliferation Assay (MTT Assay)
This protocol is adapted for a 96-well plate format and is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and DFMO stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and DFMO in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value for each compound.
Apoptosis Assay (TUNEL Assay)
The TUNEL (TdT-mediated dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde in PBS (Fixation solution)
-
0.1% Triton X-100 in PBS (Permeabilization solution)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Sample Preparation: Culture and treat cells with this compound or DFMO as desired.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 for 5-10 minutes on ice.
-
TUNEL Staining: Wash the cells with PBS and incubate with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Counterstaining: Wash the cells and counterstain the nuclei with DAPI or Hoechst stain.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright green fluorescence in the nucleus.
-
Quantification: The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive cells relative to the total number of cells (DAPI-positive).
Cell Cycle Analysis (Propidium Iodide Staining)
This method utilizes propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Treated and control cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: The percentage of cells in G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms using appropriate software.
Conclusion
Both this compound and DFMO are effective irreversible inhibitors of ornithine decarboxylase, a key enzyme in cellular proliferation. The available enzymatic data strongly indicate that this compound possesses a significantly higher affinity for human ODC compared to the racemic mixture DFMO. While direct comparative data on their anti-proliferative efficacy in cancer cell lines is limited, the enhanced enzymatic inhibition of this compound suggests it may be a more potent anti-proliferative agent. Both compounds primarily induce a cytostatic effect through cell cycle arrest, rather than being overtly cytotoxic. Further head-to-head studies are warranted to fully elucidate the comparative anti-proliferative potential of this compound and DFMO in various cancer models.
References
Validating ODC Inhibition in Cells Treated with L-Eflornithine: A Comparative Guide to Polyamine Level Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the inhibition of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis, in cells treated with L-Eflornithine (α-difluoromethylornithine, DFMO). This compound is an irreversible inhibitor of ODC, leading to the depletion of intracellular polyamines—putrescine, spermidine, and spermine—which are crucial for cell proliferation and differentiation.[1][2][3] Accurate measurement of these polyamines is the most direct method to confirm the efficacy of this compound in a cellular context. This guide details the experimental protocols for the primary analytical techniques and presents supporting data from various cell lines.
Mechanism of Action: this compound and the Polyamine Biosynthesis Pathway
This compound acts as a suicide inhibitor of ODC.[2] Structurally similar to ornithine, it enters the enzyme's active site and is decarboxylated. This process generates a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation. The inhibition of ODC blocks the conversion of ornithine to putrescine, the first committed step in polyamine synthesis, thereby depleting the downstream polyamines, spermidine and spermine.
Quantitative Analysis of Polyamine Levels
The following tables summarize the effects of this compound (DFMO) on intracellular polyamine concentrations in various cancer cell lines. The data consistently demonstrates a significant reduction in putrescine and spermidine levels, with a more variable effect on spermine.
Table 1: Effect of this compound (DFMO) on Polyamine Levels in Human Adenocarcinoma Cell Lines
| Cell Line | Treatment | Putrescine (% of Control) | Spermidine (% of Control) | Spermine (% of Control) |
| HuTu-80 (Duodenum) | 48-72h DFMO | < 1 | < 10 | 30-70 |
| HT-29 (Colon) | 48-72h DFMO | < 1 | < 10 | 30-70 |
| ME-180 (Cervix) | 48-72h DFMO | < 1 | < 10 | 30-70 |
| A-427 (Lung) | 48-72h DFMO | < 1 | < 10 | 30-70 |
| Data adapted from a study investigating the effect of DFMO pretreatment on the cytocidal responses of human adenocarcinoma cell lines.[4] |
Table 2: Effect of this compound (DFMO) on Polyamine Levels in Breast Cancer Cell Lines
| Cell Line | Treatment | Putrescine (% of Control) | Spermidine (% of Control) | Spermine (% of Control) |
| MCF-7 | 1 mM DFMO for 48h | 26 | 22 | 90 |
| Data from a study on estradiol control of polyamine biosynthesis in MCF-7 cells. |
Table 3: General Effects of this compound (DFMO) in Preclinical Models
| Cancer Model | Effect on Putrescine | Effect on Spermidine | Effect on Spermine |
| Neuroblastoma | Remarkable decrease | Variable decrease | Usually unaffected |
| Finding from a review on DFMO in neuroblastoma therapy. |
Experimental Workflow for Validating ODC Inhibition
Experimental Protocols
Here we provide detailed methodologies for the key experiments cited for validating ODC inhibition.
Measurement of Intracellular Polyamine Levels by High-Performance Liquid Chromatography (HPLC)
This protocol is based on the pre-column derivatization of polyamines with o-phthalaldehyde (OPA) and N-acetyl-L-cysteine, followed by fluorescence detection.
a. Sample Preparation (from ~1 x 106 cells)
-
Harvest cells by trypsinization and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 0.2 M perchloric acid.
-
Lyse the cells by three cycles of freeze-thawing.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the protein precipitate.
-
Collect the supernatant containing the polyamines.
b. Derivatization and HPLC Analysis
-
The derivatization can be performed in-line using an autosampler. The reaction mixture consists of the sample, OPA, and N-acetyl-L-cysteine.
-
Inject the derivatized sample onto a reversed-phase C18 column.
-
Separate the polyamine derivatives using a gradient elution with a mobile phase consisting of a sodium acetate buffer and methanol.
-
Detect the fluorescent derivatives using a fluorometer with an excitation wavelength of 340 nm and an emission wavelength of 450 nm.
-
Quantify the polyamines by comparing the peak areas to a standard curve of known polyamine concentrations.
Alternative Validation Method: ODC Activity Assay
This assay measures the enzymatic activity of ODC by quantifying the release of 14CO2 from L-[1-14C]ornithine.
a. Cell Lysate Preparation
-
Harvest and wash cells as described in the polyamine measurement protocol.
-
Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 25 mM Tris-HCl, pH 7.5, 2.5 mM DTT, 0.1 mM EDTA).
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge at 30,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (cytosolic fraction) for the activity assay.
b. ODC Activity Measurement
-
Prepare a reaction mixture containing pyridoxal-5-phosphate (PLP), L-[1-14C]ornithine, and the cell lysate in a sealed vial.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by injecting an acid (e.g., 2 M citric acid).
-
The released 14CO2 is trapped in a filter paper soaked in a scintillation cocktail or a suitable trapping agent.
-
Quantify the radioactivity using a scintillation counter.
-
ODC activity is expressed as pmol or nmol of CO2 released per milligram of protein per hour.
Alternative Validation Method: ODC Protein Expression by Western Blot
This method quantifies the amount of ODC protein in the cell lysates.
a. Protein Extraction and Quantification
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
b. Electrophoresis and Transfer
-
Separate the protein lysates (20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
c. Immunoblotting
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for ODC overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Comparison of Validation Methods
| Method | Principle | Pros | Cons |
| Polyamine Measurement (HPLC/LC-MS) | Direct quantification of the products of the ODC-mediated pathway. | Highly sensitive and specific. Directly measures the biological consequence of ODC inhibition. | Requires specialized equipment. Derivatization step can be time-consuming for HPLC. |
| ODC Activity Assay | Measures the catalytic activity of the ODC enzyme. | Directly measures enzyme function. Can be highly sensitive with radiolabeling. | Involves handling of radioactive materials. Indirectly measures the effect on polyamine pools. |
| ODC Protein Expression (Western Blot) | Quantifies the amount of ODC protein. | Standard and widely available technique. | Does not measure enzyme activity, which can be regulated post-translationally. Less sensitive than activity assays. |
Alternative ODC Inhibitors
While this compound is the most well-known ODC inhibitor, other compounds can be used for comparison or as alternative tools in research.
-
N1,N8-bis(ethyl)spermidine (BES): This polyamine analogue does not directly inhibit ODC but suppresses its activity, likely through feedback regulation mechanisms.
-
Other small molecule inhibitors: Various other inhibitors have been developed and can be found in the scientific literature and from commercial suppliers.
Conclusion
Validating the inhibition of ODC in cells treated with this compound is crucial for understanding its cellular effects. The direct measurement of intracellular polyamine levels by HPLC or LC-MS/MS is the most definitive method to confirm the biological efficacy of ODC inhibition. These analytical techniques, supported by ODC activity assays and Western blotting for protein expression, provide a robust toolkit for researchers in oncology, parasitology, and other fields where polyamine metabolism is a key therapeutic target. The provided protocols and comparative data serve as a valuable resource for designing and interpreting experiments aimed at modulating the polyamine pathway.
References
- 1. Polyamine Inhibition with DFMO: Shifting the Paradigm in Neuroblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Polyamines and cancer: Implications for chemoprevention and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of DFMO-induced polyamine depletion on human tumor cell sensitivity to antineoplastic DNA-crosslinking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Eflornithine: A Comparative Analysis of its Efficacy Across Diverse Cancer Cell Lines
For Immediate Release
L-Eflornithine, an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis, has been a subject of extensive research for its potential as an anti-cancer agent. Polyamines are essential for cell growth and proliferation, and their elevated levels are a hallmark of many cancers. This guide provides a comprehensive cross-study comparison of this compound's efficacy in various cancer cell lines, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows. This information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of this compound's therapeutic potential.
Quantitative Efficacy of this compound Across Cancer Cell Lines
The cytotoxic and cytostatic effects of this compound, also known as α-difluoromethylornithine (DFMO), have been evaluated in a multitude of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, as well as its effects on apoptosis and cell proliferation.
| Cancer Type | Cell Line | IC50 (mM) | Reference |
| Neuroblastoma | BE(2)-C | 3.0 | [1] |
| SMS-KCNR | 10.6 | [1] | |
| CHLA-90 | 25.8 | [1] | |
| SK-N-BE(2) | 0.1 (100 µM) | [2] | |
| Adenocarcinoma | HuTu-80 | Most Sensitive | [3] |
| HT-29 | Most Resistant | ||
| Pancreatic Cancer | PANC-1 | Sensitive | |
| WD PaCa | Sensitive | ||
| Glioma | GaMg | Growth inhibited by 90% at 10 mM | |
| U-251 Mg | Growth inhibited by 90% at 10 mM | ||
| U-87 Mg | Growth inhibited by 90% at 10 mM |
*Specific IC50 values were not provided in the source material.
| Cancer Type | Cell Line | Assay | Results | Reference |
| Neuroblastoma | COG-N-452h | TUNEL Assay | No significant increase in apoptosis | |
| CHLA-119 | TUNEL Assay | No significant increase in apoptosis | ||
| Pancreatic Cancer | PDAC cell lines | Not specified | Induced apoptosis |
| Cancer Type | Cell Line | Assay | Results | Reference |
| Glioma | GaMg | Spheroid Growth Assay | 90% reduction in spheroid growth with 10 mM DFMO | |
| U-251 Mg | Spheroid Growth Assay | 90% reduction in spheroid growth with 10 mM DFMO | ||
| U-87 Mg | Spheroid Growth Assay | 90% reduction in spheroid growth with 10 mM DFMO | ||
| Pancreatic Cancer | PDAC cell lines | Not specified | Diminished proliferation | |
| Human Adenocarcinoma | 5 cell lines | Growth Assay | DFMO (0.1-5.0 mM) inhibited growth |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound, it is crucial to visualize the signaling pathways it perturbs and the experimental workflows used to assess its efficacy.
Polyamine Biosynthesis Pathway and this compound's Site of Action
This compound targets and irreversibly inhibits Ornithine Decarboxylase (ODC), the first and rate-limiting enzyme in the polyamine biosynthesis pathway. This action depletes the intracellular pool of polyamines (putrescine, spermidine, and spermine), which are critical for cellular proliferation and survival.
Caption: this compound inhibits polyamine synthesis by targeting ODC.
Experimental Workflow for Assessing this compound Efficacy
The following diagram illustrates a typical experimental workflow for evaluating the in vitro efficacy of this compound on cancer cell lines.
Caption: Standard workflow for evaluating this compound's in vitro effects.
Detailed Experimental Protocols
A clear understanding of the methodologies is essential for the interpretation and replication of experimental findings.
Cell Viability and Proliferation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm. The intensity of the color is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: After treatment with this compound, harvest the cells (including both adherent and floating cells).
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are distinguished based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Cell Harvesting and Fixation: Following this compound treatment, harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that the PI staining is specific to DNA.
-
PI Staining: Stain the cells with a solution containing propidium iodide. PI intercalates with DNA, and the amount of fluorescence is directly proportional to the DNA content.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is used to differentiate the cell cycle phases:
-
G0/G1 phase: Cells with 2n DNA content.
-
S phase: Cells with DNA content between 2n and 4n.
-
G2/M phase: Cells with 4n DNA content.
-
Sub-G1 peak: Often indicative of apoptotic cells with fragmented DNA.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic activity of difluoromethylornithine compared with fenretinide in neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming cancer drug resistance: insights into Apoptotic pathway modulation by plant-based nanoparticle and natural products - PMC [pmc.ncbi.nlm.nih.gov]
L-Eflornithine vs. Other ODC Inhibitors: A Comparative Guide for Preclinical Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-Eflornithine (DFMO) with other ornithine decarboxylase (ODC) inhibitors in preclinical cancer models. By presenting experimental data, detailed methodologies, and visual representations of key biological processes, this document aims to facilitate informed decisions in the development of novel cancer therapeutics targeting the polyamine biosynthesis pathway.
Introduction to ODC Inhibition in Oncology
Ornithine decarboxylase (ODC) is the first and rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth, proliferation, and differentiation.[1] In many cancer types, ODC is overexpressed, often driven by oncogenes such as MYC, leading to elevated polyamine levels that contribute to tumorigenesis.[2][3] Consequently, inhibiting ODC has emerged as a promising strategy for cancer therapy and chemoprevention.[4][5] this compound, also known as α-difluoromethylornithine (DFMO), is an irreversible inhibitor of ODC and the most extensively studied compound in this class. This guide compares the preclinical performance of this compound against other notable ODC inhibitors.
Comparative Efficacy of ODC Inhibitors
The following tables summarize the in vitro and in vivo efficacy of this compound and other ODC inhibitors from various preclinical studies.
Table 1: In Vitro Efficacy of ODC Inhibitors Against Human ODC and Cancer Cell Lines
| Inhibitor | Target | Assay Type | IC50 Value | Cell Line | Reference |
| This compound (DFMO) | Human ODC | Enzyme Activity | High µM to low mM | - | |
| Neuroblastoma | Cell Viability | 3.0 mM | BE(2)-C | ||
| Neuroblastoma | Cell Viability | 10.6 mM | SMS-KCNR | ||
| Neuroblastoma | Cell Viability | 25.8 mM | CHLA-90 | ||
| delta-MFMO | Mammalian ODC | Enzyme Activity | ~14x more potent than DFMO | - | |
| MAP | Mammalian ODC | Enzyme Activity | Equipotent to delta-MFMO | - | |
| APA | Human ODC | Enzyme Activity | Low nM range | - | |
| Compound 7 (racemic) | Human ODC | Enzyme Activity | 0.18 µM | - | |
| Compound 7-R | Human ODC | Enzyme Activity | 0.77 µM | - | |
| Compound 7-S | Human ODC | Enzyme Activity | 0.70 µM | - | |
| Compound 10 (racemic) | Human ODC | Enzyme Activity | 0.36 µM | - | |
| Compound 10-R | Human ODC | Enzyme Activity | 0.21 µM | - | |
| Compound 10-S | Human ODC | Enzyme Activity | 0.10 µM | - | |
| POB | Glioma | Cell Proliferation | ~50 µM | LN229 |
Table 2: In Vivo Efficacy of ODC Inhibitors in Preclinical Cancer Models
| Inhibitor | Cancer Model | Animal Model | Dosing | Key Findings | Reference |
| This compound (DFMO) | Lewis Lung Carcinoma | Mice | - | - | |
| L1210 Leukemia | Mice | - | Prolonged survival | ||
| Spontaneous Skin Carcinomas | ODC/Ras Transgenic Mice | - | Rapid tumor regression | ||
| Dimethylhydrazine-induced Colonic Tumors | Rats | 100 mg/kg (single dose) | Substantial suppression of cell proliferation | ||
| delta-MFMO-ME (prodrug) | L1210 Leukemia | Mice | 0.5 g/kg i.p. every 12h | 79% prolongation of survival | |
| Lewis Lung Carcinoma | Mice | 1/6th to 1/12th the dose of DFMO | Similar antitumor effects to DFMO | ||
| delta-MFMO-EE (prodrug) | Lewis Lung Carcinoma | Mice | - | Greater reduction of tumor growth than DFMO and MAP | |
| MAP | Lewis Lung Carcinoma | Mice | - | - |
Signaling Pathways and Experimental Workflows
Visual representations of the ODC-mediated polyamine biosynthesis pathway and a typical experimental workflow for evaluating ODC inhibitors are provided below.
Caption: ODC-mediated polyamine biosynthesis pathway and its inhibition.
Caption: A typical experimental workflow for evaluating ODC inhibitors.
Detailed Experimental Protocols
ODC Enzyme Activity Assay
This assay quantifies the enzymatic activity of ODC by measuring the release of 14CO2 from L-[14C]ornithine.
-
Lysate Preparation: Tissues or cells are homogenized in a lysis buffer [25 mM Tris-HCl (pH 7.5), 2.5 mM DTT, 0.1 mM EDTA, and protease inhibitors].
-
Incubation: The lysate is incubated with varying concentrations of the ODC inhibitor for 30 minutes at room temperature.
-
Reaction Mixture: The reaction is initiated by adding an assay mix containing 6.25 mM Tris-HCl (pH 7.5), 100 µM L-ornithine, 50 µM pyridoxal-5-phosphate, 1.56 mM DTT, and 0.1 µCi [1–14C] L-ornithine.
-
CO2 Capture: The reaction is carried out in a sealed vessel, and the released 14CO2 is captured on a filter paper soaked in a scintillation cocktail.
-
Quantification: The radioactivity on the filter paper is measured using a scintillation counter to determine the ODC activity.
Cell Viability Assays (MTS/SRB)
These colorimetric assays are used to assess the effect of ODC inhibitors on cell proliferation.
-
MTS Assay:
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere.
-
Treatment: Cells are treated with various concentrations of the ODC inhibitor.
-
Reagent Addition: After the treatment period, CellTiter 96® AQueous One Solution Reagent (MTS) is added to each well.
-
Incubation and Measurement: The plate is incubated for 1-4 hours at 37°C, and the absorbance is measured at 492 nm.
-
-
Sulforhodamine B (SRB) Assay:
-
Cell Seeding and Treatment: Similar to the MTS assay.
-
Fixation: Cells are fixed with trichloroacetic acid.
-
Staining: The fixed cells are stained with SRB dye.
-
Washing and Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized.
-
Measurement: The absorbance is read at a specific wavelength.
-
Western Blot Analysis
Western blotting is used to detect changes in the expression levels of proteins in the polyamine biosynthesis pathway. A general protocol is outlined below.
-
Lysate Preparation: Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., ODC, Spermidine/Spermine N1-acetyltransferase).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Models
Preclinical evaluation of ODC inhibitors often utilizes xenograft or genetically engineered mouse models.
-
Model Selection: The choice of model depends on the cancer type being studied. For example, patient-derived xenograft (PDX) models are used for esophageal squamous cell carcinoma.
-
Tumor Implantation/Induction: Cancer cells are subcutaneously injected into immunocompromised mice (xenograft), or tumors are allowed to develop spontaneously in genetically engineered models (e.g., ODC/Ras transgenic mice).
-
Treatment Administration: The ODC inhibitor is administered to the animals via a suitable route (e.g., intraperitoneal injection, oral gavage, or in drinking water).
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
Conclusion
This compound has demonstrated significant preclinical and clinical activity against various cancers. However, the development of novel ODC inhibitors with improved potency and pharmacokinetic properties is an active area of research. Prodrug strategies and the exploration of new chemical scaffolds, such as APA and its derivatives, have shown promise in enhancing the therapeutic index of ODC inhibition. This guide provides a foundational resource for researchers to compare the preclinical characteristics of this compound with other ODC inhibitors and to design robust experimental plans for the evaluation of new therapeutic candidates targeting the polyamine pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison and characterization of growth inhibition in L1210 cells by alpha-difluoromethylornithine, an inhibitor of ornithine decarboxylase, and N1,N8-bis(ethyl)spermidine, an apparent regulator of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preventing Cancer by Inhibiting Ornithine Decarboxylase: A Comparative Perspective on Synthetic vs. Natural Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Eflornithine for chemoprevention in the high-risk population of colorectal cancer: a systematic review and meta-analysis with trial sequential analysis [frontiersin.org]
Validating the Cytostatic Effect of L-Eflornithine in Neuroblastoma Spheroids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-Eflornithine's (also known as DFMO) performance against other therapeutic alternatives for neuroblastoma, with a focus on its cytostatic effects in three-dimensional (3D) spheroid models. The information is supported by experimental data drawn from publicly available research, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Introduction to this compound and its Role in Neuroblastoma Treatment
Neuroblastoma, a common pediatric cancer, often presents significant treatment challenges, particularly in high-risk cases.[1] this compound, an irreversible inhibitor of ornithine decarboxylase (ODC), has recently gained prominence as a therapeutic agent.[2][3] The U.S. Food and Drug Administration (FDA) has approved eflornithine to reduce the risk of relapse in high-risk neuroblastoma patients who have responded to prior therapies.[4] Unlike traditional cytotoxic agents that aim to kill cancer cells, this compound exhibits a primarily cytostatic effect, meaning it inhibits cell proliferation and tumor growth.[5] This guide delves into the validation of this cytostatic effect, particularly in the more physiologically relevant 3D spheroid models of neuroblastoma.
Mechanism of Action: The MYCN-ODC-Polyamine Axis
This compound's primary target is the enzyme ornithine decarboxylase (ODC), a key player in the biosynthesis of polyamines. In many neuroblastoma cases, particularly those with MYCN amplification, the MYCN oncogene drives the overexpression of ODC. This leads to an accumulation of polyamines, which are essential for cell growth and proliferation.
The elevated polyamine levels, in turn, influence the LIN28/Let-7 axis, a critical pathway in developmental biology and cancer. Polyamines promote the expression of LIN28, which post-transcriptionally suppresses the tumor-suppressing microRNA, Let-7. By inhibiting ODC, this compound depletes polyamine levels, thereby restoring the balance of the LIN28/Let-7 axis and suppressing tumor growth.
Comparative Performance of this compound
While direct head-to-head studies of this compound against other specific agents in neuroblastoma spheroids are limited in publicly available literature, a comparative analysis can be constructed based on their known mechanisms and effects in various experimental models.
This compound vs. Standard Chemotherapy (Temozolomide)
Temozolomide is an alkylating agent that methylates DNA, leading to DNA damage and triggering apoptosis in tumor cells. In contrast to the cytostatic nature of this compound, Temozolomide is cytotoxic.
| Feature | This compound (DFMO) | Temozolomide |
| Primary Effect | Cytostatic (Inhibits cell proliferation) | Cytotoxic (Induces apoptosis) |
| Mechanism of Action | Irreversible inhibition of ornithine decarboxylase (ODC), leading to polyamine depletion. | Alkylation of DNA, leading to DNA damage. |
| Expected Spheroid Effect | Reduction in spheroid growth rate and size over time. | Reduction in spheroid size and viability, potential for spheroid disintegration. |
| Clinical Use in NB | To reduce the risk of relapse in high-risk patients post-initial therapy. | Used in treating relapsed or refractory neuroblastoma, often in combination. |
This compound vs. Immunotherapy (Dinutuximab)
Dinutuximab is a monoclonal antibody that targets GD2, a glycolipid highly expressed on the surface of neuroblastoma cells. Its mechanism involves antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC), leading to immune-mediated destruction of tumor cells.
| Feature | This compound (DFMO) | Dinutuximab |
| Primary Effect | Cytostatic (Inhibits cell proliferation) | Cytotoxic (Immune-mediated cell killing) |
| Mechanism of Action | Inhibition of polyamine synthesis. | Binds to GD2 on neuroblastoma cells, initiating ADCC and CDC. |
| Expected Spheroid Effect | Slowed spheroid growth. | In the presence of immune effector cells, significant reduction in spheroid viability and size. |
| Clinical Use in NB | Maintenance therapy to prevent relapse. | Treatment of high-risk neuroblastoma, often in combination with cytokines. |
Experimental Protocols
To validate the cytostatic effect of this compound in neuroblastoma spheroids, a series of well-defined experiments are necessary. Below are detailed methodologies for key procedures.
Neuroblastoma Spheroid Formation
This protocol outlines the generation of neuroblastoma spheroids from established cell lines such as SK-N-BE(2) or SH-SY5Y using the liquid overlay technique.
Materials:
-
Neuroblastoma cell lines (e.g., SK-N-BE(2), SH-SY5Y)
-
Complete culture medium (e.g., DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
Ultra-low attachment 96-well round-bottom plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
Procedure:
-
Culture neuroblastoma cells in standard tissue culture flasks until they reach 80-90% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA to detach the cells from the flask.
-
Neutralize the trypsin with complete culture medium and collect the cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium to obtain a single-cell suspension.
-
Count the cells and adjust the concentration to the desired seeding density (e.g., 2,000-5,000 cells/well).
-
Seed the cell suspension into the wells of an ultra-low attachment 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 100 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2. Spheroids should form within 24-72 hours.
Drug Treatment of Neuroblastoma Spheroids
This protocol describes the application of this compound and comparative agents to the formed spheroids.
Materials:
-
Neuroblastoma spheroids in ultra-low attachment plates
-
This compound (DFMO) stock solution
-
Alternative drug stock solutions (e.g., Temozolomide, Dinutuximab with immune cells)
-
Complete culture medium
Procedure:
-
Prepare serial dilutions of this compound and the alternative drugs in complete culture medium to achieve the desired final concentrations.
-
Carefully remove a portion of the existing medium from each well containing a spheroid.
-
Add the medium containing the respective drug dilutions to the wells. Include vehicle-only controls.
-
For immunotherapy comparison, co-culture with appropriate immune effector cells (e.g., PBMCs or NK cells) would be necessary when testing Dinutuximab.
-
Incubate the plates for the desired treatment duration (e.g., 72-96 hours), monitoring spheroid morphology daily.
Spheroid Viability and Cytostatic Effect Assessment (CellTiter-Glo® 3D Assay)
The CellTiter-Glo® 3D assay is a luminescence-based method that measures ATP levels, an indicator of metabolically active cells, to determine cell viability.
Materials:
-
Drug-treated neuroblastoma spheroids in opaque-walled 96-well plates
-
CellTiter-Glo® 3D Reagent
-
Luminometer
Procedure:
-
Equilibrate the plate containing the spheroids and the CellTiter-Glo® 3D Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent to each well that is equal to the volume of culture medium in the well.
-
Place the plate on a shaker for 5 minutes to induce cell lysis and release ATP.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
The cytostatic effect can be determined by comparing the luminescence signal of treated spheroids to the vehicle-treated control spheroids. A reduction in the rate of increase of the luminescent signal over time in the treated group compared to the control group indicates a cytostatic effect.
Conclusion
This compound presents a distinct, cytostatic approach to neuroblastoma therapy, contrasting with the cytotoxic mechanisms of traditional chemotherapy and immunotherapy. Its ability to inhibit tumor growth by targeting the MYCN-ODC-polyamine pathway makes it a valuable component of maintenance therapy, aimed at preventing relapse in high-risk patients. The use of 3D neuroblastoma spheroid models provides a more clinically relevant platform to validate this cytostatic effect and to explore its potential in combination with other therapeutic agents. Further research involving direct comparative studies in these advanced in vitro models will be crucial for optimizing treatment strategies for this challenging pediatric cancer.
References
- 1. massivebio.com [massivebio.com]
- 2. Eflornithine for treatment of high-risk neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eflornithine for treatment of high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacr.org [aacr.org]
- 5. DFMO inhibition of neuroblastoma tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Oral versus Topical L-Eflornithine Bioavailability in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioavailability of L-Eflornithine following oral and topical administration in animal models. The data presented is compiled from separate studies, and this document aims to objectively summarize the findings to support further research and development.
Executive Summary
This compound, the pharmacologically active enantiomer of Eflornithine, is an irreversible inhibitor of ornithine decarboxylase (ODC), a key enzyme in the biosynthesis of polyamines. This mechanism of action makes it a valuable compound for various therapeutic applications. Understanding the bioavailability of this compound via different routes of administration is critical for optimizing its delivery and efficacy. This guide synthesizes pharmacokinetic data from preclinical studies in rat models to compare the systemic exposure achieved after oral and topical application.
The available data indicates a significantly higher systemic bioavailability of this compound following oral administration compared to topical application. However, it is crucial to note that the presented data originates from separate studies with different experimental designs, including different rat strains, drug formulations, and analytical methodologies. Therefore, direct quantitative comparisons should be interpreted with caution.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound and its enantiomer, D-Eflornithine, after oral administration, and racemic Eflornithine after topical application in rats.
Table 1: Oral Bioavailability of this compound and D-Eflornithine in Male Sprague-Dawley Rats [1][2]
| Enantiomer | Dose Range (mg/kg) | Mean Bioavailability (%) |
| This compound | 750 - 2,000 | 41 |
| D-Eflornithine | 750 - 2,000 | 62 |
| This compound | 3,000 | 47 |
| D-Eflornithine | 3,000 | 83 |
Table 2: Pharmacokinetic Parameters of Racemic Eflornithine after Topical Application in Rats [3]
| Parameter | Value |
| Dose | 460 mg/kg (of 13.9% cream) |
| Cmax (Peak Plasma Concentration) | 5.3 ng/mL |
| Tmax (Time to Peak Concentration) | 2 hours |
| Terminal Half-life (t1/2) | 11.6 hours |
Experimental Protocols
Oral Administration Study (Adapted from[1][2])
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Formulation: Racemic eflornithine hydrochloride was administered as an oral solution.
-
Administration: A single dose was administered by gavage.
-
Dose Groups: 750, 1,500, 2,000, or 3,000 mg/kg of body weight.
-
Blood Sampling: Sparse or frequent blood samples were obtained.
-
Analytical Method: Eflornithine enantiomers in plasma were determined by liquid chromatography with evaporative light-scattering detection or a high-performance liquid chromatography-UV method.
-
Pharmacokinetic Analysis: Data was analyzed using NONMEM for combined racemic and enantiomeric concentrations. Bioavailability was calculated by comparing the area under the curve (AUC) after oral administration to the AUC after intravenous administration.
Topical Administration Study (Adapted from)
-
Animal Model: Rats (strain not specified) with a model of aerobic wounds.
-
Drug Formulation: Eflornithine hydrochloride 13.9% cream.
-
Administration: The cream was applied topically to the wound area.
-
Dose: 460 mg/kg.
-
Blood Sampling: Frequent blood samples were collected.
-
Analytical Method: The plasma concentration-time profile of racemic eflornithine was determined by a high-performance liquid chromatography (HPLC) method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters including Cmax, Tmax, and half-life were determined from the plasma concentration-time data.
Mandatory Visualization
Signaling Pathway
Caption: Inhibition of the polyamine biosynthesis pathway by this compound.
Experimental Workflow
Caption: Generalized workflow for a comparative bioavailability study.
References
Assessing the Synergistic Effects of L-Eflornithine with Other Chemotherapeutic Agents: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
L-Eflornithine, an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis, has emerged as a promising agent in cancer therapy. Its mechanism of action, which involves depleting cellular polyamines essential for cell growth and proliferation, provides a strong rationale for its use in combination with other chemotherapeutic agents. This guide provides a comparative assessment of the synergistic effects of this compound with various chemotherapy drugs, supported by experimental data, to inform further research and drug development.
This compound in Combination with Etoposide for Neuroblastoma
The combination of this compound (also known as DFMO) and the topoisomerase II inhibitor etoposide has shown promise in preclinical and clinical settings for the treatment of neuroblastoma, a cancer often driven by the MYCN oncogene, which upregulates ODC expression.[1][2]
Quantitative Data Summary
While multiple sources confirm the synergistic activity of this compound and etoposide in neuroblastoma cell models, specific Combination Index (CI) values from publicly available preclinical studies are not consistently reported.[1] Clinical trials have focused on safety and efficacy in patients.[2][3]
| Parameter | This compound + Etoposide | Etoposide Alone | This compound Alone | Cancer Type | Reference |
| Clinical Trial Phase | Phase I/II | Standard of Care | Investigational | Relapsed/Refractory Neuroblastoma | |
| Observed Effects | Well-tolerated combination with evidence of anti-tumor activity. | Standard treatment with known efficacy and toxicity. | Cytostatic effects, limited single-agent efficacy in aggressive disease. | Neuroblastoma |
Experimental Protocol: Phase II Trial of this compound and Etoposide for Relapsed/Refractory Neuroblastoma
This protocol outlines a clinical trial designed to evaluate the efficacy of this compound in combination with etoposide.
-
Patient Population: Patients aged 0 to 31 years with a confirmed diagnosis of relapsed or refractory neuroblastoma.
-
Treatment Regimen:
-
Six 21-day cycles of combination therapy:
-
Etoposide: 50 mg/m²/dose administered orally once daily for the first 14 days of each cycle.
-
This compound (DFMO): 1000 mg/m² administered orally twice daily on each day of the study.
-
-
Following the combination therapy, patients receive an additional 630 days of this compound monotherapy.
-
-
Primary Outcome Measures:
-
Event-Free Survival (EFS).
-
Overall Survival (OS).
-
-
Secondary Outcome Measures:
-
Overall Response Rate (ORR).
-
References
Reversing the Cytostatic Effects of L-Eflornithine with Exogenous Polyamines: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental data and methodologies for validating the reversal of L-Eflornithine's antiproliferative effects through the supplementation of exogenous polyamines. This compound, an irreversible inhibitor of ornithine decarboxylase (ODC), effectively depletes intracellular polyamines, leading to cytostasis in rapidly proliferating cells, particularly cancer cells.
The replenishment of downstream polyamines—putrescine, spermidine, and spermine—has been shown to rescue cells from this growth-inhibited state. This guide summarizes key quantitative data from various studies, details relevant experimental protocols, and explores alternative strategies for modulating polyamine metabolism.
This compound's Mechanism of Action and its Reversal
This compound (also known as α-difluoromethylornithine or DFMO) is a mechanism-based inhibitor that specifically targets and irreversibly inactivates ornithine decarboxylase (ODC).[1][2] ODC is the rate-limiting enzyme in the biosynthesis of polyamines, which are small, aliphatic polycations essential for cell growth, differentiation, and proliferation.[3] By inhibiting ODC, this compound prevents the conversion of ornithine to putrescine, the precursor for spermidine and spermine.[1] This leads to a depletion of intracellular polyamine pools and subsequent cell cycle arrest, primarily at the G1 phase.
The cytostatic effects of this compound can be reversed by the addition of exogenous polyamines, which are taken up by cells through a polyamine transport system. This rescue effect serves as a crucial validation of this compound's on-target mechanism of action.
Quantitative Data Summary: Reversal of this compound's Effects
The following tables summarize quantitative data from studies demonstrating the reversal of this compound-induced cytostasis and the restoration of intracellular polyamine levels by exogenous polyamines in various cancer cell lines.
Table 1: Reversal of this compound-Induced Growth Inhibition by Exogenous Polyamines
| Cell Line | This compound (DFMO) Concentration | Exogenous Polyamine | Concentration | % Reversal of Growth Inhibition | Reference |
| Human Duodenum Adenocarcinoma (HuTu-80) | 0.1 - 5.0 mM | Putrescine | 5 - 50 µM | Complete reversal | |
| Human Colon Adenocarcinoma (HT-29) | 0.1 - 5.0 mM | Putrescine | 5 - 50 µM | Complete reversal | |
| Human Cervical Adenocarcinoma (ME-180) | 1.0 - 5.0 mM | Putrescine | Not specified | Not specified | |
| Human Lung Adenocarcinoma (A-427) | 1.0 - 5.0 mM | Putrescine | Not specified | Not specified | |
| Human Breast Cancer (MCF-7) | Various | Putrescine | Dose-dependent | Up to 70% | |
| Human Breast Cancer (MCF-7) | Various | Spermidine | Dose-dependent | Up to 80% | |
| Human Breast Cancer (MCF-7) | Various | Spermine | Dose-dependent | Similar to putrescine | |
| Murine Mammary Cancer (4T1) | Not specified | Not specified | Not specified | Delayed orthotopic growth | |
| Human Neuroblastoma (LAN-1) | Not specified | Putrescine, Spermidine, Spermine | Not specified | Alleviated effects |
Table 2: Effect of this compound and Exogenous Polyamines on Intracellular Polyamine Levels
| Cell Line | Treatment | Putrescine Levels (% of Control) | Spermidine Levels (% of Control) | Spermine Levels (% of Control) | Reference |
| Human Adenocarcinoma (various) | DFMO (48-72h) | < 1% | < 10% | 30-70% decline | |
| Human Breast Cancer (MCF-7) | DFMO + Putrescine | Dose-dependent increase | Restored | No change | |
| Human Breast Cancer (MCF-7) | DFMO + Spermidine | No change | Increased | No change | |
| Human Breast Cancer (MCF-7) | DFMO + Spermine | No change | Increased | Not specified | |
| Ewing Sarcoma | DFMO (2%) | Significantly reduced | Significantly reduced | Not diminished | |
| 4T1 Murine Mammary Cancer | DFMO | Suppressed | Suppressed | Increased |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments used to validate the reversal of this compound's effects.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with this compound at various concentrations for a specified duration (e.g., 48-72 hours). For rescue experiments, add exogenous polyamines (e.g., putrescine, spermidine, or spermine) at different concentrations to the this compound-treated wells. Include appropriate controls (untreated cells, cells treated with this compound alone, and cells treated with polyamines alone).
-
MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate at 37°C for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Polyamine Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of intracellular polyamines. The following is a general protocol; specific parameters may need optimization based on the equipment and cell type.
Protocol:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable method, such as sonication in perchloric acid.
-
Protein Precipitation: Centrifuge the cell lysate to pellet the precipitated protein. The supernatant contains the polyamines.
-
Derivatization: React the polyamines in the supernatant with a derivatizing agent (e.g., dansyl chloride, benzoyl chloride, or o-phthalaldehyde) to form fluorescent or UV-absorbing derivatives. This step is necessary as native polyamines lack a chromophore.
-
HPLC Separation: Inject the derivatized sample into an HPLC system equipped with a reverse-phase column (e.g., C18). Use a suitable mobile phase gradient (e.g., acetonitrile and water) to separate the different polyamine derivatives.
-
Detection: Detect the separated polyamine derivatives using a fluorescence or UV detector set at the appropriate excitation and emission wavelengths for the chosen derivatizing agent.
-
Quantification: Determine the concentration of each polyamine by comparing the peak areas to a standard curve generated with known concentrations of polyamine standards. Normalize the results to the total protein content of the cell lysate.
Mandatory Visualizations
Signaling Pathway: Polyamine Biosynthesis and this compound Inhibition
Caption: Polyamine biosynthesis pathway and the inhibitory action of this compound on ODC.
Experimental Workflow: Validating this compound Reversal
Caption: Workflow for validating the reversal of this compound's effects.
Comparison with Other Alternatives
While this compound is a potent and specific ODC inhibitor, other strategies exist to modulate polyamine metabolism for research and therapeutic purposes.
Table 3: Comparison of this compound with Alternative Polyamine Modulation Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| This compound (DFMO) | Irreversible inhibitor of ODC. | High specificity for ODC; well-characterized. | Cytostatic rather than cytotoxic; cells can utilize extracellular polyamines. |
| Other ODC Inhibitors (e.g., MGBG) | Competitive inhibitor of S-adenosylmethionine decarboxylase (AdoMetDC), also affects ODC. | Broader impact on polyamine synthesis. | Less specific than this compound, potential for off-target effects. |
| Polyamine Transport Inhibitors (PTIs) | Block the uptake of extracellular polyamines. | Can be used in combination with ODC inhibitors to enhance efficacy. | Still in development; specificity and potential toxicity need further investigation. |
| Polyamine Catabolism Induction | Upregulate enzymes that break down polyamines (e.g., spermidine/spermine N1-acetyltransferase, SSAT). | Can lead to cytotoxic effects due to the byproducts of polyamine catabolism. | Can be difficult to control and may have off-target effects. |
| Antizyme Induction | Antizymes are proteins that bind to ODC, inhibiting its activity and promoting its degradation. | A natural regulatory mechanism. | Inducing antizyme expression specifically and controllably can be challenging. |
Conclusion
The reversal of this compound's cytostatic effects by exogenous polyamines is a cornerstone for validating its mechanism of action. The experimental data consistently demonstrate that replenishing intracellular polyamine pools restores cell proliferation in this compound-treated cells. The protocols provided in this guide offer a framework for researchers to conduct these validation studies. Furthermore, the comparison with alternative strategies highlights the ongoing efforts to modulate polyamine metabolism for therapeutic benefit, with combination therapies involving ODC inhibitors and polyamine transport inhibitors showing particular promise. This guide serves as a valuable resource for designing and interpreting experiments aimed at understanding and manipulating the critical role of polyamines in cell biology and disease.
References
A Comparative Analysis of L-Eflornithine and Nifurtimox Combination Therapy for Human African Trypanosomiasis
A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction
Human African Trypanosomiasis (HAT), also known as sleeping sickness, is a vector-borne parasitic disease caused by protozoa of the species Trypanosoma brucei. The disease progresses from a haemolymphatic first stage to a meningoencephalitic second stage, which is fatal if left untreated[1]. For decades, treatment for second-stage HAT relied on toxic arsenical drugs with high mortality rates. The development of L-Eflornithine provided a safer alternative, but its demanding treatment regimen of multiple daily intravenous infusions over 14 days posed significant logistical challenges in resource-limited settings[2]. This guide provides a comparative study of the Nifurtimox-Eflornithine Combination Therapy (NECT), a significant advancement in the management of second-stage Trypanosoma brucei gambiense HAT, against this compound monotherapy.
Mechanism of Action: A Synergistic Approach
The efficacy of NECT is rooted in the distinct and complementary mechanisms of action of its constituent drugs, this compound and nifurtimox.
This compound: This compound acts as an irreversible inhibitor of ornithine decarboxylase (ODC), a key enzyme in the biosynthesis of polyamines. Polyamines are essential for cell division and proliferation in trypanosomes. By inhibiting ODC, this compound depletes the parasite's polyamine stores, leading to a cytostatic effect.
Nifurtimox: A nitrofuran derivative, nifurtimox's mechanism of action involves its reduction by a parasite-specific nitroreductase to a nitro anion radical. This radical can then react with molecular oxygen to produce superoxide radicals and other reactive oxygen species. The accumulation of these reactive intermediates induces oxidative stress within the parasite, leading to damage of DNA, proteins, and lipids, ultimately resulting in cell death.
The combination of a cytostatic agent (this compound) and a cytotoxic agent (nifurtimox) that target different essential pathways in the parasite is believed to create a synergistic effect, enhancing efficacy and potentially reducing the risk of drug resistance.
Signaling Pathway Diagrams
Comparative Efficacy and Safety: Clinical Trial Data
The superiority of NECT over eflornithine monotherapy has been established in several clinical trials. The pivotal multicenter, randomized, open-label, non-inferiority trial by Priotto et al. (2009) provided key evidence leading to the adoption of NECT as a first-line treatment for second-stage T. b. gambiense HAT.
Table 1: Comparison of Efficacy in Clinical Trials
| Outcome | NECT | Eflornithine Monotherapy | Study |
| Cure Rate (18-month follow-up, ITT population) | 96.5% | 91.6% | Priotto et al., 2009[3] |
| Cure Rate (18-month follow-up, PP population) | 97.7% | 91.7% | Priotto et al., 2009[3] |
| Cure Rate (18-month follow-up, ITT and mITT populations) | 90.9% | 88.9% | Kansiime et al., 2018[4] |
| Cure Rate (24-month follow-up, field study) | 94.1% | N/A | Alirol et al., 2021 |
ITT: Intention-to-Treat; PP: Per-Protocol; mITT: modified Intention-to-Treat
Table 2: Comparison of Safety Profiles in Clinical Trials
| Adverse Event | NECT | Eflornithine Monotherapy | Study |
| Major Drug-Related Adverse Events (Grade 3 or 4) | 14.0% | 28.7% | Priotto et al., 2009 |
| Deaths Related to Study Drug | 1 | 3 | Priotto et al., 2009 |
| Treatment Interruptions due to Adverse Events | 1 | 9 | Priotto et al., 2009 |
| Common Major Adverse Events | Fever, Seizures, Confusion | Fever, Seizures, Infections | Priotto et al., 2009 |
| In-hospital Case Fatality Rate (Field Study) | 0.15% | N/A | Alirol et al., 2013 |
Experimental Protocols
Pivotal Clinical Trial (Priotto et al., 2009)
Study Design: A multicenter, randomized, open-label, active control, phase III, non-inferiority trial conducted at four HAT treatment centers in the Republic of the Congo and the Democratic Republic of the Congo.
Patient Population: Patients aged 15 years or older with confirmed second-stage T. b. gambiense infection.
Treatment Arms:
-
NECT Arm: Intravenous eflornithine (400 mg/kg per day, administered every 12 hours) for 7 days, combined with oral nifurtimox (15 mg/kg per day, administered every 8 hours) for 10 days.
-
Eflornithine Monotherapy Arm: Intravenous eflornithine (400 mg/kg per day, administered every 6 hours) for 14 days.
Primary Endpoint: Cure at 18 months after treatment, defined as the absence of trypanosomes in body fluids and a leukocyte count of ≤20 cells per µL in the cerebrospinal fluid.
Safety Assessment: Monitoring and grading of all adverse events, with a focus on major (grade 3 or 4) reactions.
Preclinical Data
While comprehensive, directly comparative preclinical studies on the combination of this compound and nifurtimox are not extensively detailed in readily available literature, the successful clinical outcomes strongly support a synergistic or at least additive effect. In vitro studies on individual compounds have established their trypanocidal activity. Further preclinical research to quantify the synergistic interaction through methods such as isobologram analysis would be beneficial for a deeper understanding of their combined efficacy.
Conclusion and Future Perspectives
The introduction of Nifurtimox-Eflornithine Combination Therapy has revolutionized the treatment of second-stage T. b. gambiense Human African Trypanosomiasis. Clinical data unequivocally demonstrate that NECT is not only non-inferior in efficacy to eflornithine monotherapy but also possesses a superior safety profile and a significantly less burdensome administration schedule. The reduced number of intravenous infusions and shorter treatment duration have profound implications for patient care and the feasibility of treatment in remote, endemic areas.
While NECT represented a major breakthrough, the development of the all-oral drug, fexinidazole, has further simplified the treatment landscape for HAT. Current WHO guidelines recommend fexinidazole for first-stage and less severe second-stage T. b. gambiense HAT, with NECT remaining a crucial treatment for severe second-stage disease.
Future research should continue to focus on the development of even safer, more effective, and easier-to-administer treatments for all forms of HAT. Further investigation into the pharmacokinetics and pharmacodynamics of the NECT combination could also provide valuable insights for optimizing treatment regimens. The success of NECT serves as a powerful example of how combination therapy can overcome the limitations of monotherapy in the fight against neglected tropical diseases.
References
- 1. Effectiveness of Nifurtimox Eflornithine Combination Therapy (NECT) in T. b. gambiense second stage sleeping sickness patients in the Democratic Republic of Congo: Report from a field study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monitoring the use of nifurtimox-eflornithine combination therapy (NECT) in the treatment of second stage gambiense human African trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nifurtimox-eflornithine combination therapy for second-stage African Trypanosoma brucei gambiense trypanosomiasis: a multicentre, randomised, phase III, non-inferiority trial. | Epicentre [epicentre.msf.org]
- 4. A multicentre, randomised, non-inferiority clinical trial comparing a nifurtimox-eflornithine combination to standard eflornithine monotherapy for late stage Trypanosoma brucei gambiense human African trypanosomiasis in Uganda - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of L-Eflornithine: A Guide for Laboratory Professionals
For Immediate Release
Ensuring the safe and compliant disposal of L-Eflornithine is paramount for maintaining a secure laboratory environment and protecting the ecosystem. This document provides essential guidance for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this compound, aligning with established safety protocols and regulatory considerations for pharmaceutical waste.
Core Disposal and Decontamination Procedures
The primary methods for the disposal of this compound involve chemical destruction or incineration. It is crucial to prevent the release of this compound into the environment.
Step-by-Step Disposal Protocol:
-
Collection: Collect waste this compound, including any contaminated materials, in a suitable, clearly labeled, and tightly closed container.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Professional Disposal: Arrange for the removal of the waste by a licensed chemical destruction facility or for its disposal via controlled incineration with flue gas scrubbing.[1] Under no circumstances should this compound be discharged into sewer systems or contaminate water, foodstuffs, feed, or seed .[1]
-
Packaging Decontamination: Containers that held this compound should be triple-rinsed with a suitable solvent.[1] This rinseate should be collected and disposed of as hazardous waste. The decontaminated packaging can then be punctured to render it unusable for other purposes and either offered for recycling, reconditioning, or disposed of in a sanitary landfill.[1]
Handling and Safety Precautions
Proper personal protective equipment (PPE) is mandatory when handling this compound. This includes suitable protective clothing, chemical-impermeable gloves, and eye protection.[1] All handling should occur in a well-ventilated place to avoid the formation of dust and aerosols. In case of a spill, avoid dust formation, remove all ignition sources, and collect the material using spark-proof tools and explosion-proof equipment for disposal.
This compound Stability and Degradation
| Condition | Duration | Temperature | Observation |
| Acid Hydrolysis (0.1M HCl) | 1, 2, and 4 hours | 60±2°C | Not specified |
| Base Hydrolysis (0.1M NaOH) | 1, 2, and 4 hours | 60±2°C | Not specified |
| Oxidative Stress (1% v/v H₂O₂) | 1, 2, and 4 hours | 60±2°C | Slightly prone to degradation |
| Photolytic Degradation (Direct UV light) | 1, 2, and 4 hours | Ambient | Slightly prone to degradation |
| Thermal Degradation | 1, 2, and 4 hours | Not specified | Better heat stability |
This table summarizes findings from a preformulation and forced degradation study of Eflornithine Hydrochloride.
Experimental Protocol: Forced Degradation Study
The following methodology was used to assess the stability of Eflornithine Hydrochloride under stress conditions. This is not a disposal protocol.
Objective: To determine the degradation profile of Eflornithine Hydrochloride under acidic, basic, oxidative, photolytic, and thermal stress.
Materials:
-
Eflornithine Hydrochloride (EFH)
-
0.1M Hydrochloric Acid (HCl)
-
0.1M Sodium Hydroxide (NaOH)
-
1% v/v Hydrogen Peroxide (H₂O₂)
-
Volumetric flasks
-
Water bath or oven
-
UV light source
Procedure:
-
Acid and Base Hydrolysis:
-
Transfer a 1 ml aliquot of the EFH sample solution into a 10 ml volumetric flask.
-
For acid hydrolysis, add 1 ml of 0.1M HCl. For base hydrolysis, add 1 ml of 0.1M NaOH.
-
Maintain the flasks at 60±2°C for 1, 2, and 4 hours.
-
For the base hydrolysis samples, neutralize with 1 ml of 0.1M HCl after the specified time. For the acid hydrolysis samples, neutralize with 1 ml of 0.1M NaOH.
-
-
Oxidative Stress:
-
Transfer a 1 ml aliquot of the EFH sample solution into a 10 ml volumetric flask.
-
Add 1 ml of 1% v/v hydrogen peroxide.
-
Keep the flask at 60±2°C for 1, 2, and 4 hours.
-
-
Photolytic Degradation:
-
Place the EFH sample solution in a clear volumetric flask.
-
Expose the flask to direct UV light for 1, 2, and 4 hours.
-
-
Thermal Degradation:
-
Transfer a 1 ml aliquot of the EFH sample solution into a 10 ml amber volumetric flask.
-
Heat the flask for 1, 2, and 4 hours.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling L-Eflornithine
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides a comprehensive, step-by-step guide to the personal protective equipment (PPE), operational procedures, and disposal plans for L-Eflornithine, a compound primarily available as this compound hydrochloride monohydrate.
Hazard Identification and Personal Protective Equipment
This compound hydrochloride monohydrate is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to proper safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended PPE | Specifications and Standards |
| Eye Protection | Goggles | European standard EN 166 or NIOSH-approved.[1][3] |
| Hand Protection | Protective gloves | Inspected prior to use. Must satisfy EU Directive 89/686/EEC and the standard EN 374.[3] |
| Skin and Body Protection | Long-sleeved clothing | Provides a barrier against accidental skin contact. |
| Respiratory Protection | NIOSH-approved air-purifying half-mask respirator | To be used when ventilation is inadequate or when facing concentrations above exposure limits. |
Operational and Handling Protocols
Proper handling procedures are essential to prevent contamination and accidental exposure. The following steps outline the recommended practices for working with this compound in a laboratory setting.
Step 1: Preparation and Engineering Controls
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
-
Handle this compound in a well-ventilated area.
-
Avoid the formation of dust.
Step 2: Donning Personal Protective Equipment (PPE)
-
Before handling the compound, put on all required PPE as detailed in Table 1.
-
Ensure gloves are properly fitted and inspected for any damage.
Step 3: Handling the Compound
-
Avoid contact with skin, eyes, and clothing.
-
Do not ingest or inhale the substance.
-
Practice good industrial hygiene:
-
Wash hands thoroughly after handling and before breaks.
-
Do not eat, drink, or smoke in the laboratory area.
-
Remove and wash contaminated clothing before reuse.
-
Step 4: Storage
-
Store this compound in a tightly closed container.
-
Keep the container in a dry, cool, and well-ventilated place.
-
For maintaining product quality, refrigeration is recommended.
Emergency and First Aid Procedures
In the event of accidental exposure, immediate and appropriate first aid is critical.
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur. |
| Ingestion | Clean the mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur. |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is necessary to maintain a safe laboratory environment.
Spill Containment and Cleanup
-
Ensure adequate ventilation and wear appropriate PPE.
-
Avoid dust formation.
-
Sweep up the spilled solid material.
-
Shovel the material into a suitable, closed container for disposal.
Waste Disposal
-
Dispose of this compound waste in suitable, closed containers.
-
One recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
-
It is imperative to adhere to all local, regional, and national environmental regulations for waste disposal.
Quantitative Safety Data
Table 3: Cytotoxicity Data for this compound
| Assay Type | Cell Line | Concentration Range | Results |
| MTS Assay | Human Dermal Fibroblast (HFF-1) | 15.6 to 500 µg/mL | High cell viability (>90%) at all tested concentrations, suggesting a lack of toxicity to human dermal fibroblasts at these levels. |
This data indicates a low level of toxicity at the cellular level under these specific experimental conditions. However, this does not replace the need for the recommended PPE and handling procedures.
Logical Workflow for Handling this compound
The following diagram illustrates the procedural flow for the safe handling of this compound in a laboratory setting, from initial preparation to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
